D,L-Mevalonic Acid Dicyclohexylammonium Salt
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUKHIZWLYMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858121 | |
| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215802-31-5 | |
| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D,L-Mevalonic Acid Dicyclohexylammonium Salt: A Technical Guide for Researchers
This guide provides an in-depth exploration of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a critical reagent in the study of the mevalonate pathway and its myriad downstream products. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, its pivotal role in cellular biochemistry, and practical methodologies for its application in a laboratory setting.
Introduction: The Significance of Mevalonic Acid
The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the biosynthesis of a vast array of isoprenoid compounds.[1][2][3][4] These molecules are fundamental to cellular function, serving as precursors for cholesterol, steroid hormones, dolichols, and the prenyl groups used for post-translational modification of proteins like Ras and Rho GTPases.[1] Mevalonic acid (MVA) is a key intermediate in this pathway, and its production from HMG-CoA by the enzyme HMG-CoA reductase is the rate-limiting step.[5][6] Consequently, the ability to manipulate MVA levels is a powerful tool for investigating cellular processes dependent on isoprenoid biosynthesis.
This compound is a commonly used laboratory form of mevalonic acid. The dicyclohexylammonium salt formulation significantly enhances the stability and handling of the parent compound, which exists in equilibrium with its lactone form, mevalonolactone.[7][8] This increased stability is crucial for ensuring reproducibility in experimental settings.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.
| Property | Value | Source(s) |
| CAS Number | 1215802-31-5 | [7][9][10][11] |
| Molecular Formula | C₁₈H₃₅NO₄ | [7][9][10] |
| Molecular Weight | 329.47 g/mol | [7][9][10][11] |
| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt | [7][9][10] |
| Appearance | White Solid | [12] |
| Storage Temperature | -20°C or below | [7][9][13][14] |
The Mevalonate Pathway: A Visual Overview
The following diagram illustrates the central role of mevalonic acid in the biosynthesis of isoprenoids.
Caption: The Mevalonate Pathway highlighting key intermediates.
Applications in Research and Drug Development
This compound serves as a vital tool for elucidating the roles of the mevalonate pathway in various physiological and pathological processes. Its primary application lies in bypassing the pharmacological inhibition of HMG-CoA reductase by statins. This "rescue" experimental design is fundamental to attributing the effects of statins to the depletion of specific downstream products of mevalonate.
Investigating Cholesterol Homeostasis
The biosynthesis of cholesterol is a primary output of the mevalonate pathway.[15][16][17] By inhibiting HMG-CoA reductase with a statin and then repleting the cell with mevalonate, researchers can confirm that the observed cellular phenotype is due to the inhibition of cholesterol synthesis.[18]
Elucidating the Role of Isoprenoids in Cell Signaling
Isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are essential for the post-translational modification of small GTPases, a process known as prenylation.[1] Prenylation anchors these signaling proteins to cellular membranes, which is critical for their function. The use of mevalonate in rescue experiments allows for the dissection of the roles of protein prenylation in processes such as cell proliferation, differentiation, and apoptosis.[18][19]
Cancer Biology
Cancer cells often exhibit upregulated mevalonate pathway activity to support rapid proliferation and membrane synthesis.[19] this compound can be used to study the dependence of cancer cells on this pathway. For instance, after treating cancer cells with a statin to induce growth arrest or apoptosis, the addition of mevalonate can demonstrate that these effects are specifically due to the inhibition of the mevalonate pathway.[20]
Experimental Protocol: Mevalonate Rescue in Cell Culture
The following protocol provides a generalized workflow for a mevalonate rescue experiment in a cell culture model. The specific concentrations and incubation times should be optimized for the cell line and experimental question.
Objective: To determine if the effects of a statin (e.g., lovastatin) on a cellular phenotype (e.g., cell viability) are mediated by the depletion of mevalonate pathway products.
Materials:
-
This compound
-
Statin (e.g., Lovastatin)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile, tissue culture-treated plates
-
Phosphate-buffered saline (PBS)
Workflow:
Caption: Workflow for a mevalonate rescue experiment.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the statin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. Gentle warming may be required for complete dissolution. Filter-sterilize the solution.
-
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare the treatment media containing the final concentrations of the statin and/or mevalonate.
-
Group 1 (Vehicle Control): Treat cells with medium containing the vehicle used for the statin and mevalonate.
-
Group 2 (Statin Treatment): Treat cells with medium containing the desired concentration of the statin.
-
Group 3 (Rescue): Treat cells with medium containing both the statin and mevalonate.
-
-
Incubation:
-
Incubate the cells for a period appropriate for the phenotype being studied (e.g., 24-72 hours).
-
-
Phenotypic Analysis:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the results and compare the viability of the different treatment groups. A successful rescue will show a significant restoration of viability in the "Statin + Mevalonate" group compared to the "Statin Treatment" group.
-
Analytical Methods for Mevalonic Acid Quantification
For studies requiring the direct measurement of mevalonic acid levels in biological samples, several analytical techniques can be employed. Due to its existence in equilibrium with mevalonolactone, methods often involve the conversion to and detection of the lactone form.[8][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of mevalonolactone.[22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of mevalonic acid in complex biological matrices like plasma and serum.[21][22]
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of the mevalonate pathway. Its enhanced stability and ability to bypass HMG-CoA reductase inhibition allow for precise dissection of the functions of cholesterol and isoprenoids in health and disease. A thorough understanding of its properties and appropriate application in well-designed experiments will continue to yield valuable insights into cellular metabolism and signaling.
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Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172–13177. [Link]
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Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131–143. [Link]
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Liu, C., & Liu, H. W. (2013). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Organic Chemistry, 17(16), 1696–1706. [Link]
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Clomburg, J. M., Blucher, A. S., Zheng, Y., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1238–1243. [Link]
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Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131–143. [Link]
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Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423–6451. [Link]
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Lombard, J., & Moreira, D. (2018). On the Origin of Isoprenoid Biosynthesis. Molecular Biology and Evolution, 35(9), 2296–2307. [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]
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Wei, H., Jiao, C., & Lu, Y. (2019). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Frontiers in Plant Science, 10, 1391. [Link]
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Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423–6451. [Link]
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Wang, M., & Song, B. L. (2022). Structural enzymology of cholesterol biosynthesis and storage. Journal of Biological Chemistry, 298(5), 101881. [Link]
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King, M. (2021, November 2). 6.1: Cholesterol synthesis. Medicine LibreTexts. [Link]
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Liu, Y., Zhang, Y., & Liu, Y. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 309. [Link]
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Pharmaffiliates. 1329796-98-6| Chemical Name : D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. [Link]
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Perkins, S. L., & Heman-Ackah, Y. D. (1982). Mevalonic Acid as an Initiator of Cell Growth. Studies Using Human Lymphocytes and Inhibitors of Endogenous Mevalonate Biosynthesis. Oncodevelopmental Biology and Medicine, 3(2-3), 111–123. [Link]
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Hamanaka, R., Hamanaka, S., & Umeda, M. (2000). Topical mevalonic acid stimulates de novo cholesterol synthesis and epidermal permeability barrier homeostasis in aged mice. Journal of Investigative Dermatology, 114(4), 741–747. [Link]
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Taylor & Francis. Mevalonic acid – Knowledge and References. [Link]
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Quesney-Huneeus, V., Wiley, M. H., & Siperstein, M. D. (1979). Essential role for mevalonate synthesis in DNA replication. Proceedings of the National Academy of Sciences, 76(10), 5056–5060. [Link]
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Fernández-Díaz, J., Acosta, M. I., & Fernández-Checa, J. C. (2021). Mevalonate pathway lipids in gastric cancer cells. Clinical and Experimental Gastroenterology, 14, 199–212. [Link]
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Johnson, D. W., & Poulos, A. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Chromatographic Science, 48(2), 114–118. [Link]
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A Senior Application Scientist's Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt in Mevalonate Pathway Research
Executive Summary
The mevalonate (MVA) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a vast array of non-sterol isoprenoids vital for cellular function.[1][2] Central to this pathway is the intermediate, mevalonic acid. For researchers investigating this pathway, particularly when studying the effects of inhibitors like statins, D,L-Mevalonic Acid Dicyclohexylammonium Salt serves as an indispensable tool. It provides a stable, cell-permeable source of mevalonate to bypass enzymatic inhibition upstream, enabling precise dissection of downstream signaling and metabolic events. This guide provides an in-depth analysis of the MVA pathway, elucidates the specific role and practical advantages of the dicyclohexylammonium salt form of mevalonic acid, and presents a detailed experimental protocol for its application in a research context.
The Mevalonate Pathway: A Central Axis of Cellular Metabolism
The mevalonate pathway, also known as the HMG-CoA reductase pathway, is a fundamental biosynthetic route present in all eukaryotes and archaea.[3][4] Starting from acetyl-CoA, a series of enzymatic reactions produces two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][5] These are the universal precursors for a diverse class of over 30,000 biomolecules known as isoprenoids.[3]
Key end-products of the mevalonate pathway include:
-
Cholesterol: An essential structural component of cell membranes and the precursor to steroid hormones, vitamin D, and bile acids.[5][6]
-
Non-Sterol Isoprenoids: This category includes:
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): Lipid anchors for the post-translational prenylation of small GTPase proteins (e.g., Ras, Rho), which is critical for their membrane localization and function in cell signaling.[6][7]
-
Coenzyme Q10 (Ubiquinone): A vital component of the mitochondrial electron transport chain necessary for ATP production.[5]
-
Dolichols: Required for the synthesis of N-linked glycoproteins.
-
Heme-A and Isopentenyl tRNA. [2]
-
The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[8][9][10][11] This step is the principal target of statin drugs, which are widely used to lower cholesterol levels.[3][12]
This compound: The Researcher's Tool of Choice
While mevalonic acid is the key intermediate, its free acid form is chemically unstable, readily undergoing intramolecular esterification to form mevalonolactone. To overcome this, researchers utilize more stable formulations. This compound is a preferred reagent for cell-based assays for several reasons rooted in chemical stability and experimental utility.
Causality Behind Formulation Choice:
-
Enhanced Stability: The primary reason for using the dicyclohexylammonium (DCHA) salt is to prevent the spontaneous cyclization of mevalonic acid to mevalonolactone. The ionic interaction between the mevalonate carboxylate anion and the bulky dicyclohexylammonium cation stabilizes the linear form of the molecule, ensuring a longer shelf-life and more consistent experimental results.[13]
-
Improved Handling: The salt is a crystalline solid, which is easier to accurately weigh and handle compared to the oily nature of mevalonolactone or the hygroscopic nature of other salt forms.[13]
-
Direct Biological Availability: Once dissolved and added to cell culture media, the salt dissociates, making the biologically active mevalonate anion directly available for uptake and phosphorylation by mevalonate kinase, the next enzyme in the pathway.
It is important to note the "D,L-" prefix. The mevalonate pathway stereospecifically utilizes only the (R)-enantiomer, also known as the D-isomer. As the salt is a racemic mixture, researchers must account for the fact that only 50% of the compound is biologically active when calculating effective concentrations.
| Feature | D,L-Mevalonic Acid DCHA Salt | DL-Mevalonolactone |
| Chemical Form | Salt of the open-chain acid | Cyclic ester (lactone) |
| Stability | High; resistant to cyclization | Less stable; must be hydrolyzed to the active acid form |
| Physical State | Crystalline Solid | Oil or low-melting solid |
| Handling | Easy to weigh and dispense | More difficult to handle accurately |
| Biological Activity | Direct; dissociates to active mevalonate | Indirect; requires cellular enzymes to hydrolyze the lactone ring |
| Primary Use Case | Precise rescue experiments in cell culture | General mevalonate supplementation |
Application in Mechanistic Research: Bypassing HMG-CoA Reductase
The most powerful application of this compound is in "rescue" experiments. When HMGCR is inhibited by statins, the synthesis of all downstream products (cholesterol, FPP, GGPP, etc.) is blocked. This often leads to pleiotropic cellular effects, such as apoptosis, cell cycle arrest, or changes in protein signaling.[14][15]
By co-treating statin-exposed cells with mevalonic acid salt, researchers can replenish the pool of mevalonate, thereby restoring the entire downstream pathway.[16][17][18] This experimental design is crucial for validating that the observed effects of a statin are indeed due to inhibition of the mevalonate pathway.
Furthermore, by selectively adding back specific downstream intermediates (e.g., FPP or GGPP), one can dissect which specific branch of the pathway is responsible for the observed biological phenomenon.[19][20] For example, if adding GGPP alone rescues cells from statin-induced apoptosis, it strongly implies that the depletion of geranylgeranylated proteins, rather than cholesterol, was the primary cause of cell death.[19]
Experimental Protocol: Statin-Induced Apoptosis Rescue Assay
This protocol provides a self-validating system to determine if the cytotoxic effects of a statin are mediated by the mevalonate pathway.
A. Materials and Reagents:
-
Cell Line: A cell line known to be sensitive to statins (e.g., A673 Ewing sarcoma, Hs746T gastric cancer).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
Statin: Simvastatin or Atorvastatin (Stock in DMSO).
-
This compound: (Stock in 95% Ethanol or sterile water).[21]
-
Assay Kits:
-
Cell Viability: MTT or CellTiter-Glo® Luminescent Assay.
-
Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).
-
-
Equipment: 96-well and 6-well plates, incubator, flow cytometer, plate reader.
B. Stock Solution Preparation:
-
Statin Stock (10 mM): Dissolve the statin in sterile DMSO. Aliquot and store at -20°C.
-
MVA Salt Stock (100 mM): Dissolve this compound in 95% ethanol.[21] Warm gently if needed. Sterilize through a 0.22 µm filter. Aliquot and store at -20°C. Note: The final ethanol concentration in the media should be <0.1%.
C. Step-by-Step Methodology:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density that will not exceed 80% confluency by the end of the experiment (e.g., 5,000 cells/well).
-
For apoptosis assays (flow cytometry), seed cells in 6-well plates (e.g., 2.5 x 10^5 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[21][22]
-
-
Treatment Application:
-
Prepare treatment media containing the final concentrations of drugs. An example set of conditions would be:
-
Vehicle Control (DMSO + Ethanol)
-
Statin (e.g., 2.5 µM Simvastatin)
-
Statin (2.5 µM) + MVA Salt (100 µM)[21]
-
MVA Salt (100 µM) only
-
-
Aspirate the old media from the cells and replace it with the prepared treatment media.
-
-
Analysis - Cell Viability (MTT Assay):
-
Add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.[22]
-
Add solubilization solution (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis - Apoptosis (Annexin V/PI Staining):
-
Harvest both adherent and floating cells from the 6-well plates.[22]
-
Wash the cells with ice-cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[22]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately using a flow cytometer.
-
D. Data Interpretation & Expected Outcomes:
-
Viability: The statin-treated group should show a significant decrease in viability compared to the vehicle control. The "Statin + MVA Salt" rescue group should show viability restored to levels near or equal to the control. The "MVA Salt only" group should show no significant effect on viability compared to the control.
-
Apoptosis: The statin-treated group will show a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic). The "Statin + MVA Salt" group should show a percentage of apoptotic cells similar to the vehicle control, confirming that the apoptosis is mevalonate-pathway-dependent.
Conclusion
This compound is more than just a chemical reagent; it is a precision tool that enables researchers to probe the complex biology of the mevalonate pathway. Its superior stability and ease of use make it the formulation of choice for bypassing HMG-CoA reductase inhibition. By employing this salt in carefully designed rescue experiments, scientists can definitively link the action of pathway inhibitors like statins to specific downstream metabolic deficiencies, thereby advancing our understanding of cellular metabolism in health and disease and paving the way for novel therapeutic strategies.
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Rohmer, M. (2018). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 96(18), 10041-10043. Available at: [Link]
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Frontiers in Plant Science. (2021). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Retrieved from [Link]
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Grokipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]
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Quesney-Huneeus, V., et al. (1980). Essential role for mevalonate synthesis in DNA replication. Proceedings of the National Academy of Sciences, 77(6), 3249-3253. Available at: [Link]
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-
Tirado-Hurtado, I., et al. (2021). Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins. Cancers, 13(21), 5433. Available at: [Link]
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Erickson, J. W., et al. (2017). Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. Cancer Research, 77(17), 4707-4720. Available at: [Link]
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ResearchGate. (n.d.). Mevalonate and isoprenoid intermediates rescue simvastatin-induced cell death via mevalonate cascade inhibition. [Figure]. Retrieved from [Link]
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Cruz, M. H., et al. (2020). Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer. Oncology Letters, 20(2), 1639-1648. Available at: [Link]
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Gbelcova, H., et al. (2017). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. International Journal of Molecular Medicine, 39(4), 781-791. Available at: [Link]
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Houten, S. M., et al. (2003). Mevalonate pathway: a review of clinical and therapeutical implications. Current Opinion in Lipidology, 14(3), 297-303. Available at: [Link]
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Pharmaffiliates. (n.d.). D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. Retrieved from [Link]
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A Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt: Mechanism and Application in Cholesterol Synthesis Research
Abstract
The study of cholesterol biosynthesis and the broader mevalonate pathway is fundamental to understanding numerous cellular processes, from membrane integrity to signal transduction. The pathway's rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), is a focal point of both physiological regulation and pharmacological intervention. D,L-Mevalonic Acid Dicyclohexylammonium Salt serves as an indispensable tool for researchers, providing a direct substrate for the pathway that circumvents the highly regulated HMGCR step. This guide elucidates the core mechanism of this compound, explains its pivotal role in experimental design, and provides detailed protocols for its application, offering field-proven insights for professionals in cellular biology and drug development.
The Mevalonate Pathway: A Tightly Regulated Metabolic Hub
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a host of essential non-sterol isoprenoids.[1][2] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP), a fundamental building block for all isoprenoids.[3]
The conversion of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase (HMGCR), is the committed and rate-limiting step of the entire pathway.[2][4][5] This makes HMGCR the primary site of regulation, ensuring that the cell can modulate the production of cholesterol and other isoprenoids in response to metabolic demands.[3][6] This regulation occurs through multiple mechanisms:
-
Transcriptional Control: The expression of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4][6] When cellular sterol levels are low, SREBPs are activated and increase the transcription of HMGCR and other pathway genes.[3][7] Conversely, high sterol levels prevent SREBP activation, downregulating gene expression.[3]
-
Feedback Inhibition: Downstream products of the pathway, including cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can allosterically inhibit HMGCR activity.[3][6]
-
Post-Translational Regulation: High levels of certain sterols can accelerate the ubiquitination and subsequent proteolytic degradation of the HMGCR enzyme, a process known as ER-associated degradation (ERAD).[4][8]
This complex regulatory network highlights the cell's need to maintain strict control over mevalonate production. It is this control point that this compound is designed to bypass.
Caption: The Mevalonate Pathway highlighting HMGCR as the rate-limiting step.
Core Mechanism of this compound
This compound is a stable, cell-permeable formulation of mevalonic acid, the direct product of the HMGCR-catalyzed reaction. The dicyclohexylammonium ion serves as a counter-ion to stabilize the biologically active mevalonic acid. The "D,L" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers. Only the D-isomer is physiologically active and utilized by the downstream enzyme, mevalonate kinase.
The core mechanism of action is substrate replenishment downstream of the rate-limiting step .
-
Cellular Entry: The salt is readily taken up by cells in culture.
-
Dissociation: Once inside the cell, it dissociates, releasing mevalonate.
-
Pathway Integration: The exogenous D-mevalonate is immediately available for phosphorylation by mevalonate kinase (MK), the next enzyme in the cascade.[9]
-
Bypassing Regulation: This process entirely bypasses HMG-CoA reductase. Consequently, it circumvents all the complex regulatory mechanisms—transcriptional, translational, and post-translational—that govern HMGCR.[10]
This direct entry into the mid-pathway makes the compound an invaluable tool for decoupling the downstream effects of mevalonate metabolism from the upstream regulation of HMGCR.
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to perform "rescue" experiments, particularly in studies involving HMGCR inhibitors like statins.
Validating Statin-Induced Phenotypes
Statins are potent inhibitors of HMGCR.[1][11] While their primary effect is the reduction of mevalonate production, it is crucial to confirm that an observed cellular phenotype (e.g., apoptosis, cell cycle arrest, reduced protein prenylation) is a direct result of mevalonate pathway inhibition and not an off-target drug effect.
By co-administering a statin with this compound, researchers can replenish the mevalonate pool. If the addition of mevalonate reverses the statin-induced phenotype, it provides strong evidence that the effect is specifically due to the depletion of one or more downstream products of the mevalonate pathway.[2]
Dissecting Sterol vs. Non-Sterol Pathway Dependencies
The mevalonate pathway produces both cholesterol and essential non-sterol isoprenoids like FPP and GGPP, which are required for protein prenylation and cellular signaling.[3][12] In some experimental contexts, a cellular process might be inhibited by statins, but it may be unclear whether the dependency is on cholesterol itself or on a non-sterol isoprenoid.
By using a statin to block the entire pathway and then "rescuing" with mevalonate, researchers confirm the pathway's involvement. Further experiments can then be designed with downstream inhibitors (e.g., farnesyltransferase inhibitors) or by supplementing with specific isoprenoids to pinpoint the exact metabolic dependency.
Caption: Logical workflow for a statin rescue experiment.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a typical cell culture setting.
Protocol 1: Statin Rescue Cell Viability Assay
This protocol is designed to determine if the cytotoxic effects of a statin are specifically mediated by the inhibition of the mevalonate pathway.
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Rationale: Plating at an appropriate density prevents confluence, which can confound viability measurements.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Simvastatin in DMSO. Activate the prodrug by dissolving in ethanol, adding NaOH, heating, and neutralizing with HCl, then bringing to final volume with water.
-
Prepare a 1 M stock solution of this compound in sterile cell culture grade water.
-
Rationale: Proper stock preparation and statin activation are critical for reproducible results.
-
-
Treatment: Aspirate the old media and add fresh media containing the following conditions (in triplicate):
-
Vehicle Control (e.g., 0.1% DMSO)
-
Statin alone (e.g., 10 µM Simvastatin)
-
Mevalonic Acid Salt alone (e.g., 100 µM)
-
Statin + Mevalonic Acid Salt (10 µM Simvastatin + 100 µM Mevalonic Acid)
-
Rationale: A 10-fold excess of mevalonate is typically sufficient to overcome statin inhibition. Concentrations should be optimized for the specific cell line and statin used.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Rationale: This duration is usually sufficient for the depletion of mevalonate-derived products to manifest as a change in cell viability.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control group to determine the percent viability.
Expected Data Outcome:
| Treatment Condition | Concentration | Mean Absorbance (570 nm) | % Viability (Normalized to Control) |
| Vehicle Control | - | 1.25 | 100% |
| Simvastatin | 10 µM | 0.50 | 40% |
| Mevalonic Acid Salt | 100 µM | 1.23 | 98% |
| Simvastatin + Mevalonic Acid Salt | 10 µM + 100 µM | 1.15 | 92% |
Protocol 2: Metabolic Labeling to Confirm Pathway Bypass
This advanced protocol uses a stable isotope tracer to demonstrate that exogenous mevalonate bypasses the initial steps of cholesterol synthesis.
Methodology:
-
Cell Culture: Grow cells (e.g., HepG2) to ~80% confluence in 6-well plates.
-
Treatment Setup: Pre-treat cells for 2 hours with the following conditions:
-
Control Media
-
Media with Simvastatin (10 µM)
-
Media with Simvastatin (10 µM) + this compound (100 µM)
-
-
Isotope Labeling: Replace the pre-treatment media with media containing the same compounds, but now including a metabolic tracer such as [¹³C₂]-Acetate. Incubate for 24 hours.
-
Rationale: [¹³C₂]-Acetate is the precursor for acetyl-CoA. Its incorporation into newly synthesized cholesterol can be measured by mass spectrometry.
-
-
Lipid Extraction:
-
Wash cells with cold PBS and scrape into a glass tube.
-
Perform a Bligh-Dyer or Folch extraction to isolate total lipids.
-
-
Analysis by LC-MS/MS:
-
Saponify the lipid extract to release free cholesterol.
-
Analyze the cholesterol fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment (the ratio of ¹³C-labeled cholesterol to unlabeled cholesterol).
-
-
Data Interpretation:
-
Control cells will show significant incorporation of ¹³C from acetate into the cholesterol pool.
-
Statin-treated cells will show a dramatic reduction in ¹³C incorporation, as HMGCR is blocked.
-
Statin + Mevalonate-treated cells will also show very low ¹³C incorporation. This is the key result: because the pathway is being fed by unlabeled exogenous mevalonate, the cell bypasses the initial steps that would incorporate the ¹³C-acetate tracer. This confirms the bypass mechanism of action.
-
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for the precise dissection of the mevalonate pathway. Its mechanism of action—bypassing the highly-regulated, rate-limiting HMG-CoA reductase step—provides researchers with the unique ability to validate the on-target effects of HMGCR inhibitors and to probe the distinct roles of downstream sterol and non-sterol isoprenoids. The robust experimental designs it enables, particularly the statin-rescue model, are fundamental to ensuring the scientific integrity of studies in cancer biology, metabolism, and pharmacology.
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Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. [Link]
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Istvan, E. S., & Deisenhofer, J. (2001). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central. [Link]
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Jiang, Z., et al. (2021). Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing. Journal of Lipid Research. [Link]
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Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics. [Link]
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Marques, D., et al. (2021). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules. [Link]
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Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical Biochemistry. [Link]
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H-Yacoub, A., et al. (1989). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Biochimie. [Link]
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Faust, J. R., et al. (1982). Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. Proceedings of the National Academy of Sciences. [Link]
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An In-depth Technical Guide: D,L-Mevalonic Acid Dicyclohexylammonium Salt as a Precursor for Isoprenoid Biosynthesis
This guide provides a comprehensive technical overview of D,L-Mevalonic Acid Dicyclohexylammonium Salt and its critical role as a precursor in the biosynthesis of isoprenoids. It is intended for researchers, scientists, and drug development professionals engaged in studies involving the mevalonate pathway and its vast array of downstream products.
Section 1: The Central Role of Mevalonic Acid in Isoprenoid Biosynthesis
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 30,000 identified biomolecules.[1] They are fundamental to a myriad of biological processes across all domains of life.[2] In eukaryotes, archaea, and some bacteria, the biosynthesis of all isoprenoids originates from the mevalonate (MVA) pathway.[1] This essential metabolic pathway yields the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids.[1][2][3]
The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.[1] These precursors are then utilized to synthesize a vast array of vital molecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1] Furthermore, isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification of proteins, a process known as prenylation, which is vital for the proper function and membrane localization of key signaling proteins such as those in the Ras, Rho, and Rab GTPase families.[4]
Given its central role in cellular metabolism and signaling, the mevalonate pathway is a significant target for drug discovery and development.[5][6] For instance, statins, a major class of cholesterol-lowering drugs, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway.[1][4][7] Understanding and manipulating this pathway is therefore of paramount importance in both fundamental research and therapeutic applications.
Section 2: this compound: A Stable and Reliable Precursor
2.1 Chemical and Physical Properties
This compound is a widely used laboratory reagent that serves as a stable precursor for introducing mevalonic acid into biological systems.[8] The dicyclohexylammonium salt form offers enhanced stability and facilitates easier handling and storage compared to the free acid or its lactone form.[9]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H35NO4 | [8] |
| Molecular Weight | 329.47 g/mol | [8] |
| CAS Number | 1215802-31-5 | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol (MeOH).[9] Limited solubility in aqueous systems.[9] | [9] |
2.2 Causality Behind Experimental Choices: Why Use the Dicyclohexylammonium Salt?
The choice of the dicyclohexylammonium salt of mevalonic acid over other forms is a deliberate experimental decision rooted in chemical stability and ease of use. Mevalonic acid in its free form is prone to lactonization, forming mevalonolactone, especially under acidic conditions.[10] While mevalonolactone can be used in some applications, its conversion back to the open-chain, biologically active mevalonate form can be slow and pH-dependent. The dicyclohexylammonium salt stabilizes the mevalonate in its open-chain form, ensuring a more direct and quantifiable delivery of the active precursor to the cellular machinery.[9] This is particularly crucial in cell-based assays where precise concentrations of the active metabolite are required to elicit a measurable and reproducible biological response.
Section 3: The Mevalonate Pathway: A Visualized Guide
The mevalonate pathway is a cascade of enzymatic reactions that convert acetyl-CoA into the isoprenoid precursors IPP and DMAPP. The key steps are outlined below and visualized in the following diagram.
3.1 Key Enzymatic Steps:
-
Formation of HMG-CoA: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[11]
-
Synthesis of Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is the committed and rate-limiting step of the pathway.[2][11]
-
Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to form mevalonate-5-diphosphate.[2][12]
-
Decarboxylation to IPP: Mevalonate-5-diphosphate is then decarboxylated by mevalonate diphosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP).[2][12]
-
Isomerization to DMAPP: Finally, IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase (IDI).[2]
Caption: The Mevalonate Pathway for Isoprenoid Biosynthesis.
Section 4: Experimental Protocols and Methodologies
4.1 Preparation of Mevalonate Stock Solution from this compound
This protocol describes a self-validating system for preparing a stock solution of the biologically active mevalonate. The conversion to the free acid is a critical step for its use in aqueous biological systems.
Step-by-Step Methodology:
-
Weighing the Salt: Accurately weigh the desired amount of this compound.
-
Dissolution: Dissolve the salt in a minimal amount of methanol (MeOH).
-
Conversion to Free Acid: To convert the dicyclohexylammonium salt to the free mevalonic acid, pass the methanolic solution through a cation exchange resin (e.g., Dowex 50W-X8, H+ form). This step is crucial as the resin will retain the dicyclohexylammonium ions, allowing the free mevalonic acid to elute.
-
Elution and Evaporation: Elute the column with methanol and collect the eluate containing the free mevalonic acid. Evaporate the methanol under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the resulting mevalonic acid residue in the desired aqueous buffer (e.g., PBS, cell culture medium) to the final desired stock concentration.
-
pH Adjustment and Sterilization: Adjust the pH of the stock solution to ~7.4. For cell culture experiments, sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
4.2 Cell-Based Assay for Assessing the Impact of Mevalonate Supplementation
This experimental workflow outlines a typical cell-based assay to investigate the effects of exogenous mevalonate on a biological process, such as cell proliferation, in the presence of a mevalonate pathway inhibitor (e.g., a statin).
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An In-Depth Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a critical reagent in the study of the mevalonate pathway and its profound implications in cellular physiology and disease. As a stabilized form of mevalonic acid, this salt serves as an indispensable tool for researchers investigating cholesterol biosynthesis, isoprenoid metabolism, and the effects of statin drugs.
Chapter 1: Physicochemical Properties and Molecular Structure
Chemical Identity
A clear understanding of the fundamental properties of this compound is paramount for its effective use in experimental settings.
| Property | Value |
| CAS Number | 1215802-31-5[1][2][3] |
| Molecular Formula | C₁₈H₃₅NO₄[1][2][3] |
| Molecular Weight | 329.47 g/mol [1][2][3] |
| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt[1][3] |
| Appearance | White Solid[4] |
Structural Elucidation
The compound is an ionic salt formed between mevalonic acid and dicyclohexylamine. This salt formation is a key feature, enhancing the stability and handling of the otherwise hygroscopic and less stable mevalonic acid.[1]
-
D,L-Mevalonic Acid: This is a racemic mixture of the D- and L-enantiomers of mevalonic acid. It's important to note that only the (3R)-enantiomer is biologically active.[5] Mevalonic acid is a crucial intermediate in the mevalonate pathway, a metabolic route that produces cholesterol and various non-sterol isoprenoids.[5][6] The structure features a five-carbon backbone with hydroxyl groups at the 3 and 5 positions and a methyl group at the 3-position.[1]
-
Dicyclohexylammonium Cation: This counter-ion is formed from the protonation of dicyclohexylamine. Its bulky and non-polar nature contributes to the crystalline and stable form of the salt, making it easier to weigh and handle in a laboratory setting compared to the free acid, which exists as an oily liquid.[1][7]
The ionic interaction between the carboxylate group of mevalonic acid and the ammonium group of dicyclohexylamine results in a stable, solid compound.
Caption: Ionic structure of this compound.
Solubility and Stability
Proper storage and handling are crucial for maintaining the integrity of the compound.
| Solvent | Solubility |
| Water | Very soluble (as mevalonic acid)[5][7] |
| Methanol | Soluble[1] |
| Ethanol | Soluble[8] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Storage: It is recommended to store the salt at -15°C or below for long-term stability.[2] For short-term use, refrigeration at 2-8°C is also acceptable.[9]
Chapter 2: Biological Role and Mechanism of Action
The Mevalonate Pathway
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[6] These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the synthesis of coenzyme Q10 and dolichol.[6][10] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step of this pathway.[10][11] This makes it a primary target for cholesterol-lowering drugs such as statins.[5]
Caption: Simplified overview of the Mevalonate Pathway.
Mechanism of Action in Research
In a research context, this compound serves as a direct precursor to mevalonic acid.[3][4] When introduced into a biological system, the salt dissociates, providing a bioavailable source of mevalonate. This is particularly useful for bypassing the enzymatic step catalyzed by HMG-CoA reductase.
The primary application is in studies involving statins. Statins inhibit HMG-CoA reductase, leading to a depletion of mevalonate and its downstream products.[5] By supplementing with this compound, researchers can replenish the mevalonate pool and investigate which downstream effects of statins are specifically due to mevalonate depletion and which may be off-target effects. For instance, the cytotoxic effects of statins on cancer cells can be reversed by the addition of mevalonate, demonstrating that the anti-proliferative effect is a direct result of inhibiting the mevalonate pathway.[10]
Chapter 3: Experimental Protocols and Applications
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental to reproducible experimental outcomes.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
-
Weighing: Accurately weigh 32.95 mg of this compound.
-
Dissolution: Add the powder to a sterile 15 mL conical tube. Add approximately 800 µL of sterile, nuclease-free water. Vortex gently until the solid is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 1 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Rationale: Using sterile water and filtration is crucial to prevent contamination in cell culture experiments. Aliquoting preserves the integrity of the stock solution over time.
Application in Cell Culture: Statin Rescue Experiments
A common application is to rescue cells from the effects of statin treatment. This confirms that the observed cellular phenotype is a direct consequence of inhibiting the mevalonate pathway.
Protocol: Mevalonate Rescue of Statin-Treated Cells
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Statin Treatment: Treat the cells with the desired concentration of a statin (e.g., simvastatin, lovastatin).
-
Mevalonate Co-treatment: In the rescue group, co-treat the cells with the statin and a final concentration of 100-500 µM D,L-Mevalonic Acid (from the stock solution).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
-
Endpoint Analysis: Assess the cellular outcome of interest (e.g., cell viability, apoptosis, protein prenylation).
Causality: If the addition of mevalonate reverses the effects of the statin, it provides strong evidence that the observed phenotype is directly linked to the depletion of mevalonate and its downstream products.[10]
Caption: Experimental workflow for a statin rescue experiment.
Chapter 4: Analytical Characterization
Ensuring the purity and identity of this compound is critical for the validity of experimental results.
Quality Control Parameters
High-quality commercial preparations will provide a certificate of analysis with the following specifications:
| Parameter | Typical Specification |
| Purity (by NMR) | ≥95%[12] |
| Appearance | Conforms to a white or off-white solid[4] |
| Identity (by ¹H NMR) | Conforms to the structure |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of both the mevalonate and dicyclohexylammonium components of the salt.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, carboxylate, and amine groups.
Conclusion
This compound is a cornerstone reagent for researchers in numerous fields, including cancer biology, immunology, and cardiovascular disease. Its stability and ease of use make it an invaluable tool for dissecting the complexities of the mevalonate pathway and for validating the on-target effects of HMG-CoA reductase inhibitors. A thorough understanding of its chemical properties, biological role, and proper experimental application is essential for generating robust and reliable scientific data.
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An In-depth Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt for Advanced Research Applications
Introduction: Unlocking the Mevalonate Pathway with a Stable Precursor
For researchers and drug development professionals investigating the intricate mevalonate pathway, D,L-Mevalonic Acid Dicyclohexylammonium Salt is an indispensable tool. This synthetic compound provides a direct and stable source of mevalonic acid, a pivotal intermediate in the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1][2][3] Its primary application lies in bypassing the rate-limiting step of this pathway, which is catalyzed by HMG-CoA reductase. This allows for precise experimental control, particularly in studies involving statins, a class of drugs that inhibit this enzyme.[1] This guide offers an in-depth exploration of the technical specifications, mechanism of action, and practical applications of this compound, providing researchers with the foundational knowledge to effectively integrate this compound into their experimental designs.
Core Compound Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1215802-31-5 | [2] |
| Molecular Formula | C₁₈H₃₅NO₄ | [2] |
| Molecular Weight | 329.47 g/mol | [2] |
| Synonyms | 3,5-Dihydroxy-3-(methyl) Pentanoic Acid Dicyclohexylammonium Salt, Hiochic Acid Dicyclohexylammonium Salt | [2] |
| Form | Solid | [3] |
| Solubility | Soluble in organic solvents such as methanol (MeOH). Limited solubility in aqueous systems. | [4] |
| Storage | Store at -20°C for long-term stability. |
The dicyclohexylammonium salt formulation offers a significant advantage over the free acid or its lactone form (mevalonolactone) by enhancing the compound's stability and facilitating easier handling and storage.[4]
Mechanism of Action: A Direct Route into Isoprenoid Synthesis
This compound serves as a direct precursor to mevalonic acid within the cell. Once introduced into a biological system, it dissociates, and the mevalonic acid component is readily phosphorylated by mevalonate kinase. This initiates a cascade of enzymatic reactions that produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.
The significance of this compound lies in its ability to circumvent the HMG-CoA reductase enzyme, the primary regulatory point of the mevalonate pathway. This allows researchers to replenish the downstream products of the pathway even in the presence of HMG-CoA reductase inhibitors like statins.
Caption: The Mevalonate Pathway and the role of exogenous this compound.
Key Research Applications and Experimental Protocols
The primary utility of this compound is in cell-based assays to investigate the physiological roles of the mevalonate pathway's end products. A common application is in "rescue" experiments, where the compound is used to counteract the effects of statins.
Protocol: Statin-Induced Apoptosis Rescue Assay
This protocol provides a framework for demonstrating that the cytotoxic effects of a statin are specifically due to the inhibition of the mevalonate pathway.
1. Cell Seeding and Statin Treatment: a. Seed the cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment. b. After 24 hours, treat the cells with varying concentrations of a statin (e.g., simvastatin, atorvastatin) to determine the optimal concentration that induces apoptosis or growth inhibition.
2. Mevalonate Rescue: a. In a parallel set of wells, co-treat the cells with the chosen statin concentration and a range of this compound concentrations. A typical starting concentration is 100-200 µM, with a titration up to 5 mM.[5] b. Preparation of this compound Stock Solution: Due to its limited aqueous solubility, prepare a concentrated stock solution in an organic solvent such as sterile DMSO or ethanol. Further dilutions can then be made in the cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
3. Incubation and Assessment: a. Incubate the cells for a period sufficient to observe the effects of the statin, typically 24 to 72 hours. b. Assess cell viability and apoptosis using standard methods such as MTT assay, trypan blue exclusion, or flow cytometry with Annexin V/propidium iodide staining.
4. Data Analysis and Interpretation: a. A successful rescue will show a dose-dependent increase in cell viability or a decrease in apoptosis in the cells co-treated with the statin and this compound, compared to those treated with the statin alone. This provides strong evidence that the observed effects of the statin are mediated through the mevalonate pathway.
Caption: Workflow for a statin rescue experiment using this compound.
Conclusion: A Critical Reagent for Metabolic Research
This compound is a cornerstone reagent for any laboratory investigating cholesterol biosynthesis, isoprenoid-mediated signaling, and the cellular effects of statins. Its enhanced stability and ability to directly feed into the mevalonate pathway provide a level of experimental control that is crucial for elucidating the complex roles of this metabolic route in health and disease. By understanding its properties and employing it in well-designed experimental protocols, researchers can continue to unravel the intricate connections between metabolism and cellular function.
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Rios-Arrabal, S., Artacho-Cordón, F., León-González, G., & Salmerón, J. (2017). Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells. Scientific reports, 7(1), 551. Available from: [Link].
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A Senior Application Scientist’s Guide to the Mevalonate Pathway: Core Intermediates and Analytical Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of the Mevalonate Pathway
The mevalonate (MVA) pathway is a critical and highly conserved metabolic route in eukaryotes, archaea, and some bacteria.[1] It serves as the biosynthetic origin for a vast and diverse class of over 30,000 biomolecules known as isoprenoids.[1] These molecules are fundamental to cellular life, ranging from structural components like cholesterol to vital signaling molecules and cofactors.[2][3] The pathway begins with the simple two-carbon unit, acetyl-CoA, and through a series of enzymatic transformations, produces the foundational five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
From these precursors arise essential compounds including cholesterol (crucial for membrane integrity and as a precursor to steroid hormones and vitamin D), coenzyme Q10 (a vital component of the mitochondrial electron transport chain), dolichols (for protein glycosylation), and prenyl groups for the post-translational modification of proteins, which is critical for their localization and function.[2][4][5]
Given its central role, the MVA pathway is tightly regulated to maintain cellular homeostasis.[2] Its dysregulation is implicated in a host of human diseases, most notably cardiovascular disease and cancer, making it a highly attractive target for therapeutic intervention.[6][7] The most well-known examples are statins, a class of drugs that inhibit the pathway's rate-limiting enzyme, HMG-CoA reductase (HMGCR), to lower cholesterol levels.[8][9] This guide provides an in-depth exploration of the core intermediates of the MVA pathway, the enzymatic logic governing their formation, and the modern analytical workflows required for their robust quantification—a critical capability for any research or drug development program in this field.
The Metabolic Cascade: A Step-by-Step Journey Through the Intermediates
The MVA pathway can be conceptually divided into an "upper" and "lower" segment. The upper pathway constructs the six-carbon intermediate mevalonate from acetyl-CoA, while the lower pathway converts mevalonate into the five-carbon isoprenoid precursors IPP and DMAPP.
Part 1: The Upper Mevalonate Pathway - Building the Foundation
-
Acetyl-CoA to Acetoacetyl-CoA: The pathway is initiated by the enzyme Acetyl-CoA acetyltransferase (ACAT) , also known as thiolase. It catalyzes the condensation of two acetyl-CoA molecules, which serve as the primary carbon feedstock for the entire pathway.[4][10] This reaction forms the four-carbon intermediate, Acetoacetyl-CoA.
-
Acetoacetyl-CoA to HMG-CoA: The next step involves HMG-CoA synthase (HMGS) , which condenses acetoacetyl-CoA with a third molecule of acetyl-CoA.[2][10] This creates the six-carbon molecule 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) , a critical branch point in metabolism.
-
HMG-CoA to Mevalonate: The conversion of HMG-CoA to (R)-Mevalonate is the committed and rate-limiting step of the pathway.[1][11] This irreversible reduction is catalyzed by HMG-CoA reductase (HMGCR) , an enzyme subject to complex regulatory control, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs) and feedback inhibition.[4][12] The profound clinical significance of this step is underscored by its role as the direct target of the multi-billion dollar statin class of cholesterol-lowering drugs.[13][14]
Part 2: The Lower Mevalonate Pathway - Generating the Isoprenoid Building Blocks
-
Mevalonate to Mevalonate-5-Phosphate: Once formed, mevalonate enters a series of two phosphorylation reactions. The first is catalyzed by Mevalonate Kinase (MVK) , which transfers a phosphate group from ATP to the 5-hydroxyl position of mevalonate, yielding Mevalonate-5-Phosphate .[10][15]
-
Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate: A second phosphorylation event is carried out by Phosphomevalonate Kinase (PMVK) , again using ATP as the phosphate donor.[2][10] This reaction produces Mevalonate-5-Pyrophosphate .
-
Mevalonate-5-Pyrophosphate to Isopentenyl Pyrophosphate (IPP): The final step in this segment is an ATP-dependent decarboxylation catalyzed by Mevalonate-5-Pyrophosphate Decarboxylase (MVD) .[10][11] This reaction eliminates the carboxyl group from mevalonate-5-pyrophosphate as CO₂, resulting in the formation of the first key five-carbon isoprenoid building block, Isopentenyl Pyrophosphate (IPP) .[2]
Part 3: Isomerization and Elongation - Diversifying the Portfolio
-
IPP to Dimethylallyl Pyrophosphate (DMAPP): IPP can be reversibly isomerized to its more electrophilic, allylic isomer, Dimethylallyl Pyrophosphate (DMAPP) , by the enzyme Isopentenyl Pyrophosphate Isomerase (IDI) .[2][16] Both IPP and DMAPP are the fundamental units from which all isoprenoids are constructed.
-
Formation of Prenyl Pyrophosphates: The subsequent head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, elongates the carbon chain.
-
Geranyl Pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one of IPP.[15]
-
Farnesyl Pyrophosphate (FPP, C15): A key branch-point intermediate formed by the addition of another IPP molecule to GPP. FPP is a precursor for cholesterol, sterols, dolichols, and is the substrate for protein farnesylation.[2][7][17]
-
Geranylgeranyl Pyrophosphate (GGPP, C20): Formed by the addition of an IPP molecule to FPP. GGPP is the substrate for protein geranylgeranylation, a modification crucial for the function of many small GTPases like Rho and Rab.[2][7][17]
-
Visualizing the Core Pathway
The following diagram illustrates the sequential conversion of the core intermediates from Acetyl-CoA to the foundational isoprenoid precursors.
Caption: The Mevalonate (MVA) Pathway from Acetyl-CoA to key isoprenoid intermediates.
Analytical Methodologies: Quantifying the Intermediates
From a Senior Application Scientist's perspective, understanding a pathway is inseparable from the ability to measure its components accurately. The intermediates of the MVA pathway present significant analytical challenges, including high polarity, low physiological concentrations, and the presence of structural isomers (IPP and DMAPP).[18] Consequently, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technology for their quantification.[4][19][20]
Data Presentation: Key Intermediates and Analytical Platforms
| Intermediate | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Primary Analytical Platform |
| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA | C27H44N7O20P3S | 911.66 | LC-MS/MS |
| Mevalonic Acid | MVA | C6H12O4 | 148.16 | LC-MS/MS, GC-MS |
| Mevalonate-5-Phosphate | M5P | C6H13O7P | 228.13 | LC-MS/MS |
| Mevalonate-5-Pyrophosphate | M5PP | C6H14O10P2 | 308.11 | LC-MS/MS |
| Isopentenyl Pyrophosphate | IPP | C5H12O7P2 | 246.09 | LC-MS/MS |
| Dimethylallyl Pyrophosphate | DMAPP | C5H12O7P2 | 246.09 | LC-MS/MS |
| Farnesyl Pyrophosphate | FPP | C15H28O7P2 | 382.32 | LC-MS/MS |
| Geranylgeranyl Pyrophosphate | GGPP | C20H36O7P2 | 450.44 | LC-MS/MS |
Experimental Protocol: LC-MS/MS Quantification of MVA Intermediates in Cell Lysates
This protocol outlines a self-validating system for the targeted quantification of polar MVA intermediates. The causality behind these steps is to ensure rapid metabolic inactivation, efficient extraction of polar analytes, and sensitive detection while minimizing matrix effects.
1. Metabolism Quenching and Metabolite Extraction (Causality: Prevent enzymatic degradation and analyte loss) a. Culture cells to the desired confluency (e.g., 80-90%) in a 6-well plate. b. Aspirate the culture medium completely and quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS). c. Immediately add 1 mL of ice-cold 80:20 methanol/water extraction solvent, pre-chilled to -80°C. This step simultaneously quenches metabolic activity and lyses the cells. d. Place the plate on dry ice for 10 minutes to ensure complete inactivation and cell lysis. e. Scrape the cells in the extraction solvent using a cell scraper and transfer the resulting lysate/solvent mixture to a 1.5 mL microcentrifuge tube. f. Self-Validation Step: At this point, spike a stable isotope-labeled internal standard for each analyte (e.g., Mevalonate-D7) into the mixture. This controls for variability in sample processing and MS detection.[21] g. Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. h. Carefully transfer the supernatant to a new tube and dry it completely using a centrifugal vacuum concentrator. i. Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water for LC-MS/MS analysis.
2. Chromatographic Separation (Causality: Separate isomers and remove interfering matrix components) a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[20] b. Column: A reverse-phase C18 column with polar end-capping is often suitable. For the highly polar pyrophosphates, ion-pairing chromatography (using an agent like tributylamine) or hydrophilic interaction liquid chromatography (HILIC) may be required for adequate retention and separation of IPP and DMAPP.[22] c. Mobile Phase A: Water with 0.1% formic acid (or a suitable ion-pairing agent). d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would start at 0-5% B, ramping up to 95% B to elute less polar compounds, followed by a re-equilibration step. The gradient must be optimized to resolve IPP and DMAPP. f. Flow Rate: 0.2-0.5 mL/min, depending on the column dimensions. g. Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection (Causality: Achieve sensitive and specific quantification) a. Mass Spectrometer: A triple quadrupole mass spectrometer is the gold standard for targeted quantification.[18][19] b. Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for the phosphorylated intermediates due to the ease of deprotonation of the phosphate groups.[21] c. Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte and its corresponding internal standard, a specific precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise and minimizes interferences. d. Data Analysis: The peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard is calculated. Absolute quantification is achieved by comparing this ratio to a standard curve prepared with known concentrations of analytical standards.[19][21]
Conclusion and Future Outlook
The intermediates of the mevalonate pathway represent a nexus of cellular metabolism, regulation, and signaling. Their roles extend far beyond being simple stepping stones to cholesterol; they are integral to processes from cell proliferation to mitochondrial respiration.[2][5] The dysregulation of this pathway in cancer has solidified it as a prime target for novel therapeutic strategies beyond cardiovascular disease.[23][24][25]
For the modern researcher, a deep, mechanistic understanding of the pathway must be paired with robust, validated analytical methodologies. The LC-MS/MS workflows described herein provide the necessary sensitivity and specificity to dissect the complex dynamics of MVA metabolism. As drug development continues to target this pathway, the ability to precisely quantify these core intermediates will remain an indispensable tool for evaluating target engagement, understanding mechanisms of action, and identifying biomarkers of response and resistance.
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A Technical Guide to the Biological Significance and Application of D,L-Mevalonic Acid Dicyclohexylammonium Salt
Abstract
D,L-Mevalonic Acid Dicyclohexylammonium Salt is a critical research tool for scientists investigating the myriad cellular processes governed by the mevalonate (MVA) pathway. This essential metabolic cascade is responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids vital for cell growth, differentiation, and survival. As a stable, cell-permeable precursor, this salt form of mevalonic acid allows researchers to experimentally bypass the pathway's rate-limiting step, catalyzed by HMG-CoA reductase (HMGCR). This unique capability makes it an indispensable reagent for validating the on-target effects of HMGCR inhibitors like statins, and for dissecting the specific roles of downstream isoprenoids in fundamental biological processes such as protein prenylation, signal transduction, and membrane integrity. This guide provides an in-depth exploration of the compound's mechanism of action, core research applications, detailed experimental protocols, and data interpretation strategies for researchers in cell biology, oncology, and drug development.
The Mevalonate Pathway: A Cornerstone of Cellular Metabolism
The mevalonate (MVA) pathway is a highly conserved metabolic route present in all eukaryotes and some bacteria, commencing with acetyl-CoA.[1] Its primary outputs are two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the foundational precursors for the synthesis of a vast family of biomolecules known as isoprenoids.[2]
The pathway's significance stems from the diverse functions of its end-products:
-
Sterols (e.g., Cholesterol): Essential components of cellular membranes that modulate fluidity and are precursors to steroid hormones.[3]
-
Non-Sterol Isoprenoids: This category includes molecules crucial for various cellular functions:
-
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): These isoprenoids are covalently attached to proteins in a post-translational modification called prenylation.[4] Prenylation is critical for the proper membrane localization and function of small GTPases like Ras, Rho, and Rab, which are master regulators of cell signaling, proliferation, and cytoskeletal organization.[5][6]
-
Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria.[7]
-
Dolichol: Required for the synthesis of N-linked glycoproteins.[8]
-
Heme-A: A component of cytochrome c oxidase in the respiratory chain.[8]
-
The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid by the enzyme HMG-CoA reductase (HMGCR) is the pathway's committed and primary rate-limiting step.[3] This step is the principal target of the widely used cholesterol-lowering drugs, statins.[9]
This compound: A Key Research Tool
Chemical Properties and Formulation
This compound is a racemic mixture of the D- (or R-) and L- (or S-) enantiomers of mevalonic acid. It is crucial to recognize that only the (3R)-enantiomer is biologically active and serves as the substrate for mevalonate kinase to proceed down the pathway.[9] The L-isomer is biologically inert.[10]
The formulation as a dicyclohexylammonium (DCHA) salt offers significant advantages for research applications. Pharmaceutical salt formation is a standard strategy to improve the physicochemical properties of a parent molecule.[8][11] In this case, the DCHA salt provides superior chemical stability compared to the free acid, which exists in equilibrium with its lactone form (mevalonolactone) in solution.[9][12] This stability ensures a longer shelf-life and more consistent experimental results. However, this salt form alters solubility; it is not readily soluble in aqueous buffers and typically requires an organic solvent, such as methanol or ethanol, for initial dissolution to prepare a stock solution.[12]
Mechanism of Action in a Research Context
The primary biological significance of exogenously supplied this compound is its ability to enter the mevalonate pathway downstream of the HMG-CoA reductase enzyme.[12] By providing mevalonate directly to cells, researchers can replenish the intracellular pool of mevalonate and all subsequent isoprenoid products, even in the presence of potent HMGCR inhibitors like statins. This makes it the cornerstone of the "mevalonate rescue" experiment, a powerful technique to validate that the observed cellular effects of a statin are indeed a direct consequence of MVA pathway inhibition, rather than off-target effects.[6][13]
Core Biological Significance & Research Applications
The utility of this compound spans numerous research areas, primarily centered on its function as a rescue agent to dissect the roles of the MVA pathway.
Validating Statin-Induced Phenotypes
Statins are widely used to study cellular dependency on the MVA pathway. However, like any pharmacological inhibitor, they can have unintended off-target effects. A "mevalonate rescue" experiment is the gold-standard control for these studies. If the addition of mevalonate reverses a statin-induced phenotype (e.g., apoptosis, cell cycle arrest, reduced migration), it provides strong evidence that the phenotype is a specific consequence of depleting downstream isoprenoids.
For example, studies on Ewing sarcoma and osteosarcoma cells have shown that statins inhibit cell proliferation and migration.[2][13] The addition of mevalonate completely reversed these effects, confirming that these cancer cells are highly dependent on the MVA pathway for their malignant behavior.[2][13]
Investigating the Roles of Protein Prenylation
Protein prenylation is a critical post-translational modification that anchors proteins, particularly small GTPases, to cellular membranes, which is essential for their signaling functions.[14] By inhibiting the MVA pathway with a statin, researchers deplete the cellular pools of FPP and GGPP, leading to an accumulation of unprenylated, cytosolic, and inactive proteins.[15]
D,L-Mevalonic Acid can be used to restore the synthesis of FPP and GGPP, thereby rescuing protein prenylation. This allows for precise investigation into the consequences of prenylation failure. For instance, the inhibition of RhoA prenylation by statins leads to reduced cell motility; this effect is reversed by the addition of mevalonate, directly linking the MVA pathway to the regulation of the cytoskeleton and cell migration via RhoA activity.[2]
| Key Isoprenoid Product | Primary Function(s) | Associated Research Area |
| Cholesterol | Membrane structure, steroid hormone precursor | Cardiovascular Disease, Cancer Biology |
| Farnesyl PP (FPP) | Substrate for protein farnesylation (e.g., Ras) | Cancer Biology, Signal Transduction |
| Geranylgeranyl PP (GGPP) | Substrate for protein geranylgeranylation (e.g., Rho, Rab) | Cancer Metastasis, Immunology, Neuroscience |
| Ubiquinone (CoQ10) | Mitochondrial electron transport | Bioenergetics, Myopathy Research |
| Dolichol | N-linked glycosylation of proteins | Cell Biology, Congenital Disorders |
Table 1: Key downstream products of the mevalonate pathway and their biological functions.
Applications in Cancer Research
Many cancer cells exhibit an upregulated MVA pathway to support the high demands of proliferation and membrane synthesis.[16] This creates a metabolic dependency that can be exploited therapeutically. D,L-Mevalonic Acid is used extensively in this field to:
-
Confirm that the anti-proliferative and pro-apoptotic effects of statins are on-target.[6]
-
Determine which specific branch of the pathway is critical for cancer cell survival. For instance, in many cancer models, the toxic effects of statins can be rescued by GGPP but not by cholesterol, indicating that the inhibition of protein geranylgeranylation is the key mechanism of action, not the depletion of cholesterol.[6]
Experimental Protocols & Methodologies
Protocol: Preparation of a 100 mM Stock Solution
Causality: The dicyclohexylammonium salt is poorly soluble in water, necessitating the use of an organic solvent for the primary stock. Methanol is an effective choice.[12] This high-concentration stock allows for minimal solvent addition to the final cell culture medium, preventing solvent-induced cytotoxicity.
Materials:
-
This compound (MW: 329.47 g/mol )
-
Anhydrous Methanol (MeOH)
-
Sterile, conical-bottom polypropylene tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 32.95 mg of this compound and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1 mL of anhydrous methanol to the tube. Vortex vigorously until the salt is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile conical tube. This step is critical for maintaining the sterility of cell cultures.
-
Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: The Mevalonate Rescue Assay
Self-Validating System: This protocol is designed as a self-validating system. The inclusion of controls (Vehicle, Statin alone, MVA alone, Statin + MVA) allows for the unambiguous attribution of the observed effects to the inhibition of the mevalonate pathway.
Materials:
-
Cancer cell line of interest (e.g., A673 Ewing sarcoma, 143B osteosarcoma)[2][13]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Statin of choice (e.g., Atorvastatin, Simvastatin) prepared in a suitable solvent (e.g., DMSO)
-
100 mM this compound stock solution
-
Multi-well plates (e.g., 24-well or 96-well plates)
-
Reagents for downstream analysis (e.g., MTT reagent for viability, RIPA buffer for Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of analysis. Allow cells to adhere for 24 hours.
-
Treatment Groups: Prepare culture medium for the following treatment groups:
-
Vehicle Control: Medium with the same concentration of vehicle (e.g., DMSO, MeOH) as the treated groups.
-
Statin Only: Medium containing the desired concentration of statin (e.g., 1-5 µM Atorvastatin).[13]
-
MVA Only: Medium containing the rescue concentration of mevalonate (e.g., 100 µM).[13] This controls for any potential effects of mevalonate itself.
-
Statin + MVA (Rescue): Medium containing both the statin and mevalonate.
-
-
Dosing:
-
Pre-treatment (Optional but Recommended): Some protocols recommend pre-treating with mevalonate for a few hours (e.g., 2-6 hours) before adding the statin to ensure sufficient uptake.[2]
-
Remove the old medium from the cells and add the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (typically 24-72 hours), depending on the cell type and the endpoint being measured.[13]
-
Downstream Analysis: Following incubation, perform the desired analysis.
-
Cell Viability: Use an MTT or similar assay to quantify cell proliferation.[3]
-
Western Blot: Lyse cells in RIPA buffer, quantify protein, and perform SDS-PAGE to analyze the prenylation status of proteins (e.g., unprenylated RhoA exhibits a slight upward mobility shift) or levels of apoptosis markers (e.g., cleaved Caspase-3).[2][3]
-
Migration/Invasion Assay: Use a Transwell or wound-healing assay to assess cell motility.[2]
-
Data Interpretation & Troubleshooting
Expected Outcomes:
-
Cell Viability: The "Statin Only" group should show a significant decrease in viability compared to the "Vehicle Control". The "Statin + MVA" group should show viability comparable to the "Vehicle Control", demonstrating a successful rescue.[13]
-
Western Blot for Prenylation: In the "Statin Only" lane, a band corresponding to the unprenylated form of a protein like RhoA may appear at a slightly higher molecular weight. This upper band should be absent or significantly reduced in the "Vehicle Control" and "Statin + MVA" lanes.[2]
Common Pitfalls and Solutions:
-
Incomplete Rescue: If mevalonate does not fully rescue the statin effect, consider increasing the mevalonate concentration (up to 2 mM has been reported) or increasing the pre-treatment time.[17] Also, ensure the statin concentration is not so high that it is causing significant off-target toxicity.
-
Solvent Toxicity: Ensure the final concentration of the stock solution solvent (e.g., methanol) in the culture medium is non-toxic (typically <0.1%).
-
Compound Instability: While the salt form is stable, avoid repeated freeze-thaw cycles of the stock solution. Use single-use aliquots.
Conclusion & Future Directions
This compound is more than just a metabolite; it is an enabling tool for rigorous scientific inquiry. Its fundamental role in bypassing HMG-CoA reductase allows for the precise validation of inhibitor specificity and the detailed study of downstream isoprenoid functions. By facilitating the "mevalonate rescue" experiment, it provides the necessary control to confidently link the inhibition of the MVA pathway to complex cellular phenotypes. As research continues to uncover the intricate connections between cellular metabolism and disease, particularly in oncology and immunology, the strategic use of this compound will remain essential for elucidating mechanism and validating novel therapeutic targets within the mevalonate pathway.
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Wikipedia. Mevalonic acid. Available from: [Link]
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bioRxiv. Mevalonate pathway activation in Ewing sarcoma reveals a 3D-specific synergy between statins and BCL-xL inhibition. Available from: [Link]
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ResearchGate. Role of Salt Selection in Drug Discovery and Development. Available from: [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
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The Cornerstone of Isoprenoid Biology: A Technical Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt for Metabolic Research
For researchers embarking on the intricate journey of metabolic research, understanding the fundamental building blocks of cellular processes is paramount. The mevalonate (MVA) pathway stands as a central hub in cellular metabolism, responsible for the synthesis of a vast array of essential molecules known as isoprenoids.[1][2] This guide provides a comprehensive technical overview of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a crucial reagent for investigating this pathway, designed for researchers, scientists, and drug development professionals new to this area of study.
Part 1: Deconstructing the Mevalonate Pathway: A Foundation for Discovery
The mevalonate pathway is a vital metabolic route that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] These five-carbon units are the fundamental precursors for the synthesis of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[2] The pathway's initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The subsequent reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase is the rate-limiting and primary regulatory step of the entire pathway.[2][5]
The significance of the mevalonate pathway extends to numerous cellular functions. Its role in cholesterol synthesis is critical for maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones and bile acids.[6] Furthermore, the isoprenoid intermediates farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are essential for a post-translational modification called protein prenylation.[1] This process is vital for the proper function and membrane localization of key signaling proteins like Ras and Rho GTPases, which are implicated in cell growth, differentiation, and apoptosis.[1][6]
Dysregulation of the mevalonate pathway is linked to a variety of diseases, including cardiovascular disease, cancer, and autoinflammatory disorders.[1][3] For instance, the upregulation of this pathway is often observed in cancer cells to support rapid proliferation and survival.[1] This makes the mevalonate pathway a significant target for therapeutic intervention.[7]
Below is a diagram illustrating the core steps of the mevalonate pathway.
Caption: The Mevalonate Pathway Workflow.
Part 2: this compound: The Researcher's Tool
To experimentally investigate the mevalonate pathway, researchers often need to supplement cells with mevalonate. This is particularly crucial in "rescue" experiments where the pathway has been inhibited, for example, by statins.[8][9] While mevalonic acid itself is a key intermediate, its dicyclohexylammonium salt form offers significant practical advantages for laboratory use.
The Rationale for the Salt Form
Mevalonic acid is highly soluble in water and exists in equilibrium with its lactone form, mevalonolactone.[10] The free acid can be less stable for long-term storage and handling. The dicyclohexylammonium salt form enhances the compound's stability and facilitates easier handling and weighing in a laboratory setting.[11] Dicyclohexylamine is a strong organic base that forms a stable salt with the acidic mevalonic acid.[12] This salt form is a crystalline solid, which is often more stable than the free acid.[11]
| Property | D,L-Mevalonic Acid (Free Form) | This compound |
| Physical State | Often an oil or in equilibrium with lactone | Crystalline solid |
| Stability | Less stable for long-term storage | More stable, facilitating handling |
| Solubility | Very soluble in water and polar organic solvents[10] | Soluble in organic solvents like methanol[11] |
Part 3: Experimental Application: A Step-by-Step Protocol
A common application of this compound is in cell culture experiments to bypass the effects of HMG-CoA reductase inhibitors like statins. This allows researchers to determine if the observed cellular effects of the inhibitor are specifically due to the depletion of mevalonate and its downstream products.
Protocol: Mevalonate Rescue in Statin-Treated Cells
This protocol outlines a general procedure for a mevalonate rescue experiment. It is essential to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Materials:
-
This compound (CAS 1215802-31-5)[13]
-
Cell culture medium appropriate for your cell line
-
Statin of choice (e.g., lovastatin, simvastatin)
-
Vehicle for statin and mevalonate salt (e.g., DMSO, sterile water)
-
Cultured cells of interest
Procedure:
-
Preparation of Stock Solutions:
-
Statin Stock: Prepare a high-concentration stock solution of your chosen statin in an appropriate solvent (e.g., 10 mM lovastatin in DMSO). Store at -20°C.
-
Mevalonate Stock: Prepare a stock solution of this compound. Due to its solubility, it is often dissolved in an organic solvent like methanol before further dilution in culture medium.[11] For example, prepare a 100 mM stock solution. Note: The dicyclohexylammonium counter-ion adds to the molecular weight, so ensure calculations are based on the molecular weight of the salt (329.47 g/mol ).[13]
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and resume growth overnight.
-
-
Treatment:
-
The next day, remove the existing medium and replace it with fresh medium containing the experimental treatments.
-
Control Group: Cells treated with the vehicle(s) only.
-
Statin-Treated Group: Cells treated with the desired concentration of the statin.
-
Rescue Group: Cells co-treated with the statin and this compound. A common starting concentration for mevalonate rescue is 100-500 µM.[8][9]
-
Mevalonate-Only Group (Optional): Cells treated only with this compound to assess any independent effects.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Analysis:
-
Following incubation, assess the desired cellular outcomes. This could include:
-
Cell viability assays (e.g., MTT, alamarBlue)
-
Apoptosis assays (e.g., TUNEL staining, caspase activity)[8]
-
Cell proliferation assays (e.g., cell counting, BrdU incorporation)
-
Western blotting for key signaling proteins
-
Metabolomic analysis to confirm pathway restoration
-
-
The following diagram illustrates the workflow for a typical mevalonate rescue experiment.
Caption: Experimental Workflow for a Mevalonate Rescue Assay.
Part 4: Interpreting the Data and Advancing Your Research
In a successful mevalonate rescue experiment, the detrimental effects of the statin on cell viability or function should be partially or fully reversed by the co-administration of this compound.[14] This provides strong evidence that the observed effects of the statin are indeed a consequence of inhibiting the mevalonate pathway.
Failure to rescue with mevalonate might suggest that the statin is acting through an "off-target" mechanism, independent of HMG-CoA reductase inhibition. Conversely, a complete rescue confirms the on-target activity and allows for more profound questions to be asked. For instance, researchers can then investigate which downstream products of mevalonate (e.g., FPP, GGPP, cholesterol) are responsible for the observed cellular phenotype by performing rescue experiments with these specific metabolites.[9]
By understanding the fundamentals of the mevalonate pathway and mastering the application of tools like this compound, researchers are well-equipped to explore the intricate roles of this essential metabolic route in health and disease.
References
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The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio. (URL: [Link])
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Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed. (URL: [Link])
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Mevalonate pathway - Grokipedia. (URL: [Link])
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Mevalonate Pathway Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
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Mevalonate pathway - Wikipedia. (URL: [Link])
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Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer. (URL: [Link])
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Novel Aspects of Mevalonate Pathway Inhibitors as Antitumor Agents - AACR Journals. (URL: [Link])
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Cholesterol synthesis - Medicine LibreTexts. (URL: [Link])
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Mevalonate Pathway → Term - Lifestyle → Sustainability Directory. (URL: [Link])
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Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC. (URL: [Link])
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Antitumoral effects of mevalonate (MVA) pathway inhibition. The... - ResearchGate. (URL: [Link])
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Targeting the Mevalonate Pathway in Cancer - PubMed - NIH. (URL: [Link])
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DICYCLOHEXYLAMINE - Ataman Kimya. (URL: [Link])
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Dicyclohexylamine | - atamankimya.com. (URL: [Link])
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Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress - AACR Journals. (URL: [Link])
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Mevalonic acid - Wikipedia. (URL: [Link])
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Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed. (URL: [Link])
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Effect of Light on Mevalonic Acid Incorporation into the Phytosterols of Nicotiana tabacum L. Seedlings - PMC - NIH. (URL: [Link])
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Short, Enantioselective Synthesis of Mevalonic Acid - ChemRxiv. (URL: [Link])
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In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC - NIH. (URL: [Link])
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- 10. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. scbt.com [scbt.com]
- 14. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D,L-Mevalonic Acid Dicyclohexylammonium Salt in Cell Culture
Introduction: Unlocking the Mevalonate Pathway in Vitro
D,L-Mevalonic Acid Dicyclohexylammonium Salt is a crucial reagent for researchers investigating the multifaceted roles of the mevalonate (MVA) pathway in cellular physiology and pathology. This pathway is a fundamental metabolic route that produces isoprenoids and sterols, essential for a myriad of cellular functions including cholesterol biosynthesis, protein prenylation, and the synthesis of coenzyme Q10.[1][2] The dicyclohexylammonium salt form of mevalonic acid enhances its stability and handling in a laboratory setting compared to the free acid.[3] In cell culture applications, this compound serves as a direct precursor to mevalonate, the product of the rate-limiting enzyme HMG-CoA reductase (HMGCR).[2]
The primary application of this compound is in "rescue" experiments. Statins, a class of drugs that inhibit HMGCR, are widely used to study the effects of mevalonate pathway inhibition, which can induce cell cycle arrest, apoptosis, and modulate various signaling pathways in cancer cells and other models.[4][5] By supplementing the culture medium with this compound, researchers can bypass the statin-induced blockade and replenish the downstream products of the MVA pathway. This allows for the precise dissection of cellular processes that are dependent on mevalonate and its derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification and function of small GTPases like Ras and Rho.[6]
These application notes provide a comprehensive guide for the effective use of this compound in cell culture, with a focus on experimental design, protocol optimization, and data interpretation.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₅NO₄ | [7] |
| Molecular Weight | 329.47 g/mol | [7][8] |
| CAS Number | 1215802-31-5 | [7][8] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C | [8] |
The Mevalonate Pathway: A Central Hub in Cellular Metabolism
The mevalonate pathway is a complex and highly regulated metabolic cascade that commences with acetyl-CoA and culminates in the synthesis of two key five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the precursors for a vast array of essential biomolecules.
Caption: Workflow for a statin-rescue experiment.
Step-by-Step Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare the treatment media containing the following conditions:
-
Vehicle Control (e.g., medium with the same final concentration of DMSO as the treated wells).
-
Statin alone (determine the optimal concentration for inducing apoptosis in your cell line through a dose-response experiment, typically in the low micromolar range).
-
Statin + this compound (use the same statin concentration as above, with mevalonate typically ranging from 100 µM to 5 mM). [9][10][11] * Mevalonate alone (as a control to ensure it has no independent effect on cell viability at the concentration used).
-
-
Incubation: Remove the old medium from the cells and add the prepared treatment media. Incubate the plate for a period sufficient to observe the desired effect, typically 24 to 72 hours.
-
Analysis:
-
Cell Viability: At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT). A successful rescue will show a significant increase in viability in the "Statin + Mevalonate" group compared to the "Statin alone" group.
-
Apoptosis: For a more detailed analysis, perform an apoptosis assay using Annexin V and Propidium Iodide staining followed by flow cytometry. The percentage of apoptotic cells should be significantly lower in the rescued group.
-
Western Blotting: To confirm the restoration of the mevalonate pathway, you can perform a Western blot to assess the prenylation status of specific proteins (e.g., Rap1A, HDJ2). Unprenylated forms of these proteins often migrate slower on an SDS-PAGE gel.
-
Expected Results and Interpretation
A successful statin-rescue experiment will demonstrate that the addition of mevalonate abrogates the effects of the statin. For instance, if a statin induces 50% cell death, the addition of an adequate concentration of mevalonate should restore cell viability to near control levels. [4]This confirms that the observed cellular phenotype is a direct consequence of depleting downstream products of the mevalonate pathway and not due to off-target effects of the statin.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete rescue | Insufficient mevalonate concentration. | Perform a dose-response of mevalonate in the presence of the statin to find the optimal rescue concentration. |
| Statin concentration is too high, causing off-target toxicity. | Lower the statin concentration to a level that still induces a measurable effect without overwhelming the cells. | |
| Mevalonate alone is toxic | The concentration of mevalonate is too high. | Perform a dose-response for mevalonate alone to determine its toxicity threshold in your cell line. |
| Precipitation in media | Poor solubility of the salt or high concentration of the stock solution. | Ensure the stock solution is properly prepared and the final concentration in the media is not too high. Prepare fresh dilutions if necessary. |
Conclusion
This compound is an indispensable tool for elucidating the intricate roles of the mevalonate pathway. By serving as a direct precursor for mevalonate synthesis, it enables precise experimental control, particularly in the context of statin-induced pathway inhibition. The protocols outlined in these application notes provide a robust framework for researchers to confidently design and execute experiments, thereby advancing our understanding of cellular metabolism and signaling in both health and disease.
References
-
Jiang, P., et al. (2014). In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. British Journal of Cancer, 111(8), 1562-1571. Available from: [Link]
-
Fritz, G., et al. (2003). Mutual amplification of apoptosis by statin-induced mitochondrial stress and doxorubicin toxicity in human rhabdomyosarcoma cells. Cancer Research, 63(19), 6484-6491. Available from: [Link]
-
Sethunath, V., et al. (2019). Mevalonate and isoprenoid intermediates rescue simvastatin-induced cell death via mevalonate cascade inhibition. Cancers, 11(10), 1595. Available from: [Link]
-
Tirado-Perez, A., et al. (2021). Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins. Cancers, 13(16), 4039. Available from: [Link]
-
Maccarelli, E., et al. (2004). Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells. Leukemia, 18(6), 1162-1171. Available from: [Link]
-
Kudo, N., et al. (2014). Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion. Scientific Reports, 4, 7593. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Wiemer, A. C., et al. (2014). Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion. Scientific Reports, 4, 7593. Available from: [Link]
-
Carl Roth. This compound, 50 mg. Available from: [Link]
-
Corsini, A., et al. (1999). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Clinical and Experimental Hypertension, 21(1-2), 1-13. Available from: [Link]
-
Clendening, J. W., et al. (2020). Targeting the Mevalonate Pathway in Cancer. Trends in Cancer, 6(10), 834-848. Available from: [Link]
-
van de Donk, N. W., et al. (2012). Mevalonate prevents simvastatin-induced cytotoxicity in differentially sensitive cell lines. Haematologica, 97(3), 460-463. Available from: [Link]
Sources
- 1. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D,L-Mevalonic acid dicyclohexylammonium, salt, 500 mg, glass (CAS NO: 1215802-31-5) - Roth Kimyasalları [introgen.com.tr]
- 6. academic.oup.com [academic.oup.com]
- 7. scbt.com [scbt.com]
- 8. biosynth.com [biosynth.com]
- 9. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of D,L-Mevalonic Acid Dicyclohexylammonium Salt for Cellular and Biochemical Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of D,L-Mevalonic Acid Dicyclohexylammonium Salt (MVA-DCHA). As a critical intermediate in the mevalonate pathway, the effective delivery of mevalonic acid is essential for studying cholesterol biosynthesis, isoprenoid-mediated signaling, and for rescuing cells from the effects of HMG-CoA reductase inhibitors like statins. This guide details the rationale behind the protocol, step-by-step instructions for preparing stock and working solutions, and best practices to ensure experimental reproducibility and integrity.
Introduction: The Central Role of Mevalonic Acid
Mevalonic acid is a pivotal molecule in a nearly universal metabolic route known as the mevalonate pathway.[1] This pathway is responsible for the biosynthesis of a vast array of critical biomolecules, including cholesterol, coenzyme Q10, and non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3] These isoprenoids are essential for protein prenylation, a post-translational modification that anchors proteins like Ras and Rho GTPases to cell membranes, thereby regulating their signaling functions.[4]
Given its central role, manipulating the mevalonate pathway is a key strategy in various research fields, from oncology to cardiovascular disease.[2][5] this compound is the preferred form for experimental use. The free acid form is less stable; the dicyclohexylammonium counterion enhances the compound's stability and facilitates accurate weighing and handling in a laboratory setting.[4] It is important to note that this compound is a racemic mixture (D,L-). The biologically active enantiomer is the D-isomer, (R)-mevalonic acid, which is the natural substrate for mevalonate kinase.
Mechanism of Action Overview
The diagram below illustrates the position of mevalonic acid within the initial stages of the isoprenoid biosynthesis pathway. Exogenously supplied mevalonic acid bypasses the rate-limiting step catalyzed by HMG-CoA reductase, which is the primary target of statin drugs.
Caption: The Mevalonate Biosynthesis Pathway.
Physicochemical Properties & Storage
Proper storage and handling are critical for maintaining the integrity of MVA-DCHA. The dicyclohexylammonium salt form is stable, but the active mevalonic acid can degrade if not handled correctly once in solution.
| Property | Value | Source |
| CAS Number | 1215802-31-5 | [4][6] |
| Molecular Formula | C₁₈H₃₅NO₄ | [6] |
| Molecular Weight | 329.47 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Long-Term Storage | Store at -20°C or colder. | [6][8] |
| Solubility | Soluble in organic solvents such as Methanol (MeOH), Ethanol, and DMSO.[4][9] | [4][9] |
Protocol: Preparation of a Concentrated Stock Solution
Due to its limited solubility in aqueous solutions, MVA-DCHA must first be dissolved in an organic solvent to create a high-concentration stock solution.[4] This stock can then be diluted into aqueous buffers or cell culture media for experiments. The choice of solvent depends on the experimental system's tolerance. DMSO and ethanol are the most common choices for cell-based assays.
Materials:
-
This compound (MVA-DCHA)
-
Anhydrous (<0.005% water) Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Pipettors and sterile, low-retention tips
Step-by-Step Protocol (Example for 50 mM Stock in DMSO):
-
Pre-Weighing Preparation: Before opening, allow the MVA-DCHA container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of MVA-DCHA. For example, to make 1 mL of a 50 mM stock solution:
-
Calculation: 0.050 mol/L * 1 L/1000 mL * 1 mL * 329.47 g/mol = 0.01647 g = 16.47 mg
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO or ethanol to the tube containing the MVA-DCHA powder. For the example above, add 1.0 mL of DMSO.
-
Vortex vigorously for 1-2 minutes. The dicyclohexylammonium salt can be slow to dissolve.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates. If particulates remain, brief sonication in a water bath can aid dissolution.
-
-
Sterilization (for Cell Culture): If the stock solution is intended for cell culture, it should be sterilized. Pass the solution through a 0.22 µm syringe filter compatible with the chosen organic solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Crucial: Aliquoting is essential to avoid multiple freeze-thaw cycles, which can lead to degradation of the mevalonate and compromise experimental consistency.
-
Store the aliquots at -20°C or -80°C for long-term stability. A prepared stock solution in anhydrous DMSO or ethanol is stable for at least 6 months when stored properly.
-
Protocol: Preparation of Working Solutions for Cell Culture
The concentrated organic stock solution must be diluted into your aqueous experimental medium (e.g., DMEM, RPMI-1640) to a final working concentration. It is critical to ensure the final concentration of the organic solvent is non-toxic to the cells, typically ≤0.1% v/v .
Caption: Workflow for MVA-DCHA Stock and Working Solution Preparation.
Step-by-Step Dilution Protocol:
-
Thaw Stock: Remove one aliquot of the concentrated MVA-DCHA stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final MVA concentration of 100 µM from a 50 mM stock:
-
Formula: M₁V₁ = M₂V₂
-
(50,000 µM) * V₁ = (100 µM) * (10 mL)
-
V₁ = (100 * 10) / 50,000 = 0.02 mL = 2 µL
-
-
Perform Dilution:
-
Add the calculated volume (2 µL) of the stock solution directly to the 10 mL of pre-warmed medium.
-
Best Practice: Pipette the stock solution directly into the bulk of the medium, not onto the side of the tube. Immediately cap and invert the tube or swirl gently 5-10 times to ensure homogeneous mixing. Do not vortex vigorously, as this can degrade proteins in serum-containing media.
-
-
Verify Solvent Concentration: Check that the final solvent concentration is non-toxic.
-
Calculation: (2 µL DMSO / 10,000 µL total volume) * 100% = 0.02% DMSO . This is well below the typical 0.1% toxicity threshold.
-
-
Use Immediately: The working solution of mevalonic acid in aqueous medium is less stable than the organic stock. It should be used immediately after preparation. Do not store diluted aqueous solutions.
Trustworthiness & Self-Validation
-
Solubility Check: Always visually confirm that no precipitate forms after diluting the stock solution into the aqueous medium. If a precipitate is observed, the concentration may be too high for the medium's buffer capacity, or the solvent percentage may be too high.
-
Solvent Control: In every experiment, include a "vehicle control" group that is treated with the same final concentration of the organic solvent (e.g., 0.02% DMSO) but without the MVA-DCHA. This is essential to confirm that any observed cellular effects are due to the mevalonic acid itself and not the solvent.
-
Bioactivity Confirmation: The most common use of mevalonic acid is in statin-rescue experiments. A robust validation of your prepared solution is to treat cells with a known concentration of a statin (e.g., simvastatin, lovastatin) to induce cell death or growth arrest, and then co-treat with your prepared mevalonic acid solution to demonstrate a rescue of the phenotype.[5][10]
References
- This compound | 1215802-31-5 | Benchchem. Benchchem.
- Mevalonate pathway: a review of clinical and therapeutical implications. PubMed.
- Different approaches used to manipulate the mevalonate pathway. Various... ResearchGate.
- In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. PMC - NIH.
- This compound | 1215802-31-5 | FM25989. Biosynth.
- Mevalonate Pathway: Origins, Regulation, and Health Implications. Creative Proteomics.
- Mevalonate pathway. Wikipedia.
- This compound, 50 mg. Carl ROTH.
- L-Mevalonic acid | metabolite of the mevalonate pathway | CAS# 32451-23-3. InvivoChem.
- Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv.
- PRODUCT INFORMATION - DL-Mevalonolactone. Cayman Chemical.
- D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt | CAS 1329796-98-6. Pharmaffiliates.
- This compound | CAS 1215802-31-5 | SCBT. Santa Cruz Biotechnology.
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound, 50 mg, CAS No. 1215802-31-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
D,L-Mevalonic Acid Dicyclohexylammonium Salt in metabolic labeling studies
Application Note & Protocol Guide
Topic: D,L-Mevalonic Acid Dicyclohexylammonium Salt in Metabolic Labeling Studies
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Mevalonate Pathway: A Guide to Metabolic Labeling with D,L-Mevalonic Acid
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for utilizing . We will explore the biochemical rationale, provide detailed experimental protocols, and discuss data analysis strategies for tracing the biosynthesis of isoprenoids and the post-translational modification of proteins.
The Scientific Imperative: Why Target the Mevalonate Pathway?
The mevalonate (MVA) pathway is a fundamental metabolic cascade present in all higher eukaryotes and is essential for a multitude of cellular functions.[1][2] It is the sole production line for isoprenoids, a diverse class of over 30,000 biomolecules.[1] The pathway begins with Acetyl-CoA and, through a series of enzymatic steps, produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3]
These precursors are sequentially condensed to form longer-chain isoprenoids, most notably farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20).[4] These molecules are not merely intermediates; they are critical substrates for protein prenylation , a post-translational modification where FPP or GGPP is covalently attached to a cysteine residue on a target protein.[5][6][7]
Prenylation is essential for the proper membrane localization and function of a vast number of proteins, particularly small GTPases like Ras, Rho, and Rab, which are master regulators of cell signaling, proliferation, and vesicular trafficking.[7][8] Given that aberrant signaling by proteins like Ras is a hallmark of approximately 30% of human cancers, the MVA pathway represents a critical nexus in oncology and a prime target for therapeutic intervention.[9][10][11][12]
Metabolic labeling provides a powerful strategy to trace the flux through this pathway and identify the "prenylome"—the complete set of prenylated proteins within a cell.[4][13][14] By introducing a labeled precursor, researchers can directly monitor the synthesis of isoprenoids and their subsequent attachment to proteins.
The Tool: this compound
(R)-Mevalonic acid is the direct product of the enzyme HMG-CoA reductase (HMGCR), which catalyzes the pathway's rate-limiting step.[3][15] Supplying cells with exogenous mevalonic acid bypasses this key regulatory checkpoint.[16]
The this compound is a chemically stable, solid form of mevalonic acid, making it ideal for storage and accurate preparation of labeling media.[17] The dicyclohexylammonium counter-ion confers stability and improves handling characteristics compared to the free acid, without interfering with its biological uptake and metabolism once in solution.
This compound can be synthesized with isotopic labels, such as tritium ([³H]) for radioactive detection or stable heavy isotopes ([¹³C], [²H]) for mass spectrometry-based analysis, allowing for versatile experimental designs.[8][18][19]
}
Figure 1: The Mevalonate Pathway and the role of Mevalonic Acid.
The Causality Behind the Protocol: Key Experimental Choices
A successful metabolic labeling experiment hinges on maximizing the incorporation of the labeled analog. This requires suppressing the cell's endogenous synthesis of the metabolite .
-
Inhibition of HMG-CoA Reductase: The cornerstone of this strategy is the pre-treatment of cells with a statin, such as lovastatin or mevinolin.[8] Statins are competitive inhibitors of HMG-CoA reductase.[9] By blocking this enzyme, the endogenous pool of mevalonic acid is depleted, which significantly increases the uptake and incorporation of the exogenously supplied labeled mevalonic acid.[20][21] This step is critical for achieving a high signal-to-noise ratio in detection.
-
Choice of Label (Radioactive vs. Stable Isotope):
-
Radioactive Labeling (e.g., [³H]Mevalonic Acid): This is the classic method, offering high sensitivity.[8] It is ideal for validating the prenylation of a specific protein of interest via immunoprecipitation, SDS-PAGE, and autoradiography. The primary drawbacks are the safety requirements for handling radioactivity and the long exposure times required for detection.[22]
-
Stable Isotope Labeling (e.g., ¹³C- or ²H-Mevalonic Acid): This modern approach is tailored for mass spectrometry (MS).[13] It allows for the global, unbiased identification and quantification of the prenylome.[7] The incorporation of heavy isotopes results in a predictable mass shift in prenylated peptides, which can be detected by LC-MS/MS.[5] This method avoids radioactivity but requires access to sophisticated mass spectrometry equipment and bioinformatics expertise.[7][13]
-
-
Alternative Non-Radioactive Probes: For visualization and enrichment, researchers can also use mevalonate analogs modified with bioorthogonal handles like alkynes.[14] These are incorporated into proteins and can then be tagged with fluorescent reporters or affinity tags via a "click chemistry" reaction, enabling detection by in-gel fluorescence or enrichment for proteomic analysis.[14][20][22]
Experimental Protocols
The following protocols provide a validated framework. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
This protocol is designed to assess the prenylation of a target protein.
Materials:
-
D,L-[³H]Mevalonic Acid (Ammonium or other suitable salt form)
-
Lovastatin (Sigma, cat. no. M2147 or equivalent)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G agarose beads
-
SDS-PAGE loading buffer
-
Scintillation fluid
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa, COS-7) in a 10 cm dish and grow to 70-80% confluency.
-
Depletion of Endogenous MVA: Pre-treat cells for 18-24 hours with 10-20 µM lovastatin in complete medium to inhibit HMG-CoA reductase.
-
Metabolic Labeling: Remove the lovastatin-containing medium. Add fresh medium containing 10-20 µM lovastatin and 25-50 µCi/mL of [³H]Mevalonic Acid.
-
Incubation: Incubate cells for 4-16 hours. The optimal time depends on the turnover rate of the protein of interest.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody against your protein of interest overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elution & Analysis:
-
Resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the protein.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie) to visualize total protein.
-
Treat the gel with a fluorographic enhancer (e.g., Amplify™), dry it, and expose it to X-ray film at -80°C for several days to weeks.
-
The appearance of a band on the autoradiogram corresponding to the molecular weight of your protein confirms its prenylation.
-
This protocol is for global identification of prenylated proteins.
Materials:
-
This compound, labeled with a stable isotope (e.g., ¹³C₅-MVA).
-
Lovastatin
-
Complete cell culture medium (consider using dialyzed serum to reduce unlabeled precursors)
-
Lysis buffer compatible with MS (e.g., Urea-based)
-
DTT and Iodoacetamide for reduction and alkylation
-
Trypsin (sequencing grade)
-
C18 solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap-based)[13]
Procedure:
-
Cell Culture & Labeling: Follow steps 1-4 from Protocol 1, but instead of the radiolabel, use 50-200 µM of the stable isotope-labeled Mevalonic Acid salt.
-
Cell Lysis & Protein Extraction: Wash cells with PBS and lyse in 8M Urea buffer. Quantify total protein concentration (e.g., BCA assay).
-
Protein Digestion:
-
Reduce disulfide bonds with DTT (e.g., 5 mM, 30 min at 37°C).
-
Alkylate cysteine residues with iodoacetamide (e.g., 15 mM, 30 min in the dark).
-
Dilute the urea concentration to <2M and digest proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup: Acidify the peptide solution and desalt using C18 SPE cartridges. Elute and dry the peptides.
-
LC-MS/MS Analysis:
-
Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.[13] Employ a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Crucially, configure the search parameters to include variable modifications corresponding to the mass of the labeled farnesyl (+Δm) and geranylgeranyl (+Δm) groups on cysteine residues.
-
Identified peptides containing these mass shifts confirm their origin from labeled MVA and thus identify them as part of the actively synthesized prenylome.
-
}
Figure 2: General experimental workflow for metabolic labeling.
Data and Troubleshooting
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Cell Line | Statin (Lovastatin) | [³H]Mevalonic Acid | ¹³C-Mevalonic Acid | Labeling Time |
| HeLa | 10-25 µM | 25-50 µCi/mL | 50-150 µM | 6-16 hours |
| COS-7 | 10-20 µM | 20-40 µCi/mL | 50-100 µM | 4-12 hours |
| HEK293 | 5-15 µM | 20-40 µCi/mL | 50-100 µM | 4-12 hours |
| Jurkat | 5-10 µM | 15-30 µCi/mL | 25-75 µM | 8-18 hours |
Note: These are starting points. Optimal conditions may vary and should be determined empirically.
Common Pitfalls and Solutions:
-
No/Low Label Incorporation:
-
Cause: Inefficient inhibition of HMG-CoA reductase.
-
Solution: Increase the concentration or pre-incubation time of the statin. Confirm the activity of your statin stock.
-
Cause: Low expression or slow turnover of the target protein.
-
Solution: Increase labeling time or use a stimulus to induce protein expression if applicable.
-
-
High Background (Radioactive Labeling):
-
Cause: Insufficient washing during immunoprecipitation.
-
Solution: Increase the number of wash steps and the stringency of the wash buffer.
-
-
Poor Identification (Mass Spectrometry):
-
Cause: Labeled peptides are low in abundance.
-
Solution: Consider an enrichment step for prenylated proteins or peptides prior to MS analysis.[6][7]
-
Cause: Incorrect search parameters.
-
Solution: Double-check that the variable modifications for the labeled isoprenoid groups are correctly defined in your search software.
-
References
-
Heux, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 117. Available at: [Link]
-
Basso, A. D., et al. (2005). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. Nature Protocols, 1-14. Available at: [Link]
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DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 9(7), 1456–1461. Available at: [Link]
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Charron, G., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e46. Available at: [Link]
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Rusiñol, A. E., et al. (2007). High-content assay to study protein prenylation. Assay and Drug Development Technologies, 5(3), 355-367. Available at: [Link]
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Clastre, M., et al. (2014). Metabolic labelling of bacterial isoprenoids produced by the methylerythritol phosphate pathway : a starting point towards a new inhibitor. ResearchGate. Available at: [Link]
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Heux, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. ResearchGate. Available at: [Link]
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DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC. Available at: [Link]
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University of Alabama at Birmingham. (n.d.). Isoprenoid MRM Method. Targeted Metabolomics and Proteomics Laboratory. Available at: [Link]
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Mullen, P. J., et al. (2016). Targeting the Mevalonate Pathway in Cancer. Trends in Cancer, 2(12), 724-740. Available at: [Link]
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Thurnher, M., et al. (2014). Mevalonate metabolism in cancer. Cancer Letters, 356(2 Pt A), 182-188. Available at: [Link]
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Widen, J. C., et al. (2020). Synthesis of heavy labeled bisphosphonate analogs for isotopic labeling of the mevalonic acid pathway. FASEB Journal, 34(S1). Available at: [Link]
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Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]
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Wang, C., et al. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 307. Available at: [Link]
-
MetWareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]
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Cruz, P. M., et al. (2021). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Cancers, 13(5), 977. Available at: [Link]
-
Göbel, A., et al. (2019). Cholesterol and beyond - The role of the mevalonate pathway in cancer biology. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(2), 209-221. Available at: [Link]
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Dellas, N., & Noel, J. P. (2013). Discovery of a metabolic alternative to the classical mevalonate pathway. eLife, 2, e00621. Available at: [Link]
-
Tran, T. A., et al. (2018). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 10(4), 225. Available at: [Link]
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DeBold, C. R., & Elwood, J. C. (1981). Mevalonic acid analogs as inhibitors of cholesterol biosynthesis. Journal of Pharmaceutical Sciences, 70(9), 1007-1010. Available at: [Link]
-
Hoffmann, G. F., et al. (1993). Determination of urinary mevalonic acid using isotope dilution technique. European Journal of Pediatrics, 152(8), 689-693. Available at: [Link]
-
Du, W., et al. (2020). Mevalonate Metabolism-Dependent Protein Geranylgeranylation Regulates Thymocyte Egress. The Journal of Experimental Medicine, 217(2), e20190969. Available at: [Link]
-
Devoogdt, N., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Pharmaceuticals, 14(7), 674. Available at: [Link]
-
Pajarillo, E. A. (2015). Who is familiar with this compound?. ResearchGate. Available at: [Link]
-
d'Angelo, T., et al. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Molecules, 27(19), 6202. Available at: [Link]
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Correll, C. C., et al. (1994). Identification of farnesol as the non-sterol derivative of mevalonic acid required for the accelerated degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The Journal of Biological Chemistry, 269(26), 17390-17393. Available at: [Link]
-
Martin, B. R. (2012). Non-radioactive analysis of dynamic protein palmitoylation. Current Protocols in Chemical Biology, 4(4), 291-304. Available at: [Link]
-
Tolmachev, V., et al. (2014). Methods for radiolabelling of monoclonal antibodies. Methods in Molecular Biology, 1060, 309-330. Available at: [Link]
-
Ochocki, J. D., et al. (2010). Enlarging the Scope of Cell-Penetrating Prenylated Peptides to Include Farnesylated 'CAAX' Box Sequences and Diverse Cell Types. Chemical Biology & Drug Design, 76(2), 107-115. Available at: [Link]
-
Huesca-Gómez, C., et al. (1993). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Archives of Medical Research, 24(4), 365-371. Available at: [Link]
-
Brady, P. S., et al. (1982). The tracing of the pathway of mevalonate's metabolism to other than sterols. The Journal of Biological Chemistry, 257(18), 10742-10746. Available at: [Link]
-
Estelrich, J., & Po, E. (2018). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. Current Medicinal Chemistry, 25(39), 5363-5372. Available at: [Link]
-
Human Metabolome Database. (2005). Mevalonic acid (HMDB0000227). Retrieved from [Link]
-
Kildegaard, K. R., et al. (2016). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. FEMS Yeast Research, 16(5), fow049. Available at: [Link]
-
Correll, C. C., & Edwards, P. A. (1994). Identification of farnesol as the non-sterol derivative of mevalonic acid required for the accelerated degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. ResearchGate. Available at: [Link]
-
Chi, H., et al. (2023). Decoding the crosstalk between mevalonate metabolism and T cell function. Immunological Reviews, 315(1), 105-121. Available at: [Link]
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Application Note: Experimental Design for Mevalonate Pathway Rescue with D,L-Mevalonic Acid Dicyclohexylammonium Salt
Introduction: The Rationale for Mevalonate Pathway Rescue
The mevalonate (MVA) pathway is a critical metabolic cascade in eukaryotic cells, responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2][3] These molecules are fundamental for numerous cellular functions, including the maintenance of membrane integrity, cell signaling, protein glycosylation, and the regulation of cell growth and differentiation.[1][4] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids.[1][2]
A key regulatory point in this pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate.[1][5][6] This step is the primary target of statin drugs, which are competitive inhibitors of HMGCR.[5][7][8] By blocking HMGCR, statins effectively deplete the downstream products of the mevalonate pathway. While this is beneficial for lowering cholesterol in hypercholesterolemia, it can also lead to unintended cellular consequences due to the depletion of essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][7][9] These isoprenoids are crucial for the post-translational modification of small GTPases (e.g., Ras, Rho, Rac), a process known as prenylation, which is vital for their proper membrane localization and function in signal transduction.[3][9]
Consequently, the inhibition of the mevalonate pathway by statins can induce pleiotropic effects, including cytotoxicity, cell cycle arrest, and apoptosis in various cell types.[10][11][12] This has spurred research into "rescue" experiments, where the detrimental effects of statin treatment are reversed by supplying cells with downstream metabolites of the MVA pathway. D,L-Mevalonic Acid Dicyclohexylammonium Salt is a commonly used reagent for this purpose. It provides a direct source of mevalonate, bypassing the statin-induced block of HMGCR and replenishing the pool of downstream isoprenoids, thereby restoring normal cellular function.[13][14][15]
This application note provides a comprehensive guide for researchers on designing and executing mevalonate pathway rescue experiments using this compound. We will delve into the underlying principles, provide detailed protocols for key assays, and offer insights into data interpretation.
Core Concepts & Experimental Causality
The Mevalonate Pathway: A Brief Overview
The mevalonate pathway is a multi-step process that can be broadly divided into an upper and lower pathway.[2] The upper pathway involves the conversion of acetyl-CoA to mevalonate, with HMGCR catalyzing the rate-limiting step.[1][2] The lower pathway then converts mevalonate into IPP and DMAPP, which are subsequently used to synthesize FPP and GGPP.[2][3] These isoprenoids serve as precursors for a wide array of biomolecules, as illustrated below.
Caption: The Mevalonate Pathway and the point of statin inhibition.
Experimental Rationale: Why Use this compound?
This compound serves as a stable, cell-permeable source of mevalonic acid.[16] The dicyclohexylammonium salt form enhances the stability of mevalonic acid for experimental applications.[16] Once inside the cell, it is converted to mevalonate, effectively bypassing the HMGCR block imposed by statins. This allows for the specific investigation of the roles of downstream mevalonate pathway products. It's important to note that only the (R)-enantiomer of mevalonic acid is biologically active.[17]
Experimental Workflow & Protocols
A typical mevalonate pathway rescue experiment involves treating cells with a statin to induce a specific phenotype (e.g., decreased cell viability), and then co-treating with this compound to observe the reversal of this phenotype.
Caption: Generalized workflow for a mevalonate pathway rescue experiment.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (CAS 1215802-31-5)
-
Sterile Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 100 mM.
-
Calculate the required mass of the salt. The molecular weight of this compound is 329.47 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of the salt and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or MeOH to achieve the desired stock concentration. This compound requires an organic solvent for dissolution.[16]
-
Vortex thoroughly until the salt is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note on Dicyclohexylammonium Salt: While the dicyclohexylammonium salt itself is not expected to have significant biological effects at the final working concentrations used in these experiments, it is always good practice to include a vehicle control (DMSO or MeOH) and a control with the dicyclohexylammonium salt alone if there are concerns about its potential impact.
Protocol 2: Cell Viability Assay for Statin-Induced Cytotoxicity and Mevalonate Rescue
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as an example. Other viability assays like WST-1 or alamarBlue can also be used.[18]
Materials:
-
Cells of interest (e.g., HCT-116, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
Statin of choice (e.g., Simvastatin, Pitavastatin)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the statin in complete cell culture medium.
-
Prepare the mevalonate rescue solution by diluting the stock solution in complete medium. A final concentration of 100 µM is a common starting point.[13]
-
Aspirate the old medium from the cells and add the treatment media according to the experimental design (see table below).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the statin concentration to generate a dose-response curve.
-
Example Experimental Plate Layout and Expected Results:
| Treatment Group | Statin (µM) | Mevalonate (µM) | Expected Outcome |
| Untreated Control | 0 | 0 | 100% Viability |
| Vehicle Control | 0 (Vehicle) | 0 | ~100% Viability |
| Mevalonate Control | 0 | 100 | ~100% Viability |
| Statin Only | 0.1 - 100 | 0 | Dose-dependent decrease in viability[10][19] |
| Statin + Mevalonate | 0.1 - 100 | 100 | Rescue of cell viability[13][14][15] |
Protocol 3: Assessment of Cholesterol Biosynthesis Rescue
This protocol outlines a general method for measuring total cholesterol levels in cell lysates. Commercially available cholesterol assay kits are recommended for their sensitivity and convenience.[20][21][22][23][24]
Materials:
-
Cells treated as described in Protocol 2
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Commercial cholesterol assay kit
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them according to the manufacturer's protocol for the chosen cholesterol assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the cholesterol measurements.
-
Cholesterol Assay: Perform the cholesterol assay according to the kit's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol.[20][21]
-
Data Analysis:
-
Calculate the cholesterol concentration for each sample.
-
Normalize the cholesterol concentration to the protein concentration for each sample.
-
Compare the normalized cholesterol levels across the different treatment groups.
-
Expected Results:
| Treatment Group | Expected Cholesterol Level |
| Untreated Control | Baseline |
| Statin Only | Significantly reduced |
| Statin + Mevalonate | Restored to near baseline levels |
Protocol 4: Western Blot Analysis of Protein Prenylation Rescue
This protocol assesses the prenylation status of small GTPases like RhoA or Rap1A. Unprenylated proteins often exhibit a slight upward shift in molecular weight on an SDS-PAGE gel compared to their prenylated counterparts.[18]
Materials:
-
Cells treated as described in Protocol 2
-
Ice-cold PBS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against a prenylated protein (e.g., RhoA, Rac1, Rap1A) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration as described in Protocol 3.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Compare the band migration patterns for the protein of interest across the different treatment groups. An upward shift in the band for the statin-treated group indicates an accumulation of the unprenylated form.
-
Observe the reversal of this shift in the statin + mevalonate co-treated group.
-
Expected Results:
| Treatment Group | Expected Band Migration |
| Untreated Control | Lower band (prenylated form) |
| Statin Only | Upper band (unprenylated form) |
| Statin + Mevalonate | Lower band (restored prenylation) |
Conclusion: Ensuring Trustworthiness and Authoritative Grounding
The experimental designs and protocols outlined in this application note provide a robust framework for investigating the cellular consequences of mevalonate pathway inhibition and its rescue by this compound. By employing these self-validating systems, researchers can confidently elucidate the specific roles of mevalonate pathway products in various biological processes. The inclusion of appropriate controls and the use of multiple downstream assays will ensure the scientific integrity and trustworthiness of the findings. The provided citations to authoritative sources offer a foundation for further exploration and a deeper understanding of the underlying mechanisms.
References
-
The mechanism of action of statins on the mevalonate pathway. ResearchGate. Available from: [Link]
-
The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. MetwareBio. Available from: [Link]
-
The mevalonate pathway. Statins are potent inhibitors of the... ResearchGate. Available from: [Link]
-
Mevalonate pathway. Wikipedia. Available from: [Link]
-
Targeting the Mevalonate Pathway in Cancer. PubMed - NIH. Available from: [Link]
-
Mevalonate pathway. Grokipedia. Available from: [Link]
-
Statin Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]
-
CD AF Cholesterol Assay Kit. CD Biosynsis. Available from: [Link]
-
Mechanism of action of statins on the mevalonate pathway. Adapted from[19]. ResearchGate. Available from: [Link]
-
The effects of statins on cell viability and intracellular cholesterol... ResearchGate. Available from: [Link]
-
Regulation of the mevalonate pathway. PubMed. Available from: [Link]
-
A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton. NIH. Available from: [Link]
-
Statins reduce viability and induce apoptosis of tumor cells by... ResearchGate. Available from: [Link]
-
Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. PMC - PubMed Central. Available from: [Link]
-
Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. NIH. Available from: [Link]
-
How to measure/characterize the prenylated status of certain proteins? ResearchGate. Available from: [Link]
-
Stabilization of hyperforin dicyclohexylammonium salt with dissolved albumin and albumin nanoparticles for studying hyperforin effects on 2D cultivation of keratinocytes in vitro. PubMed. Available from: [Link]
-
In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. PMC - NIH. Available from: [Link]
-
(PDF) Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. ResearchGate. Available from: [Link]
-
Cholesterol Assay Kit (BA0064). Assay Genie. Available from: [Link]
-
Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide. PMC - PubMed Central. Available from: [Link]
-
Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line. PMC. Available from: [Link]
-
Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. AACR Journals. Available from: [Link]
- Methods for recovering mevalonic acid or salts or lactones thereof from aqueous solutions using water solvent crystallization and compositions thereof. Google Patents.
-
Phenotypic screening platform identifies statins as enhancers of immune cell-induced cancer cell death. PMC - PubMed Central. Available from: [Link]
-
Mevalonate and isoprenoid intermediates rescue simvastatin-induced cell... ResearchGate. Available from: [Link]
-
Mevalonic acid. Wikipedia. Available from: [Link]
-
Mevalonic Acid. PubChem. Available from: [Link]
-
This compound, 50 mg. Carl ROTH. Available from: [Link]
-
Genome-wide RNAi analysis reveals that simultaneous inhibition of specific mevalonate pathway genes potentiates tumor cell death. Oncotarget. Available from: [Link]
-
Chemical modulation of diphtheria toxin action on cultured mammalian cells. PubMed. Available from: [Link]
-
[The effect of the amine salt of 2,4-dichlorophenoxyacetic acid on the cluster- and colony-forming capacity of the bone marrow and on the mononuclear phagocyte system]. PubMed. Available from: [Link]
-
Kinetics of osmotic stress regulate a cell fate switch of cell survival. PMC - NIH. Available from: [Link]
-
Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells. PubMed. Available from: [Link]
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Application Notes and Protocols for In Vitro Assays Using D,L-Mevalonic Acid Dicyclohexylammonium Salt
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of D,L-Mevalonic Acid Dicyclohexylammonium Salt in a variety of in vitro assays. This document delves into the biochemical rationale for its use, provides detailed, field-proven protocols, and offers insights into experimental design and data interpretation.
Introduction: The Central Role of Mevalonic Acid in Cellular Metabolism
Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic route in eukaryotes, archaea, and some bacteria.[1] This pathway is responsible for the biosynthesis of a vast array of essential molecules, including sterols (like cholesterol), isoprenoids, and other vital biomolecules.[2][3] The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of this pathway, making it a key regulatory point and a major target for therapeutic intervention, notably by statin drugs.[4][5]
This compound serves as a precursor in the biosynthesis of cholesterol.[6] The dicyclohexylammonium salt form is specifically utilized to enhance the stability and facilitate the handling of mevalonic acid in laboratory settings, as compared to the free acid form.[2] This increased stability is a crucial attribute for ensuring the reproducibility and reliability of in vitro experiments.[7][8]
This guide will explore the practical applications of this compound in several key in vitro assays, including its use in HMG-CoA reductase inhibitor screening, mevalonate rescue assays in statin-treated cells, and in vitro protein prenylation assays.
Figure 1: Simplified overview of the Mevalonate Pathway.
I. Preparation and Handling of this compound
A. Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅NO₄ | [6] |
| Molecular Weight | 329.47 g/mol | [6] |
| Appearance | White Solid | [9] |
| Storage | Store at -20°C | |
| Solubility | Soluble in Chloroform | [9] |
B. Preparation of a Stock Solution for Mammalian Cell Culture (100 mM)
The following protocol outlines the preparation of a 100 mM stock solution of this compound, suitable for use in a variety of cell-based assays.
Materials:
-
This compound (CAS 1215802-31-5)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 32.95 mg of this compound.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration is generally not required.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Note on Racemic Mixture: D,L-Mevalonic Acid is a racemic mixture. Only the (R)-enantiomer is biologically active. When preparing solutions, it is important to consider that the effective concentration of the active form is half of the total concentration.
II. Application: Mevalonate Rescue Assay in Statin-Treated Cells
This assay is a cornerstone for demonstrating that the cytotoxic or cytostatic effects of statins are specifically due to the inhibition of the mevalonate pathway. Supplementing the culture medium with mevalonic acid bypasses the HMG-CoA reductase block, thereby "rescuing" the cells from the effects of the statin.[10][11]
Figure 2: Workflow for a mevalonate rescue experiment.
Protocol for a Cell Viability Rescue Assay:
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Statin of choice (e.g., Simvastatin, Atorvastatin)
-
100 mM this compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Allow the cells to adhere overnight.
-
Treatment:
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the desired endpoint.
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control group. A successful rescue will show a significant increase in cell viability in the rescue group compared to the statin-only group.
III. Application: HMG-CoA Reductase Inhibitor Screening Assay
This in vitro enzymatic assay is designed to identify and characterize inhibitors of HMG-CoA reductase. The assay measures the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate.[4][13] While this compound is not a direct substrate in this assay, understanding its role as the product is crucial for assay design and interpretation.
Protocol for HMG-CoA Reductase Inhibition Assay:
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer only.
-
No-Inhibitor Control: Assay buffer, HMG-CoA, NADPH, and HMG-CoA reductase.
-
Test Compound Wells: Assay buffer, HMG-CoA, NADPH, HMG-CoA reductase, and the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding HMG-CoA reductase to all wells except the blank.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 20-30 seconds for 10-20 minutes.[4]
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
IV. Application: In Vitro Protein Prenylation Assay
Protein prenylation is a post-translational modification where an isoprenoid group (farnesyl or geranylgeranyl) is attached to a cysteine residue of a target protein. This process is crucial for the proper localization and function of many signaling proteins, including small GTPases like Ras and Rho.[14] By providing a source of mevalonate, this compound can be used to study the downstream events of the mevalonate pathway, including protein prenylation.
Sources
- 1. ajptonline.com [ajptonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. scbt.com [scbt.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. D,L-Mevalonic Acid Dicyclohexylammonium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D,L-Mevalonic Acid Dicyclohexylammonium Salt for Studying Statin-Induced Effects
Foundational Principles: Understanding the Statin-Mevalonate Axis
Statins represent a class of drugs that act as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the cholesterol biosynthesis pathway, also known as the mevalonate pathway.[1][4][5] By blocking this step, statins effectively reduce the endogenous synthesis of cholesterol.[5][6] However, the significance of this pathway extends beyond cholesterol production. Mevalonic acid is a precursor to a host of non-sterol isoprenoid compounds essential for various cellular functions.[1][4][7]
These isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of small GTP-binding proteins like Ras, Rho, and Rac.[8][9][10] This process, known as prenylation, is crucial for the proper membrane localization and function of these signaling proteins, which regulate processes like cell proliferation, differentiation, and apoptosis.[11][12] The inhibition of isoprenoid synthesis is believed to underlie many of the cholesterol-independent, or "pleiotropic," effects of statins, which include improved endothelial function, anti-inflammatory effects, and stabilization of atherosclerotic plaques.[8][9][13][14][15]
D,L-Mevalonic Acid Dicyclohexylammonium Salt serves as an invaluable tool in dissecting these complex cellular responses. As a direct precursor in the biosynthesis of cholesterol, it can be supplied exogenously to bypass the enzymatic block imposed by statins.[16] This allows researchers to distinguish between cellular effects caused by the depletion of mevalonate-derived products versus other potential off-target effects of statins. For instance, if a statin-induced phenotype (e.g., apoptosis) is reversed by the addition of mevalonic acid, it strongly indicates that the effect is a direct consequence of mevalonate pathway inhibition.[17][18][19]
Mechanism of Action: Bypassing Statin-Induced HMG-CoA Reductase Inhibition
The experimental utility of this compound is rooted in its ability to replenish the pool of mevalonate and its downstream products in statin-treated cells. The following diagram illustrates the pivotal position of HMG-CoA reductase in the mevalonate pathway and how its inhibition by statins can be circumvented.
Caption: The HMG-CoA Reductase Pathway and the action of statins and mevalonic acid.
Applications in Statin Research
The ability to rescue cells from statin-induced effects makes this compound a versatile reagent for a range of applications:
-
Validating On-Target Effects: The primary application is to confirm that the observed cellular effects of a statin are indeed due to the inhibition of the mevalonate pathway. Reversal of the phenotype upon co-treatment with mevalonic acid provides strong evidence for an on-target mechanism.[20]
-
Dissecting Pleiotropic Effects: Researchers can investigate which downstream products of mevalonate are responsible for specific pleiotropic effects. For example, by co-administering statins with mevalonic acid, FPP, or GGPP, one can determine if a particular effect is dependent on the synthesis of non-sterol isoprenoids or cholesterol itself.[19][21]
-
Investigating Statin-Induced Myotoxicity: Statin-associated muscle symptoms are a significant clinical concern.[22] In vitro models of muscle cells can be treated with statins to induce toxicity, and mevalonic acid can be used to explore the underlying mechanisms, such as the depletion of essential isoprenoids or coenzyme Q10.[7]
-
Cancer Biology Research: The mevalonate pathway is often upregulated in cancer cells to support their rapid proliferation and survival.[23] Statins have been investigated as potential anti-cancer agents.[20] this compound is crucial for studies aiming to understand the dependency of cancer cells on this pathway and to validate the anti-tumor effects of statins.[17][21]
Experimental Protocols
Preparation of Stock Solutions
This compound is typically a solid that needs to be dissolved to prepare a stock solution.
-
Reagent: this compound (Molecular Weight: ~329.47 g/mol ).[16]
-
Solvent: For cell culture applications, sterile tissue culture-grade water or phosphate-buffered saline (PBS) is recommended.
-
Procedure:
-
Aseptically weigh the desired amount of the salt.
-
Dissolve in the appropriate volume of sterile water or PBS to achieve a desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
General Protocol for Statin Rescue Experiments in Cell Culture
This protocol provides a general framework for assessing the ability of mevalonic acid to rescue cells from statin-induced effects.
Caption: A generalized workflow for a statin rescue experiment.
Step-by-Step Methodology:
-
Cell Seeding: Plate the cells of interest at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: Dilute the statin and mevalonic acid stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations for both compounds.
-
Treatment Groups: Set up the following experimental groups:
-
Vehicle Control: Cells treated with the solvent used for the statin and mevalonic acid (e.g., DMSO, PBS).
-
Statin Only: Cells treated with the statin at the desired concentration.
-
Statin + Mevalonic Acid (Rescue): Cells co-treated with the statin and mevalonic acid. A common starting concentration for mevalonic acid is 100 µM, but this may need optimization.[21]
-
Mevalonic Acid Only: Cells treated with mevalonic acid alone to control for any independent effects of the compound.
-
-
Incubation: Replace the existing cell culture medium with the prepared treatment media. Incubate the cells for a duration appropriate for the endpoint being measured (typically 24 to 72 hours).
-
Analysis of Cellular Endpoints: Following incubation, assess the desired cellular outcomes. These may include:
-
Cell Viability/Proliferation: Assays such as MTT, WST-1, or cell counting.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, caspase activity assays, or Western blotting for apoptotic markers.
-
Gene Expression: qPCR or RNA sequencing to analyze changes in gene expression profiles.[24]
-
Protein Analysis: Western blotting to examine changes in protein levels or post-translational modifications (e.g., prenylation).
-
Data Interpretation and Troubleshooting
| Parameter | Recommendation | Rationale |
| Statin Concentration | Titrate to determine the EC50 or a concentration that elicits a measurable effect without causing excessive, acute cytotoxicity. | A concentration that is too high may induce off-target effects that cannot be rescued by mevalonic acid. |
| Mevalonic Acid Concentration | Start with a concentration range of 50-200 µM.[21] | Sufficient mevalonate is needed to overcome the statin-induced block and replenish downstream products. The optimal concentration can be cell-type dependent. |
| Incubation Time | Optimize based on the specific cellular process being investigated (e.g., 24h for signaling events, 48-72h for apoptosis or proliferation). | The kinetics of statin-induced effects and their rescue by mevalonic acid can vary. |
| Cell Type | Be aware that the sensitivity to statins and the efficiency of mevalonic acid rescue can differ significantly between cell lines.[25] | Different cell types may have varying dependencies on the mevalonate pathway. |
Troubleshooting Common Issues:
-
Incomplete Rescue: If mevalonic acid only partially reverses the statin's effect, it could indicate that the statin concentration is too high, leading to off-target toxicity, or that the mevalonic acid concentration is insufficient. Alternatively, the observed effect may be partially independent of the mevalonate pathway.
-
No Rescue Observed: This suggests that the statin's effect may be independent of HMG-CoA reductase inhibition. It is also important to verify the viability and activity of the mevalonic acid stock solution.
-
Toxicity of Mevalonic Acid: At very high concentrations, mevalonic acid itself may have cellular effects. It is crucial to include a "mevalonic acid only" control to account for this.
Conclusion
This compound is an indispensable reagent for researchers studying the cellular and molecular effects of statins. By enabling the specific bypass of HMG-CoA reductase inhibition, it provides a robust method for validating on-target effects and dissecting the complex signaling pathways regulated by mevalonate-derived isoprenoids. The protocols and guidelines presented here offer a solid foundation for designing and executing well-controlled experiments to advance our understanding of statin biology.
References
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The mechanism of action of statins on the mevalonate pathway. Statins... - ResearchGate. (URL: [Link])
-
Isoprenoids as mediators of the biological effects of statins - PMC - NIH. (URL: [Link])
-
Mechanism of action of statins on the mevalonate pathway. Adapted from[14]. - ResearchGate. (URL: [Link])
-
Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC - PubMed Central. (URL: [Link])
-
Pleiotropic effects of statin therapy: molecular mechanisms and clinical results - PMC. (URL: [Link])
-
What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? - Dr.Oracle. (URL: [Link])
-
Isoprenoids as mediators of the biological effects of statins - JCI. (URL: [Link])
-
Statin Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. (URL: [Link])
-
Mevalonate pathway - Wikipedia. (URL: [Link])
-
Isoprenoids as mediators of the biological effects of statins - ResearchGate. (URL: [Link])
-
Pleiotropic Effects of Statins on the Cardiovascular System - PMC - PubMed Central. (URL: [Link])
-
Pleiotropic Effects of Statins on the Cardiovascular System | Circulation Research. (URL: [Link])
-
Statin - Wikipedia. (URL: [Link])
-
Pleiotropic effects of statins: basic research and clinical perspectives - PMC - NIH. (URL: [Link])
-
Full article: Are pleiotropic effects of statins real? - Taylor & Francis Online. (URL: [Link])
-
Diagram of the mevalonate pathway, the first stage in the biosynthesis of cholesterol. - ResearchGate. (URL: [Link])
-
3D structure of HMG CoA reductase | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC - PubMed Central. (URL: [Link])
-
In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC - NIH. (URL: [Link])
-
Inhibition of mevalonate metabolism by statins augments the immunoregulatory phenotype of vascular endothelial cells and inhibits the costimulation of CD4 + T cells - PubMed. (URL: [Link])
-
Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations. (URL: [Link])
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Targeting the Mevalonate Pathway in Cancer - PMC - PubMed Central. (URL: [Link])
-
Effects of statin on mevalonate pathway. The beneficial effects of... - ResearchGate. (URL: [Link])
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Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease - NIH. (URL: [Link])
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Statin-induced inhibition of the mevalonate pathway and structure of... - ResearchGate. (URL: [Link])
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The mevalonate coordinates energy input and cell proliferation - PMC - PubMed Central. (URL: [Link])
-
Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed. (URL: [Link])
-
Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC - PubMed Central. (URL: [Link])
-
D,L-Mevalonic acid dicyclohexylammonium, salt, 250 mg, glass (CAS NO: 1215802-31-5). (URL: [Link])
-
The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC - PubMed Central. (URL: [Link])
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(PDF) Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - ResearchGate. (URL: [Link])
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- 7. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. JCI - Isoprenoids as mediators of the biological effects of statins [jci.org]
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- 17. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of mevalonate metabolism by statins augments the immunoregulatory phenotype of vascular endothelial cells and inhibits the costimulation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Robust LC-MS/MS Method for the Quantification of Mevalonic Acid from its Dicyclohexylammonium Salt
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Mevalonic acid (MVA) is the central product of the rate-limiting step in the cholesterol biosynthesis pathway, catalyzed by HMG-CoA reductase.[1][2] As such, quantifying its levels serves as a critical biomarker for assessing the in vivo activity of HMG-CoA reductase and evaluating the pharmacodynamic effects of statin therapies.[3][4][5] However, mevalonic acid is a small, polar, and endogenously present molecule, posing analytical challenges. To improve stability and handling, it is often supplied as a dicyclohexylammonium salt.[6] This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and sensitive quantification of mevalonic acid from its dicyclohexylammonium salt form, suitable for application in various biological matrices.
Introduction: The Significance of Mevalonic Acid Measurement
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a host of non-sterol isoprenoids essential for cellular function.[7][8] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonic acid, is the principal point of regulation for this pathway.[1][2] It is the primary target of statins, a class of drugs widely prescribed to lower cholesterol levels.[3][7] Therefore, measuring mevalonic acid provides a direct readout of the flux through this pathway and the efficacy of inhibitory drugs.
The analytical challenge lies in MVA's inherent properties and the complexity of biological samples. LC-MS/MS offers the requisite specificity and sensitivity for this task. This protocol provides a comprehensive workflow, from the initial handling of the D,L-Mevalonic Acid Dicyclohexylammonium Salt standard to final data analysis, ensuring a self-validating and reproducible system.
Principle of the Method
The core of this method is the highly selective and sensitive detection of mevalonic acid using tandem mass spectrometry (MS/MS) following chromatographic separation. The workflow begins with the preparation of a primary standard solution from the dicyclohexylammonium salt, with careful consideration of its molecular weight to determine the exact concentration of free mevalonic acid.
For analysis in biological matrices like plasma, a robust sample preparation procedure involving Solid-Phase Extraction (SPE) is employed to isolate the analyte from interfering components such as proteins and phospholipids. An isotopically labeled internal standard (e.g., Mevalonate-D7) is spiked into all samples, standards, and quality controls at the beginning of the process to correct for variability during sample preparation and analysis.[4][9]
Separation is achieved using Reversed-Phase Liquid Chromatography (RP-LC), which separates compounds based on their hydrophobicity.[10][11][12] Detection is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both mevalonic acid and its internal standard. Ionization is achieved using an electrospray ionization (ESI) source, a soft ionization technique ideal for analyzing small molecules.[13][14][15]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Internal Standard (IS): Mevalonate-D7 or other suitable stable isotope-labeled analogue
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additives: Ammonium Formate (≥99%), Formic Acid (~99%), Ammonium Hydroxide (~25%)[4][5][9]
-
Sample Preparation: Hydrochloric Acid (e.g., 0.1 N), Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymer-based)
Instrumentation and Analytical Conditions
The following tables outline the instrumental setup for a robust analysis.
| Liquid Chromatography (LC) Parameters | |
| LC System | UHPLC/HPLC system with binary pump and autosampler |
| Column | Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 8.0 (adjusted with NH₄OH)[4][9][18][19] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C[9] |
| Injection Volume | 10 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
| Mass Spectrometry (MS) Parameters | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative[4][18][19] |
| Spray Voltage | -2000 V to -4500 V (optimize for instrument) |
| Sheath Gas (N₂) Flow | 40 arbitrary units |
| Auxiliary Gas (N₂) Flow | 10 arbitrary units |
| Ion Transfer Tube Temp. | 300 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| Mevalonic Acid | |
| Mevalonate-D7 (IS) |
Experimental Protocols
Protocol 1: Preparation of Standard and IS Solutions
Causality: Accurate stock solutions are the foundation of quantitative analysis. When using the dicyclohexylammonium salt, it is crucial to correct for the molecular weight of the counter-ion to determine the precise concentration of free mevalonic acid.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of Mevalonate-D7 IS. Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
MVA Stock (1 mg/mL free acid):
-
Intermediate & Working Solutions: Prepare intermediate and working solutions by serial dilution of the stock solutions using a 50:50 mixture of acetonitrile and water. The final working IS solution should be prepared at a concentration that yields a robust signal (e.g., 200 ng/mL).
Protocol 2: Plasma Sample Preparation using SPE
Causality: Biological matrices contain numerous components that can interfere with analysis and suppress the MS signal (matrix effects). A multi-step SPE protocol, which includes a lactonization step, is highly effective for cleanup. Mevalonic acid is converted to its less polar lactone form (mevalonolactone) under acidic conditions, which enhances its retention on reversed-phase sorbents and improves extraction efficiency.[4][9] The lactone is then converted back to the open-acid form before injection for compatibility with the described LC method.
Protocol 3: Preparation of Calibration Curve and QC Samples
-
Obtain a pool of blank human plasma (or the matrix of interest).
-
Prepare calibration standards by spiking appropriate amounts of the MVA working standard solution into aliquots of blank plasma to achieve a concentration range of 0.5 - 50 ng/mL.[19]
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Process all calibrators and QCs alongside the unknown samples using the exact same procedure described in Protocol 2.
Method Validation
A rigorous method validation is essential to ensure the reliability of the results. The protocol should be validated according to established guidelines from regulatory bodies such as the FDA and EMA.[21] The table below summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze ≥6 blank matrix sources. Check for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (≥6 non-zero points) over 3 separate runs. Use a weighted (1/x²) linear regression. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of LQC, MQC, and HQC samples in 3 separate runs (intra- and inter-day). | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. (For LLOQ, ±20% and ≤20% respectively).[5][22] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20%). | Signal-to-noise ratio should be >10. |
| Recovery | Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration. | Recovery should be consistent and reproducible across concentration levels. |
| Matrix Effect | Compare the analyte peak area in a post-extraction spiked sample to a neat solution standard. | The IS should adequately correct for any signal suppression or enhancement. |
| Stability | Assess analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), and long-term storage (-80°C). | Mean concentration of stability samples should be within ±15% of nominal values. |
Conclusion
This application note details a specific, sensitive, and robust LC-MS/MS method for the quantification of mevalonic acid from its dicyclohexylammonium salt. The protocol emphasizes a thorough sample preparation technique using SPE to minimize matrix effects and ensure reliable data from complex biological samples. By following the outlined procedures for standard preparation, sample processing, and method validation, researchers can confidently implement this method for pharmacodynamic studies, clinical research, and other applications requiring accurate measurement of mevalonic acid.
References
-
Ahnoff, M., & ESI-MS, C. B. R. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Bochar, D. A., Friesen, J. A., Stauffacher, C. V., & Rodwell, V. W. (1999). The Increasingly Complex Mechanism of HMG-CoA Reductase. Accounts of Chemical Research, 43(1), 2-10. [Link]
-
BioChain. (2016). Regulation of HMG-CoA reductase and cholesterol metabolism. Retrieved from BioChain. [Link]
-
Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [Link]
-
Mamidipalli, S., et al. (2014). Validation of liquid chromatography-tandem mass spectrometry for mevalonate in human plasma. Journal of Young Pharmacists, 6(2), 23-31. [Link]
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Woolf, E. J., Matuszewski, B. K., & Constanzer, M. (2010). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 779-784. [Link]
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Wikipedia contributors. (2023, December 19). Reversed-phase chromatography. In Wikipedia, The Free Encyclopedia. [Link]
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Kaltashov, I. A., & Mohimen, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5). [Link]
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Ferreira, J. L., et al. (2020). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules, 25(17), 3843. [Link]
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Wikipedia contributors. (2023, November 28). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
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Friesen, J. A., & Rodwell, V. W. (2004). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. Genome Biology, 5(11), 248. [Link]
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AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Retrieved from AZoLifeSciences. [Link]
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MedAction. (2025). What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications?. Retrieved from MedAction. [Link]
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Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. Retrieved from Scribd. [Link]
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Hearn, M. T. W. (2000). Reversed-Phase High-Performance Liquid Chromatography. In Protein Purification Protocols (pp. 239-283). Humana Press. [Link]
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FH Joanneum. (n.d.). Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS Master Thesis. Retrieved from FH Joanneum. [Link]
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Semantic Scholar. (n.d.). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Retrieved from Semantic Scholar. [Link]
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Owen, L. J., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Clinical Chemistry, 54(5), 899-905. [Link]
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ResearchGate. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Retrieved from ResearchGate. [Link]
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Musial, W., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Roczniki Państwowego Zakładu Higieny, 69(4), 317-323. [Link]
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Gibson, J. C., et al. (1991). Quantitation of plasma mevalonic acid using gas chromatography-electron capture mass spectrometry. Journal of Lipid Research, 32(3), 505-509. [Link]
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ResearchGate. (1992). Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry. Retrieved from ResearchGate. [Link]
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ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from ResearchGate. [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]
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Troubleshooting & Optimization
D,L-Mevalonic Acid Dicyclohexylammonium Salt solubility issues in aqueous media
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of D,L-Mevalonic Acid Dicyclohexylammonium Salt. Our goal is to provide a foundational understanding of the compound's properties, coupled with robust, field-proven protocols to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of this compound. Understanding these concepts is crucial for troubleshooting and adapting protocols.
Q1: Why is this compound so poorly soluble in aqueous media when free mevalonic acid is readily water-soluble?
A: The solubility challenge stems directly from the dicyclohexylammonium (DCHA) counterion.[1] While free mevalonic acid is a polar molecule that is very soluble in water[2][3], dicyclohexylamine is a bulky, non-polar molecule. When it forms a salt with mevalonic acid, the resulting compound has significant hydrophobic character, which drastically reduces its affinity for polar solvents like water and aqueous buffers. The DCHA counterion's primary role is to increase the compound's stability and crystallinity, making it easier to handle and weigh as a solid in a laboratory setting.[1]
Q2: Can I dissolve this compound directly into my cell culture medium or PBS buffer?
A: It is strongly advised not to attempt direct dissolution in aqueous media. Due to the compound's hydrophobic nature, it will likely not dissolve, resulting in a suspension of fine particles. This leads to an inaccurate and non-homogenous final concentration, which will compromise the reliability and reproducibility of your experimental results.
Q3: What is the biological role of D,L-Mevalonic Acid, and why is this salt form used in research?
A: D,L-Mevalonic Acid is a critical precursor in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1] In experimental contexts, particularly in cancer research and cellular metabolism studies, mevalonic acid is often used to "rescue" cells from the effects of statins or other mevalonate pathway inhibitors.[4] By providing an exogenous source of mevalonate, researchers can confirm that the observed effects of a drug are indeed due to the inhibition of this specific pathway. The dicyclohexylammonium salt form is supplied by manufacturers because it provides enhanced stability as a solid raw material.[1]
Q4: Are there alternative forms of mevalonate with better aqueous solubility?
A: Yes. If direct dissolution in aqueous media is a critical requirement for your experimental design, consider using alternative salt forms. The lithium salt of mevalonic acid, for example, is reported to be highly soluble in water (up to 100 mg/mL, though sonication may be required).[5] Another alternative is DL-Mevalonolactone, the cyclic ester form of mevalonic acid, which has limited but direct solubility in aqueous buffers like PBS (approximately 0.5 mg/mL).[6]
Section 2: Troubleshooting Guide & Recommended Dissolution Protocol
This section provides a validated, step-by-step methodology for preparing aqueous solutions of this compound for experimental use.
Core Problem: The salt powder is not dissolving in my aqueous buffer.
This is the expected behavior. The solution is not to force dissolution in an incompatible solvent but to employ a standard biochemical strategy: preparing a concentrated stock solution in a compatible organic solvent first.
Recommended Protocol: Preparation via Organic Stock Solution
This protocol is a self-validating system. A clear, homogenous stock solution (Step 2) and the absence of precipitation upon final dilution (Step 3) confirm the successful preparation of your working solution.
Principle of the Method: The core principle is to first dissolve the hydrophobic salt in a small volume of a compatible polar organic solvent to create a high-concentration stock. This stock solution is then carefully diluted into a larger volume of the aqueous medium to reach the final, low working concentration. The key is to ensure the final concentration of the organic solvent is insignificant enough to not interfere with the biological system.[6]
Step-by-Step Methodology:
-
Select an Appropriate Organic Solvent:
-
Primary Recommendation: Methanol (MeOH). Multiple sources indicate that D,L-Mevalonic Acid DCHA Salt requires organic solvents like MeOH for dissolution.[1]
-
Alternative Solvents: High-purity ethanol (EtOH) or dimethyl sulfoxide (DMSO) are also excellent choices commonly used for preparing stock solutions of sparingly soluble compounds for cell culture.[6]
-
-
Prepare a Concentrated Stock Solution (e.g., 100 mM):
-
Calculation: The molecular weight of this compound is 329.47 g/mol .[7][8] To make a 100 mM stock, you would dissolve 32.95 mg into 1 mL of solvent.
-
Procedure: i. Accurately weigh the required amount of salt powder in a sterile microcentrifuge tube or glass vial. ii. Add the calculated volume of your chosen organic solvent (e.g., Methanol). iii. Vortex vigorously. If needed, briefly sonicate the solution in a water bath until all solid material is completely dissolved and the solution is clear. This is your stock solution. iv. Store the stock solution at -20°C as recommended by suppliers.[9]
-
-
Dilute the Stock Solution into Aqueous Media:
-
Critical Technique: To avoid precipitation, always add the stock solution to the aqueous medium , not the other way around. The aqueous medium should be vortexing or stirring gently as you add the stock solution dropwise. This rapid dispersal prevents the compound from crashing out of solution.
-
Example Dilution: To prepare a 100 µM working solution in 10 mL of cell culture media, you would add 10 µL of your 100 mM stock solution to the 10 mL of media.
-
(100 mM * V1) = (0.1 mM * 10 mL) => V1 = 0.01 mL = 10 µL
-
-
Final Solvent Concentration Check:
-
It is crucial to ensure the final concentration of the organic solvent in your working solution is non-toxic to your cells. In the example above (10 µL in 10 mL), the final methanol concentration is only 0.1%, which is generally considered safe for most cell lines. Always run a vehicle control (media with the same final concentration of the organic solvent alone) to confirm it has no effect on your experimental endpoint.
-
Visualization: Dissolution Workflow
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Troubleshooting inconsistent results in mevalonate rescue experiments
Welcome to the technical support center for mevalonate rescue experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the mevalonate (MVA) pathway. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Introduction to Mevalonate Rescue Experiments
The mevalonate (MVA) pathway is a vital metabolic cascade that produces cholesterol and essential non-sterol isoprenoids.[1] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras and Rho, which are involved in key cellular processes.[2]
Statins, a class of drugs that inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the MVA pathway, are widely used to study the cellular consequences of pathway inhibition.[3][4] A "mevalonate rescue" experiment is a critical control to demonstrate that the observed effects of a statin are specifically due to the inhibition of the MVA pathway. This is achieved by adding back mevalonate or downstream intermediates to bypass the statin-induced block and restore normal cellular function.[5] However, these experiments can often yield inconsistent and difficult-to-interpret results. This guide will help you troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a mevalonate rescue experiment?
A mevalonate rescue experiment is designed to confirm the on-target effect of HMGCR inhibitors (statins). By inhibiting HMGCR, statins deplete the cell of mevalonate and all downstream products.[6] If the cellular phenotype induced by a statin (e.g., decreased viability, apoptosis) is reversed by the addition of exogenous mevalonate, it strongly suggests that the effect is a direct consequence of MVA pathway inhibition.
Q2: Which intermediates of the MVA pathway can be used for rescue experiments?
Besides mevalonate (in its lactone form, mevalonolactone), other downstream intermediates can be used for more specific investigations. Commonly used rescue agents include:
-
Farnesyl pyrophosphate (FPP): To rescue defects related to farnesylation.
-
Geranylgeranyl pyrophosphate (GGPP): To rescue defects related to geranylgeranylation.[5]
-
Squalene: A precursor for cholesterol synthesis.
-
Cholesterol: The end-product of the pathway.
-
Ubiquinone (Coenzyme Q10): An essential component of the mitochondrial electron transport chain.[2][6]
The choice of rescue agent depends on the specific hypothesis being tested. For instance, if a statin's effect is rescued by GGPP but not FPP, it points towards a critical role for geranylgeranylated proteins.[5]
Q3: Why are my rescue results inconsistent across different cell lines?
Cell lines exhibit significant heterogeneity in their response to statins.[7][8] This variability can be attributed to:
-
Differences in statin uptake and metabolism: Expression levels of drug transporters can vary between cell lines.[4]
-
Baseline MVA pathway activity: Some cell lines, particularly cancer cells, have upregulated MVA pathways and may be more sensitive to inhibition.[5][9][10]
-
Genetic background: Polymorphisms in genes related to cholesterol metabolism can influence statin response.[11]
-
Compensatory mechanisms: Cells can activate feedback loops, such as the upregulation of HMGCR expression via SREBP-2, to counteract statin effects, and the efficiency of these mechanisms can differ.[1][12]
It is crucial to empirically determine the optimal statin concentration and treatment duration for each cell line.
In-Depth Troubleshooting Guide
Problem 1: Complete or partial failure of mevalonate to rescue statin-induced effects.
Possible Cause 1: Suboptimal Concentration of Mevalonate
-
Scientific Rationale: An insufficient concentration of mevalonate may not be adequate to overcome the enzymatic block and replenish the downstream isoprenoid pools. Conversely, excessively high concentrations can be toxic.
-
Solution: Perform a dose-response experiment with mevalonolactone (the cell-permeable form of mevalonate) to determine the optimal rescue concentration for your specific cell line and statin concentration. A typical starting range is 100-500 µM.[13][14][15]
Possible Cause 2: Inappropriate Timing of Mevalonate Addition
-
Scientific Rationale: If mevalonate is added too late, the cells may have already undergone irreversible damage (e.g., commitment to apoptosis) due to the depletion of essential isoprenoids.
-
Solution: Co-treat the cells with the statin and mevalonate simultaneously. Alternatively, pre-treating with mevalonate for a few hours before adding the statin can also be effective.
Possible Cause 3: Off-Target Effects of the Statin
-
Scientific Rationale: While statins are highly specific for HMGCR, at high concentrations, off-target effects can occur.[16][17] If mevalonate fails to rescue the phenotype, it might indicate that the observed effect is not solely due to MVA pathway inhibition.
-
Solution:
-
Titrate the Statin: Determine the lowest effective concentration of the statin that induces the desired phenotype. Most in vitro studies use statin concentrations in the low micromolar range.[18][19]
-
Use a Different Statin: Confirm the phenotype with a different statin that has a distinct chemical structure.
-
Problem 2: High variability in cell viability assay results.
Possible Cause 1: Inappropriate Cell Viability Assay
-
Scientific Rationale: Different viability assays measure distinct cellular parameters.[20] Tetrazolium-based assays (e.g., MTT, WST-1) measure metabolic activity, which can be directly affected by MVA pathway inhibition due to the role of ubiquinone in mitochondrial respiration.[21] This can confound the interpretation of results.
-
Solution:
-
Use multiple, mechanistically distinct assays:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels as an indicator of metabolically active cells.[21]
-
Real-time viability assays: These assays measure viability continuously over time.[21]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): Directly count viable versus non-viable cells based on membrane integrity.
-
-
Validate your assay: Ensure that the chosen assay is linear over the range of cell densities used in your experiments.[22]
-
Possible Cause 2: Fluctuations in Experimental Conditions
-
Scientific Rationale: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to significant variability in results.
-
Solution:
-
Standardize protocols: Adhere strictly to a detailed, written protocol.
-
Ensure uniform cell seeding: Use a well-mixed cell suspension and verify cell density before plating.
-
Include proper controls: Always include untreated, vehicle-treated (e.g., DMSO for statins), statin-only, and mevalonate-only controls in every experiment.
-
Problem 3: Difficulty in interpreting western blot results for protein prenylation.
Possible Cause 1: Insufficient Resolution of Prenylated and Unprenylated Proteins
-
Scientific Rationale: The addition of a farnesyl or geranylgeranyl group to a protein results in a small increase in its molecular weight. Unprenylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE gels.[23] This shift can be difficult to resolve.
-
Solution:
-
Optimize gel electrophoresis: Use a lower percentage acrylamide gel or a gradient gel to improve the separation of proteins in the relevant molecular weight range.
-
Run the gel for a longer duration: This can enhance the separation between the prenylated and unprenylated forms.
-
Use specific antibodies: Employ antibodies that specifically recognize the unprenylated form of the protein, if available.
-
Possible Cause 2: Incomplete Inhibition of Prenylation
-
Scientific Rationale: The statin concentration or treatment duration may not be sufficient to fully deplete the isoprenoid pools and inhibit protein prenylation.
-
Solution:
-
Perform a time-course and dose-response experiment: Analyze protein prenylation at different time points and statin concentrations to identify the optimal conditions for observing a clear shift.
-
Confirm pathway inhibition: As a positive control, use a direct inhibitor of farnesyltransferase (FTI) or geranylgeranyltransferase (GGTI) to confirm the expected band shift for your protein of interest.
-
Experimental Protocols & Data Presentation
Table 1: Recommended Statin Concentrations for In Vitro Experiments
| Statin | Lipophilicity | Typical In Vitro Concentration Range (µM) | Notes |
| Simvastatin | Lipophilic | 1 - 20 | Prodrug, requires activation by hydrolysis.[15][24] |
| Atorvastatin | Lipophilic | 1 - 10 | Widely used in cell culture experiments.[13][19] |
| Fluvastatin | Lipophilic | 5 - 25 | |
| Rosuvastatin | Hydrophilic | 5 - 50 | Less cell-permeable than lipophilic statins. |
| Pravastatin | Hydrophilic | 10 - 100 | May require higher concentrations due to lower cell permeability. |
Note: The optimal concentration is highly cell-line dependent and must be determined empirically.[16][17]
Protocol: Standard Mevalonate Rescue Experiment (96-well plate format)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of the chosen statin in DMSO.
-
Prepare a stock solution of mevalonolactone in sterile water or culture medium.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing the treatments.
-
Control Groups:
-
Untreated cells
-
Vehicle control (e.g., DMSO)
-
Mevalonolactone only
-
-
Experimental Groups:
-
Statin only (at various concentrations)
-
Statin + Mevalonolactone (co-treatment)
-
-
-
Incubation: Incubate the cells for the desired duration (typically 24-72 hours).
-
Assessment of Cell Viability: Perform a validated cell viability assay (e.g., ATP-based assay).
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curves for the statin with and without mevalonate to visualize the rescue effect.
Visualizing Workflows and Pathways
The Mevalonate Pathway and Statin Inhibition
Caption: The Mevalonate Pathway with the point of statin inhibition.
Experimental Workflow for a Mevalonate Rescue Assay
Caption: A decision tree for troubleshooting mevalonate rescue experiments.
References
-
MetwareBio. "The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms." MetwareBio. Available at: [Link]
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ResearchGate. "Mechanism of action of statins on the mevalonate pathway." ResearchGate. Available at: [Link]
-
ClinPGx. "Statin Pathway, Pharmacodynamics." ClinPGx. Available at: [Link]
-
Sirri, V., et al. "Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link." Cells 2015, 4(3), 497-513. Available at: [Link]
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Wikipedia. "Mevalonate pathway." Wikipedia. Available at: [Link]
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ResearchGate. "The mevalonate pathway and possible mechanism of action of statins." ResearchGate. Available at: [Link]
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Jiang, Z., et al. "Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing." Journal of Lipid Research 2021, 62, 100078. Available at: [Link]
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Medina, M. W. "Identifying genetic modulators of statin response using subject-derived lymphoblastoid cell lines." Pharmacogenomics 2021, 22(6), 337-348. Available at: [Link]
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ResearchGate. "Mevalonate pathway intermediates active in feedback control..." ResearchGate. Available at: [Link]
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Blattmann, P., et al. "Systems Pharmacology Dissection of Cholesterol Regulation Reveals Determinants of Large Pharmacodynamic Variability between Cell Lines." Cell Systems 2017, 5(6), 576-589.e5. Available at: [Link]
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Theusch, E., et al. "Participant-derived cell line transcriptomic analyses and mouse studies reveal a role for ZNF335 in plasma cholesterol statin response." PLoS Genetics 2023, 19(6), e1010801. Available at: [Link]
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Danlos, F-X., et al. "Biomarker identification for statin sensitivity of cancer cell lines." Oncotarget 2018, 9(12), 10467-10479. Available at: [Link]
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Mullen, P. J., et al. "Targeting the Mevalonate Pathway in Cancer." Annual Review of Cancer Biology 2017, 1, 299-320. Available at: [Link]
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Martin, C., et al. "Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins." Cancers 2021, 13(16), 4192. Available at: [Link]
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Björkhem-Bergman, L., & Lindh, J. D. "What is a relevant statin concentration in cell experiments claiming pleiotropic effects?" British Journal of Clinical Pharmacology 2011, 72(1), 164–165. Available at: [Link]
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Mullarky, E., et al. "Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress." Cancer Research 2016, 76(13), 3685-3698. Available at: [Link]
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Semantic Scholar. "Cell Viability Assays." Semantic Scholar. Available at: [Link]
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Jiang, W., et al. "In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells." British Journal of Cancer 2014, 111, 1259–1268. Available at: [Link]
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bioRxiv. "Biomarker identification for statin sensitivity of cancer cell lines." bioRxiv. Available at: [Link]
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Pokorny, J. L., et al. "Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1." Neuro-Oncology 2020, 22(8), 1137–1148. Available at: [Link]
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Synergy Publishers. "Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line." Synergy Publishers. Available at: [Link]
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ResearchGate. "What statin is best for in vitro cell culture experiments?" ResearchGate. Available at: [Link]
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Synergy Publishers. "Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line." Synergy Publishers. Available at: [Link]
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Rodriguez-Perea, A. L., et al. "High concentrations of atorvastatin reduce in-vitro function of conventional T and regulatory T cells." Clinical & Experimental Immunology 2018, 192(3), 318–330. Available at: [Link]
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Oncotarget. "Genome-wide RNAi analysis reveals that simultaneous inhibition of specific mevalonate pathway genes potentiates tumor cell death." Oncotarget. Available at: [Link]
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Zhang, Y., et al. "The mevalonate pathway promotes the metastasis of osteosarcoma by regulating YAP1 activity via RhoA." Cell Death & Disease 2020, 11, 728. Available at: [Link]
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Grimaldi, F., et al. "Targeting Mevalonate Pathway in Cancer Treatment: Repurposing of Statins." Current Pharmaceutical Design 2017, 23(44), 6809-6820. Available at: [Link]
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ResearchGate. "Loss of p53 induces enzymes of the mevalonate pathway via activation of..." ResearchGate. Available at: [Link]
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- 20. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 22. edraservices.nl [edraservices.nl]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D,L-Mevalonic Acid Dicyclohexylammonium Salt in Cell Culture
Welcome to the technical support guide for D,L-Mevalonic Acid Dicyclohexylammonium Salt (MVA-DCHA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this crucial mevalonate pathway intermediate in their cell culture experiments. Our goal is to move beyond simple protocols and provide a deeper understanding of the experimental variables, enabling you to logically design, troubleshoot, and optimize your studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the use of MVA-DCHA.
Q1: What is this compound, and why is this form used?
A: this compound is a stable, solid, and highly pure form of mevalonic acid.[1][2] Mevalonic acid itself is a key intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and a host of non-sterol isoprenoids essential for cell function.[3][4] The native form, mevalonic acid, is prone to lactonization to form mevalonolactone, especially under acidic conditions. The dicyclohexylammonium salt form provides superior stability, handling, and shelf-life, ensuring more consistent and reproducible concentrations when preparing stock solutions for cell culture.
Q2: What is the primary application of MVA-DCHA in cell culture?
A: The most prevalent use of MVA-DCHA is in "rescue" experiments. Researchers often use inhibitors like statins (e.g., lovastatin, simvastatin) to block the enzyme HMG-CoA reductase (HMGCR), the rate-limiting step of the mevalonate pathway.[5][6] This inhibition depletes the cell of mevalonate and its downstream products, typically leading to cytostatic or cytotoxic effects.[7][8] By adding exogenous MVA-DCHA, you bypass the HMGCR block, replenishing the mevalonate pool. If the addition of mevalonate reverses the effects of the statin, it provides strong evidence that the observed phenotype was specifically due to the inhibition of the mevalonate pathway.[9][10]
Q3: What is a reliable starting concentration for a rescue experiment?
A: A typical starting concentration for mevalonate in rescue experiments ranges from 50 µM to 250 µM.[7][11] However, the optimal concentration is highly dependent on the cell line's metabolic rate and its sensitivity to mevalonate pathway inhibition. For robust experimental design, we strongly recommend performing a dose-response titration for your specific cell model to determine the lowest effective concentration that achieves a full rescue.
Q4: How should I prepare and store a stock solution of MVA-DCHA?
A: MVA-DCHA is soluble in water or cell culture medium.
-
Preparation: To prepare a 100 mM stock solution, dissolve 32.95 mg of MVA-DCHA (MW: 329.47 g/mol ) into 1 mL of sterile deionized water or PBS. Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they are stable for several months.[12] Some suppliers recommend storage at temperatures below -15°C.[2]
Section 2: Troubleshooting Guide
Even with a well-defined protocol, unexpected results can occur. This guide addresses common problems encountered during incubation optimization.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Incomplete or No Rescue from Statin-Induced Cytotoxicity | 1. Suboptimal MVA-DCHA Concentration: The concentration may be too low to fully replenish the mevalonate pool required by the cell line. | Perform a Dose-Response Experiment: Test a range of MVA-DCHA concentrations (e.g., 10 µM to 500 µM) against a fixed concentration of your statin. This will identify the saturating concentration needed for a complete rescue in your specific system. |
| 2. Insufficient Incubation Time: The endpoint assay (e.g., cell viability) is being performed before the cells have had enough time to recover metabolically. | Perform a Time-Course Experiment: After co-treatment, measure your endpoint at multiple time points (e.g., 24h, 48h, 72h). Cellular recovery is not instantaneous; processes like restoring protein prenylation and membrane cholesterol content take time.[7] | |
| 3. Statin Off-Target Effects: At high concentrations, some statins may have effects independent of the mevalonate pathway. | Verify with Downstream Intermediates: Attempt to rescue the cells with downstream products like geranylgeranyl pyrophosphate (GGPP) or farnesyl pyrophosphate (FPP).[9][10] If these also fail to rescue, it points towards off-target effects of the inhibitor. | |
| High Variability Between Replicates | 1. Inconsistent Stock Solution: Degradation from improper storage or multiple freeze-thaw cycles can lead to inconsistent effective concentrations. | Use Fresh Aliquots: Always use a fresh, single-use aliquot of your MVA-DCHA stock for each experiment. Ensure the stock was stored correctly at -20°C or below. |
| 2. Cellular State: Variations in cell passage number, confluency, or overall health can significantly alter metabolic rates and response to treatment. | Standardize Cell Culture Practices: Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the start of the experiment. | |
| Unexpected Cytotoxicity with MVA-DCHA Alone | 1. Extremely High Concentration: While rare, excessively high concentrations of any metabolite can disrupt cellular homeostasis. | Confirm with a Dose-Response Curve: Test the effect of MVA-DCHA alone on cell viability across the concentration range you plan to use. This will establish its non-toxic working range. |
| 2. Contamination: The stock solution may have microbial contamination. | Re-prepare and Re-filter: Prepare a fresh stock solution from the powder and ensure it is properly filter-sterilized. Visually inspect media for signs of contamination. |
Section 3: Experimental Design & Protocols
Optimizing incubation time is not a one-size-fits-all process. It is intrinsically linked to the experimental question and the specific endpoint being measured.
Workflow for Optimizing Incubation Time
The following diagram outlines the logical flow for determining the ideal incubation period for your experiment.
Caption: The Mevalonate Pathway highlighting the inhibitory action of statins and the bypass point provided by MVA-DCHA.
Causality of Incubation Time:
-
Short Incubation (4-12 hours): May be sufficient to observe changes in the phosphorylation state of downstream signaling nodes (e.g., AKT, ERK) or rapid transcriptional responses if the endpoint is gene expression.
-
Medium Incubation (24-48 hours): This is often the "sweet spot" for observing effects on cell proliferation and viability. It allows enough time for the depletion of critical downstream products like GGPP to impact protein prenylation, which in turn affects the localization and function of small GTPases like Ras and Rho that are essential for cell cycle progression and survival. [13][14]A 48-hour incubation is frequently cited in the literature for observing significant statin-induced cytotoxicity and its rescue by mevalonate. [7]* Long Incubation (72+ hours): May be necessary for cell lines with slower metabolic rates or for studying long-term adaptive responses. However, be mindful of nutrient depletion in the media and potential degradation of the compounds.
By providing a stable source of mevalonate, MVA-DCHA allows for the replenishment of all downstream products, restoring not only cholesterol for membranes but also the isoprenoids required for protein prenylation, dolichol for N-linked glycosylation, and the side chain of ubiquinone for cellular respiration. [4][15]The time required to observe a rescue is therefore dependent on which of these depleted products is the primary driver of the phenotype under investigation.
References
-
Verdoodt, B., et al. (2018). Mevalonate prevents simvastatin-induced cytotoxicity in differentially sensitive cell lines. PLOS ONE, 13(2), e0192321. [Link]
-
Gbel, M., et al. (2014). In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. British Journal of Cancer, 111(9), 1757-1768. [Link]
-
Fairbanks, K. P., et al. (1986). Effects of Mevinolin and Mevalonate on Cell Growth in Several Transformed Cell Lines. Journal of Cellular Physiology, 127(2), 216-222. [Link]
-
Mullen, P. J., et al. (2016). Targeting the Mevalonate Pathway in Cancer. Trends in Cancer, 2(12), 724-740. [Link]
-
ResearchGate. (n.d.). Different approaches used to manipulate the mevalonate pathway. [Link]
-
Gbel, M., et al. (2014). In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. eScholarship, University of California. [Link]
-
Wang, L., et al. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 285. [Link]
-
Johnston, D., et al. (1979). Cholesterol biosynthesis in a variety of cultured cells. Lack of correlation between synthesis and activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase caused by dexamethasone. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(1), 188-192. [Link]
-
ResearchGate. (n.d.). Methods for measuring cholesterol synthesis. [Link]
-
Wiemer, E. A., et al. (1988). Isoprenoid Synthesis During the Cell Cycle. Studies of 3-hydroxy-3-methylglutaryl-coenzyme A Synthase and Reductase and Isoprenoid Labeling in Cells Synchronized by Centrifugal Elutriation. Journal of Biological Chemistry, 263(21), 10326-10333. [Link]
-
Cruz, P. M., et al. (2020). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology, 10, 41. [Link]
-
ResearchGate. (n.d.). In vitro inhibition of mevalonate pathway results in compromised TNF and IFN-γ production by Vδ2 T cells. [Link]
-
Wüstner, D. (2005). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of Lipid Research, 46(2), 393-401. [Link]
-
MDPI. (2023). METTL14 Promotes Lipid Synthesis in Dairy Goat Mammary Epithelial Cells by Targeting CEBPB via m6A-YTHDF1/3-Dependent Manner. International Journal of Molecular Sciences, 24(13), 10926. [Link]
-
ResearchGate. (n.d.). Absolute intracellular concentrations of isoprenoids precursors. [Link]
-
Carreño, D., et al. (2021). Mevalonate pathway lipids in gastric cancer cells. Cancer Management and Research, 13, 4287-4301. [Link]
-
Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1237-1242. [Link]
-
Ignea, C., et al. (2021). Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons. Nature Communications, 12(1), 6046. [Link]
-
Popják, G., et al. (1982). Mevalonic Acid as an Initiator of Cell Growth. Studies Using Human Lymphocytes and Inhibitors of Endogenous Mevalonate Biosynthesis. Oncodevelopmental Biology and Medicine, 3(2-3), 111-123. [Link]
-
Hecht, S., et al. (2001). The deoxyxylulose phosphate pathway of isoprenoid biosynthesis: Studies on the mechanisms of the reactions catalyzed by IspG and IspH protein. Proceedings of the National Academy of Sciences, 98(26), 14837-14842. [Link]
-
ResearchGate. (n.d.). Regulation of enzymes of the mevalonate pathway and cancer stem cell population. [Link]
-
Clendening, J. W., et al. (2010). Dysregulation of the mevalonate pathway promotes transformation. Proceedings of the National Academy of Sciences, 107(34), 15051-15056. [Link]
-
Carl ROTH. (n.d.). This compound, 50 mg. [Link]
-
Quesney-Huneeus, V., et al. (1979). Essential role for mevalonate synthesis in DNA replication. Proceedings of the National Academy of Sciences, 76(10), 5046-5050. [Link]
-
Popják, G., et al. (1979). The shunt pathway of mevalonate metabolism in the isolated perfused rat liver. Journal of Biological Chemistry, 254(19), 9778-9785. [Link]
-
Morad, S. A., et al. (2019). Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1. Cell Death & Disease, 10(4), 276. [Link]
-
Langan, T. J., & Volpe, J. J. (1994). Importance of mevalonate-derived products in the control of HMG-CoA reductase activity and growth of human lung adenocarcinoma cell line A549. International Journal of Cancer, 55(4), 647-652. [Link]
-
Lluis, F., et al. (1992). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Toxicology Letters, 64-65, 1-15. [Link]
-
Hernández-Padilla, L., et al. (2022). Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. Frontiers in Cellular and Infection Microbiology, 12, 829984. [Link]
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- 4. Cholesterol and mevalonic acid modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mevinolin and mevalonate on cell growth in several transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Preventing degradation of D,L-Mevalonic Acid Dicyclohexylammonium Salt during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with D,L-Mevalonic Acid Dicyclohexylammonium Salt. Here, we address common challenges related to its storage, handling, and stability to ensure the integrity of your experiments.
Introduction: Understanding the Compound
This compound is a critical reagent for studying the mevalonate pathway, which is central to the biosynthesis of cholesterol and other isoprenoids.[1] The dicyclohexylammonium (DCHA) salt form is intentionally designed to enhance the stability and handling of mevalonic acid, which is otherwise less stable as a free acid.[1] However, the compound's inherent hygroscopicity—its tendency to readily absorb moisture from the atmosphere—presents a primary challenge to its long-term stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The primary degradation pathway is initiated by the absorption of moisture. Mevalonic acid exists in equilibrium with its cyclic form, mevalonolactone.[1] When the salt absorbs water, it can facilitate the intramolecular esterification of the mevalonic acid, leading to the formation of mevalonolactone and free dicyclohexylamine. This conversion can alter the effective concentration of the active mevalonic acid in your experiments.
Q2: What are the ideal storage conditions for this compound?
To mitigate moisture-induced degradation, stringent storage conditions are imperative. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[2][3] | Minimizes the rate of chemical degradation and moisture-related reactions. |
| Atmosphere | Inert, Dry | Store in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). |
| Container | Tightly Sealed | Use amber glass vials with airtight caps to prevent moisture ingress and light exposure. |
Q3: How should I handle the compound when weighing it for an experiment?
Due to its hygroscopic nature, minimizing exposure to ambient humidity is critical.
-
Work Quickly and Efficiently: Have all necessary equipment ready before opening the primary container.
-
Use a Controlled Environment (if possible): If available, weighing should be performed in a glove box with controlled low humidity.
-
Small Aliquots: It is highly recommended to aliquot the bulk container into smaller, single-use vials upon receipt. This avoids repeated opening and closing of the main stock.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
Q4: My compound has clumped together. Is it still usable?
Clumping is a visual indicator of moisture absorption. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to use a fresh, non-clumped aliquot for quantitative experiments. If this is not possible, the material should be assayed for purity before use.
Q5: What solvents are recommended for preparing stock solutions?
This compound is soluble in organic solvents such as methanol.[1] For cell culture experiments, stock solutions are often prepared in DMSO. It is crucial to use anhydrous solvents to prevent degradation upon dissolution.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Review storage and handling procedures. 2. Use a fresh aliquot from a properly stored batch. 3. Perform a purity analysis of the suspect stock. |
| Difficulty dissolving the compound | The compound may have partially degraded or absorbed significant moisture. | 1. Attempt dissolution in an anhydrous solvent with sonication. 2. If solubility issues persist, discard the material and use a fresh stock. |
| Visible changes in the solid (e.g., discoloration, melting) | Severe degradation due to prolonged exposure to moisture, heat, or light. | The compound is likely significantly degraded and should be discarded. |
Experimental Protocols
Protocol 1: Aliquoting Hygroscopic this compound
This protocol minimizes moisture exposure during the subdivision of the bulk compound.
Materials:
-
Primary container of this compound
-
Pre-weighed, amber glass vials with airtight caps
-
Spatula
-
Analytical balance
-
Desiccator
-
Glove box (recommended)
Procedure:
-
Place the primary container and the pre-weighed aliquot vials in a desiccator and allow them to equilibrate to room temperature for at least 2 hours.
-
If available, transfer all materials to a glove box with a controlled low-humidity atmosphere.
-
Working quickly, open the primary container.
-
Using a clean, dry spatula, transfer the desired amount of powder into each pre-weighed aliquot vial.
-
Immediately and tightly cap each vial.
-
Weigh the sealed aliquot vials to determine the exact mass of the compound in each.
-
Store the newly created aliquots in a desiccator at -20°C.
Protocol 2: Preparation of a Stock Solution
This protocol is for the preparation of a stock solution for use in experiments.
Materials:
-
Aliquot vial of this compound
-
Anhydrous solvent (e.g., DMSO, Methanol)
-
Volumetric flask
-
Pipettes
Procedure:
-
Remove an aliquot vial from the -20°C desiccator and allow it to warm to room temperature in a desiccator.
-
Calculate the volume of anhydrous solvent needed to achieve the desired concentration based on the pre-weighed amount of the compound in the vial.
-
In a fume hood or appropriate workspace, uncap the vial and add the calculated volume of anhydrous solvent.
-
Recap the vial and vortex or sonicate until the solid is completely dissolved.
-
If necessary, this stock solution can be further diluted. For long-term storage, the stock solution should be stored at -80°C.[4]
Protocol 3: Purity Assessment by HPLC-UV
This method allows for the simultaneous assessment of the parent compound and its primary degradation product, mevalonolactone.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample and monitor the chromatogram for the peaks corresponding to mevalonic acid and mevalonolactone. The retention times should be determined using reference standards for each compound.
-
Quantify the percentage of each compound by peak area to determine the purity of the salt.
Visualizing Degradation and Handling
Degradation Pathway
The primary degradation pathway involves the conversion of mevalonic acid to mevalonolactone upon exposure to moisture.
Caption: Degradation of this compound.
Recommended Handling Workflow
A visual guide to the proper handling of the compound from receipt to use.
Caption: Recommended workflow for handling the hygroscopic compound.
References
-
H-C Biotech. (n.d.). This compound. Retrieved from [Link]
-
Master Thesis, FH Joanneum. (n.d.). Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound. Retrieved from [Link]
- Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 198, 115447.
- Waldron, C. M., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins.
- Klink, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- Borman, P., & Elder, D. (2017). GC-MS applications in pharmaceutical analysis. American Pharmaceutical Review.
-
Agilent. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]
-
NASA GeneLab. (2020). Standard Operating Procedure: Sample Aliquoting, Labeling and Storage. Retrieved from [Link]
-
Minton, N. P., et al. (2016). HPLC traces for the detection of mevalonolactone formed by internal esterification of mevalonate, following the acidification of fermentation broth. ResearchGate. Retrieved from [Link]
- Desrivières, S. (2016). Standard Operating Procedures for Biological Sample Collection and Storage (c-VEDA).
-
DeWorm3. (n.d.). STOOL SAMPLE RECEPTION, ALIQUOTING AND STORAGE. Retrieved from [Link]
- Pallavi, G., & Kumar, A. R. (2015). Analytical method development and validation of simultaneous estimation of Metolazone and Spironolactone in bulk and pharmaceutical dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 3(1), 45.
Sources
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- 2. D,L-Mevalonic Acid Dicyclohexylammonium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. This compound, 50 mg, CAS No. 1215802-31-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
How to confirm cellular uptake of D,L-Mevalonic Acid Dicyclohexylammonium Salt
A Senior Application Scientist's Guide to Confirming Cellular Uptake
Welcome to the technical support guide for D,L-Mevalonic Acid Dicyclohexylammonium Salt (MVA salt). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound to study the mevalonate (MVA) pathway. As a precursor in cholesterol biosynthesis, confirming its successful entry into the cell is a critical first step for data integrity.[1][2] This guide provides in-depth, field-proven methodologies and troubleshooting advice to ensure your experiments are built on a solid foundation.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in cell culture?
This compound serves as a direct precursor for the biosynthesis of mevalonic acid.[1] In cell culture, it is most commonly used to bypass the rate-limiting step of the mevalonate pathway, which is the conversion of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase (HMGCR).[3][4] This is particularly useful in "rescue" experiments where the endogenous pathway is blocked by inhibitors like statins.[5][6]
Q2: Why is it essential to confirm cellular uptake?
Assuming uptake without confirmation can lead to misinterpretation of results. If the compound does not enter the cell, any observed biological effects (or lack thereof) cannot be correctly attributed to the MVA pathway. Confirmation is a crucial validation step that ensures the biological system is performing as expected, forming the basis of a trustworthy and reproducible experiment.
Q3: What are the main challenges in demonstrating uptake of this compound?
The primary challenges are:
-
Lack of a Fluorophore: The MVA salt is not fluorescent, precluding simple visualization by fluorescence microscopy or standard flow cytometry.
-
Endogenous Presence: Mevalonic acid is naturally present in cells, making it difficult to distinguish the exogenously supplied amount from the endogenous pool without specialized techniques.[7]
-
Rapid Metabolism: Once inside the cell, mevalonate is quickly converted into downstream products, making the detection of the parent compound challenging.[3]
Q4: Which confirmation method—direct or indirect—is suitable for my research?
The choice depends on your experimental goals and available resources.
-
Indirect Methods are excellent for confirming the functional consequence of uptake. They are often more accessible and sufficient for most studies, such as validating a rescue experiment.
-
Direct Methods provide unequivocal proof of uptake by detecting the molecule itself within the cell. These methods are more resource-intensive but are considered the gold standard, ideal for studies focused on compound transport or metabolic flux analysis.
Methodologies for Confirming Cellular Uptake
There are two primary strategies to confirm that MVA has successfully entered your cells: indirect methods that measure its biological effects and direct methods that quantify its intracellular presence.
Approach 1: Indirect Confirmation via Functional Assays (The "Rescue" Strategy)
This is the most common and functionally relevant method. The logic is simple: first, inhibit the endogenous production of mevalonate using a statin. Statins block HMG-CoA reductase, leading to the depletion of downstream products essential for cell survival and proliferation.[6][8] Then, you "rescue" the cells by providing exogenous MVA salt. If the cells recover, it demonstrates that the MVA salt was taken up and utilized by the cell.[5]
The Mevalonate Pathway and Statin Inhibition
The diagram below illustrates the central role of HMG-CoA reductase, the target of statins, and how exogenous mevalonate bypasses this inhibition to replenish the pathway's products.
Caption: The Mevalonate Pathway showing statin inhibition and MVA rescue.
Protocol: Statin-Induced Proliferation Rescue Assay
This protocol uses a cell viability/proliferation assay (e.g., MTT, PrestoBlue™, or cell counting) to confirm functional uptake of MVA.
Materials:
-
Complete cell culture medium
-
Statin (e.g., Lovastatin, Atorvastatin)
-
This compound (MVA salt)
-
Cell proliferation assay reagent
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over 48-72 hours and allow them to adhere overnight.
-
Treatment Setup: Prepare media for the following treatment groups (at minimum):
-
Vehicle Control (e.g., DMSO)
-
Statin only (determine optimal inhibitory concentration, e.g., 1-10 µM Lovastatin)
-
Statin + MVA salt (use the same statin concentration and a range of MVA salt concentrations, e.g., 100 µM - 1 mM)
-
MVA salt only
-
-
Treatment: Remove the old media and add the treatment media to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the proliferation reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance at 570 nm for MTT).
-
Data Analysis: Normalize all readings to the vehicle control.
Expected Results & Interpretation:
-
Statin only: A significant decrease in cell proliferation/viability compared to the vehicle control.
-
Statin + MVA salt: A dose-dependent restoration of proliferation, ideally returning to near-vehicle control levels. This is your positive confirmation of uptake and functional activity.
-
MVA salt only: Should show proliferation levels similar to the vehicle control.
| Treatment Group | Expected Outcome | Interpretation |
| Vehicle Control | 100% Proliferation | Baseline cell growth |
| Statin (e.g., 5 µM) | ~30-50% Proliferation | Statin is effectively inhibiting the MVA pathway |
| Statin + MVA Salt | ~80-100% Proliferation | Successful Uptake: MVA has entered the cell and rescued the phenotype |
| MVA Salt Only | ~100% Proliferation | MVA salt is not toxic at the tested concentration |
Approach 2: Indirect Confirmation via Downstream Metabolite Analysis
If MVA is taken up and enters the metabolic pathway, it should lead to an increase in its downstream products. Measuring these products provides strong, quantitative evidence of uptake.
Method A: Cholesterol Quantification
Since cholesterol is a major end-product of the MVA pathway, its levels can be a reliable indicator of pathway activity.[10] This is especially effective in a statin-rescue context.
-
Principle: Use a commercially available cholesterol assay kit to measure total cellular cholesterol.[11][12][13] In statin-treated cells, cholesterol levels should drop. Successful MVA uptake should restore these levels.
-
Workflow:
-
Treat cells as described in the proliferation rescue assay.
-
Lyse the cells and follow the protocol of a colorimetric or fluorometric cholesterol quantification kit.
-
Measure the output on a plate reader.
-
-
Advantage: Kits are widely available, relatively inexpensive, and provide quantitative data.
Method B: Analysis of Isoprenoids and Prenylated Proteins
Mevalonate is the precursor to non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation.[3][14]
-
Isoprenoid Quantification: This is a highly specific but technically advanced method. It involves cell lysis, metabolite extraction, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] Successful MVA uptake will lead to a measurable increase in intracellular FPP and GGPP pools.
-
Western Blot for Prenylation: A more accessible alternative is to assess the prenylation status of small GTPases like Rac1 or members of the Ras superfamily.[18] Prenylation is required for their membrane localization and activation. In statin-treated cells, these proteins may shift from the membrane to the cytosolic fraction. MVA rescue should restore their membrane localization. This can be assessed by subcellular fractionation followed by Western blotting.
Approach 3: Direct Confirmation via Mass Spectrometry
The most definitive way to confirm uptake is to directly measure the concentration of mevalonic acid inside the cell. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[19][20][21][22]
Workflow for Direct MVA Quantification
The following diagram outlines the general workflow for preparing and analyzing samples for intracellular MVA detection.
Caption: General workflow for intracellular mevalonate analysis by LC-MS/MS.
Protocol: Sample Preparation for LC-MS/MS Analysis
Key Principle: The goal is to lyse the cells and extract the polar metabolites while simultaneously quenching all enzymatic activity to prevent MVA from being consumed post-harvest.
Materials:
-
Treated cells in culture plates (6-well or 10 cm dishes are ideal)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Aspiration: Place the culture plate on ice and quickly aspirate the culture medium.
-
Washing: Immediately wash the cell monolayer twice with ice-cold PBS. Work quickly to minimize metabolite leakage.
-
Quenching & Lysis: Add 1 mL of -80°C 80% methanol to the plate. The cold methanol will simultaneously quench metabolism and lyse the cells.
-
Scraping: Use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites including MVA, to a new tube.
-
Drying & Reconstitution: Dry the supernatant (e.g., using a SpeedVac) and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol). This sample is now ready for analysis by a metabolomics core facility or in-house mass spectrometer.
Expert Insight - Isotope Tracing: For the most rigorous confirmation, use an isotopically labeled version of mevalonic acid (e.g., ¹³C or ²H labeled). Detecting the labeled MVA and its labeled downstream metabolites inside the cell provides unequivocal proof of uptake and metabolic processing, distinguishing it from the endogenous pool.[15][23]
Troubleshooting Guide
Q: My statin-rescue experiment failed; MVA did not restore cell proliferation. What went wrong?
Caption: Troubleshooting logic for a failed MVA rescue experiment.
| Problem | Possible Cause | Recommended Solution |
| No Rescue Effect | Statin Ineffective: The statin concentration may be too low for your cell line, or the statin itself may be inactive. | Confirm statin activity by titrating it to find the IC50. Ensure proper storage and handling of the statin stock solution. |
| MVA Concentration Too Low: The amount of MVA salt provided may be insufficient to overcome the metabolic block. | Perform a dose-response curve with the MVA salt, testing a broader range of concentrations (e.g., 50 µM to 2 mM). | |
| Off-Target Statin Toxicity: At very high concentrations, statins can induce toxicity through mechanisms independent of the MVA pathway. | Ensure you are using a statin concentration that specifically inhibits the MVA pathway without causing massive, non-specific cell death. The rescue should work at a concentration that inhibits proliferation by 50-70%, not 99%. | |
| High Variability in Results | Inconsistent Cell Health/Number: Uneven cell seeding or poor cell health can lead to variable results. | Ensure a single-cell suspension for seeding. Check cell viability before starting the experiment. Increase the number of replicate wells. |
| LC-MS/MS Signal is Too Low | Insufficient Uptake/Accumulation: The intracellular concentration of MVA may be below the limit of detection. | Increase the concentration of MVA salt in the medium. Reduce the incubation time post-washing to minimize metabolite leakage. Increase the number of cells harvested for extraction. |
| Inefficient Extraction: The protocol used may not effectively extract polar metabolites like MVA. | Ensure the extraction solvent is ice-cold (-80°C is ideal). Confirm complete cell lysis has occurred. |
References
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CD Biosynsis. CD AF Cholesterol Assay Kit. [Link]
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Hara, S., et al. (2012). An ultrasensitive enzymatic method for measuring mevalonic acid in serum. Journal of Lipid Research, 53(7), 1421–1427. [Link]
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Schalk, T., et al. (2023). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Journal of Fungi, 9(7), 758. [Link]
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Castaño-Cerezo, S., et al. (2019). Experimental workflow for quantification and isotopologue profiling of isoprenoids precursors in yeast. ResearchGate. [Link]
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Liao, Y., et al. (2019). The mevalonate coordinates energy input and cell proliferation. Nature Communications, 10(1), 1695. [Link]
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Castaño-Cerezo, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 119. [Link]
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Castaño-Cerezo, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Digital.CSIC. [Link]
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Vinokur, J. M., et al. (2014). Evidence of a Novel Mevalonate Pathway in Archaea. Biochemistry, 53(25), 4161–4168. [Link]
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Wikipedia. Mevalonate pathway. [Link]
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Zhang, Y., et al. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. Analytica Chimica Acta, 1297, 342378. [Link]
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Assay Genie. Cholesterol Assay Kit (BA0064). [Link]
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Cruz, P. M., et al. (2020). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology, 11, 626971. [Link]
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Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: A review of clinical and therapeutical implications. Clinical Biochemistry, 40(9-10), 575-584. [Link]
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Clift, M. J. D., et al. (2011). Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry. Nanotoxicology, 5(4), 526-537. [Link]
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Bensinger, S. J., & Christofk, H. R. (2012). Decoding the crosstalk between mevalonate metabolism and T cell function. Immunological Reviews, 249(1), 19–28. [Link]
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Huesca-Gómez, C., et al. (2001). Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. Salud Pública de México, 43(5), 463-471. [Link]
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Chen, P., et al. (2023). Membrane Stress and Ferroptosis: Lipid Dynamics in Cancer. International Journal of Molecular Sciences, 24(13), 11025. [Link]
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Jemal, M., et al. (2003). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 487-500. [Link]
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MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. [Link]
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Kwolek-Mirek, M., & Zadrag-Tecza, R. (2013). The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase. Cell & Bioscience, 3(1), 33. [Link]
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Clift, M. J. D., et al. (2011). Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry. ResearchGate. [Link]
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Saini, S. P. S., et al. (2011). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Journal of Chromatography B, 879(24), 2410-2418. [Link]
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Wang, Z., et al. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Analytical Chemistry, 91(22), 14352-14359. [Link]
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Wiedmann, M. M., et al. (2019). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate Chemistry, 30(4), 954-966. [Link]
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Al-Sharab, J., et al. (2022). Dark-Field Microscopic Study of Cellular Uptake of Carbon Nanodots: Nuclear Penetrability. Molecules, 27(8), 2437. [Link]
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Kumar, P., et al. (2017). Validation of liquid chromatography-tandem mass spectrometry for mevalonate in human plasma. Journal of Young Pharmacists, 9(3), 336-341. [Link]
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Kwolek-Mirek, M., & Zadrag-Tecza, R. (2013). The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase. ResearchGate. [Link]
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Clendening, J. W., et al. (2010). Dysregulation of the mevalonate pathway promotes transformation. Proceedings of the National Academy of Sciences, 107(34), 15051-15056. [Link]
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Cruz, P. M., et al. (2021). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. ResearchGate. [Link]
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Popjak, G., et al. (1982). Mevalonic Acid as an Initiator of Cell Growth. Studies Using Human Lymphocytes and Inhibitors of Endogenous Mevalonate Biosynthesis. Oncodevelopmental Biology and Medicine, 3(2-3), 111-123. [Link]
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Mor-Vaknin, N., et al. (2021). Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1. Cell Death & Disease, 12(1), 10. [Link]
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Hernández-Padilla, L., et al. (2022). Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. Frontiers in Cellular and Infection Microbiology, 12, 839358. [Link]
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D,L-Mevalonic Acid Dicyclohexylammonium Salt interference with assay reagents
Welcome to the technical support guide for D,L-Mevalonic Acid Dicyclohexylammonium Salt. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, we address common challenges and questions related to its use, with a focus on potential interference with assay reagents and how to troubleshoot these issues effectively. Our guidance is grounded in established biochemical principles and practical laboratory experience to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is mevalonic acid supplied as a dicyclohexylammonium salt?
Mevalonic acid in its free acid form is unstable and exists in equilibrium with its lactone form, mevalonolactone, in aqueous solutions[1]. This equilibrium can complicate accurate dosing and interpretation of experimental results. The dicyclohexylammonium (DCHA) salt provides a stable, crystalline solid that is easier to handle, weigh, and store, ensuring greater consistency in your experiments[2]. The salt readily dissociates in solution to provide the biologically active mevalonate anion.
Q2: What are the key chemical properties of the dicyclohexylammonium (DCHA) counter-ion I should be aware of?
The DCHA counter-ion is not inert and has distinct physicochemical properties that can influence your assay system. Understanding these is critical for troubleshooting.
| Property | Value/Description | Potential Impact on Assays |
| Basicity | Strong organic base (pKa of conjugate acid ≈ 10.4)[3] | Can significantly increase the pH of poorly buffered solutions. |
| Solubility | Low water solubility (~0.8 g/L at 25°C)[4] | May precipitate in aqueous buffers, especially at high concentrations, leading to light scattering or loss of compound. |
| Reactivity | Forms salts with acids; can react with oxidizing agents[5][6]. | Potential for unwanted chemical reactions with assay components. |
Q3: Should I be concerned that this product is a D,L-racemic mixture?
Yes, this is an important consideration. The mevalonate pathway is stereospecific; only the (3R)- or D-enantiomer of mevalonate is biologically active and recognized by mevalonate kinase[1]. The L-enantiomer is considered inactive in this pathway. However, the presence of the L-isomer means that 50% of the mevalonic acid in the product will not be converted into downstream isoprenoids. While generally considered non-interfering, the potential for off-target effects of the L-isomer, though not widely documented, cannot be entirely dismissed, especially in sensitive cellular systems or at high concentrations[7][8]. For most applications, such as rescuing statin-induced effects, the D,L-mixture is effective as a sufficient amount of the D-isomer is provided[9].
Troubleshooting Guide: Assay Interference
The DCHA salt of mevalonic acid is a valuable tool, but its chemical nature can lead to assay artifacts if not handled correctly. The primary sources of interference are the basicity and poor aqueous solubility of the dicyclohexylammonium (DCHA) moiety.
Issue 1: Inconsistent or Non-reproducible Results in Biochemical Assays
This is often the first sign of assay interference. The root cause frequently traces back to how the compound is prepared and introduced into the assay.
DCHA is a strong base[3]. When the salt is dissolved in a solution with insufficient buffering capacity, the free DCHA can sequester protons, leading to a significant increase in the local pH. Most enzymes have a narrow optimal pH range for activity. A shift of even a few tenths of a pH unit can drastically alter enzyme kinetics, leading to either apparent inhibition or activation that is an artifact of the conditions, not a true biological effect.
Caption: Workflow of pH-induced assay interference by DCHA.
The key is to prepare a concentrated stock solution in an appropriate solvent and ensure the final assay buffer has sufficient capacity to maintain its set pH.
Protocol: Preparation of a 100 mM Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (MW: 329.47 g/mol )[10].
-
Initial Solubilization: Use an organic solvent for the initial stock. DMSO is a common choice. For a 100 mM stock, dissolve 32.95 mg in 1 mL of DMSO. Ensure complete dissolution. Note: Some protocols may use ethanol or methanol[2].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[2].
-
Assay Preparation:
-
Calculate the volume of stock needed for your final concentration. Aim to keep the final concentration of the organic solvent in your assay below 0.5% to avoid solvent-induced artifacts.
-
Crucially, add the stock solution to a robustly buffered assay solution. A buffer with a pKa near the desired assay pH and a concentration of at least 50 mM is recommended[11].
-
Verify the final pH of your assay solution after adding the compound, especially during assay development. Use a calibrated pH meter.
-
Issue 2: Artifacts in Specific Assay Types
HMGR assays typically monitor the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+[1][12].
-
Potential Interference Mechanisms:
-
pH-Dependent Enzyme Activity: HMGR activity is highly pH-sensitive. An upward pH shift caused by DCHA can lead to a loss of activity, mimicking inhibition.
-
NADPH Instability: NADPH is less stable at alkaline pH. A DCHA-induced pH increase can accelerate NADPH degradation, causing a decrease in A340 absorbance that is independent of enzyme activity, leading to a false-positive result (apparent activity).
-
Precipitation & Light Scattering: If the salt's solubility limit is exceeded in the assay buffer, the resulting precipitate can scatter light, interfering with the spectrophotometric reading.
-
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Prepare a reaction mixture with your buffer, NADPH, and the D,L-MVA DCHA salt (at the final assay concentration) but without the HMGR enzyme. Monitor A340 over time. A decreasing signal indicates NADPH degradation due to pH instability or other factors.
-
Run a "No Substrate" Control: Include a control with the enzyme and the D,L-MVA DCHA salt but without the HMG-CoA substrate. This helps identify any compound-specific effects on the enzyme or detection system.
-
Confirm Buffer Capacity: Ensure your assay buffer is strong enough (e.g., 50-100 mM potassium phosphate) to handle the addition of the basic compound. Re-verify the pH of the complete reaction mixture.
-
Caption: Troubleshooting workflow for HMGR assays.
These assays measure metabolic activity via the reduction of a tetrazolium salt (like MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases[13][14][15].
-
Potential Interference Mechanisms:
-
Extracellular pH Shift: Most cell culture media are buffered with a bicarbonate system, which is in equilibrium with the CO2 in the incubator[4][6][16]. Adding a high concentration of the basic DCHA salt can overwhelm this buffer, raising the extracellular pH and inducing cytotoxicity that is unrelated to the mevalonate pathway.
-
Direct Effect on Reductases: The DCHA moiety could potentially interact directly with the mitochondrial enzymes responsible for reducing the tetrazolium dye, either inhibiting or enhancing their activity.
-
Formazan Crystal Solubilization (MTT Assay): In the MTT assay, the purple formazan product is insoluble and must be dissolved (typically with DMSO or isopropanol) before reading the absorbance[17]. If the DCHA salt has precipitated, it could interfere with the complete solubilization of the formazan crystals.
-
-
Troubleshooting Steps:
-
pH Measurement of Media: After adding your compound to the cell culture media, let it equilibrate in the incubator for 30-60 minutes, then measure the pH. A significant deviation from the normal range (typically 7.2-7.4) indicates a buffering problem.
-
Use HEPES-Buffered Media: For experiments requiring high concentrations of the salt, consider using media supplemented with HEPES (10-25 mM) in addition to bicarbonate. HEPES provides stronger buffering capacity independent of CO2 levels, though it can be toxic to some cell types at high concentrations[3][5].
-
Perform a Cell-Free Assay: To check for direct chemical interference, mix the compound with the MTT or XTT reagent in complete media (without cells). If a color change occurs, it indicates a direct chemical reaction.
-
Visual Inspection: Before adding the solubilization agent in an MTT assay, inspect the wells under a microscope for any unusual precipitation beyond the formazan crystals.
-
These assays use the enzyme luciferase to generate a luminescent signal, which is often used to measure promoter activity or cell viability (via ATP levels)[11].
-
Potential Interference Mechanisms:
-
Direct Luciferase Inhibition: Small molecules can directly inhibit the luciferase enzyme, leading to a falsely low signal[18][19].
-
Luciferase Stabilization: Paradoxically, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation. In a cell-based assay, this can lead to an accumulation of the enzyme and a falsely high signal[20].
-
pH Optimum: Firefly luciferase has an optimal pH of around 7.8. A significant shift in intracellular or lysate pH due to DCHA could alter the enzyme's light output.
-
-
Troubleshooting Steps:
-
Run a Lysate Control: Add the D,L-MVA DCHA salt directly to a cell lysate containing active luciferase or to a solution of recombinant luciferase. A change in luminescence compared to a vehicle control indicates direct interference.
-
Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system (e.g., a fluorescent protein like GFP or a different enzyme like β-galactosidase) that is driven by the same promoter.
-
Ensure Lysis Buffer Capacity: Use a well-buffered lysis reagent to normalize the pH of the cellular environment before measuring luciferase activity.
-
References
-
Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]
-
Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Retrieved from [Link]
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Cellculture2. (2024, February 27). The pH of culture medium. Altervista. Retrieved from [Link]
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Public Health England. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Culture Collections. Retrieved from [Link]
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Renegade Scientist. (2022, October 19). Phenol red and pH buffering of cell culture media [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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Carl ROTH. (n.d.). This compound, 50 mg. Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2018). Interferences with Luciferase Reporter Enzymes. PubMed. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of compounds on cell viability analyzed by MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). An ultrasensitive enzymatic method for measuring mevalonic acid in serum. Journal of Lipid Research, 57(11), 2141-2147. [Link]
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Knez, D., et al. (2020). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 25(23), 5733. [Link]
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Popjak, G. (1991). Assay of 3-hydroxy-3-methylglutaryl CoA reductase activity using anionic-exchange column chromatography. Analytical Biochemistry, 196(2), 211-214. [Link]
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Lehar, J., et al. (2007). Chemical combination effects predict connectivity in biological systems. Molecular Systems Biology, 3, 80. [Link]
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O'Hara, D. M., et al. (2013). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 837-853. [Link]
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ScienceOpen. (2020). Inhibitor bias in luciferase-based luminescence assays. Retrieved from [Link]
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Woolf, E., & DeSilva, B. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 9(2), E117-E122. [Link]
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Harihar, S. (2022, July 5). Cell Viability Assay Using MTT [Video]. YouTube. [Link]
-
Owen, A. J., & Pang, J. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Clinical Pathology, 65(1), 85-89. [Link]
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National Toxicology Program. (n.d.). Dihexylamine (143-16-8). Chemical Effects in Biological Systems. Retrieved from [Link]
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National Toxicology Program. (n.d.). Dicyclohexylcarbodiimide (538-75-0). Chemical Effects in Biological Systems. Retrieved from [Link]
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ResearchGate. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Retrieved from [Link]
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bioRxiv. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. Retrieved from [Link]
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Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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Chen, H., et al. (2011). Exploring Off-Targets and Off-Systems for Adverse Drug Reactions via Chemical-Protein Interactome — Clozapine-Induced Agranulocytosis as a Case Study. PLoS Computational Biology, 7(3), e1002016. [Link]
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Woolf, E., & DeSilva, B. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PubMed. [Link]
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Validation & Comparative
Navigating Cellular Delivery: A Comparative Guide to D,L-Mevalonic Acid Dicyclohexylammonium Salt and DL-Mevalonolactone for Mevalonate Pathway Research
In the intricate world of cellular metabolism, the mevalonate (MVA) pathway stands as a critical nexus for the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and isoprenoids vital for protein prenylation.[1][2] Researchers delving into the multifaceted roles of this pathway often require exogenous supplementation of mevalonate to bypass enzymatic inhibition or to study downstream effects. The two most common chemical forms for this purpose are D,L-Mevalonic Acid Dicyclohexylammonium Salt and DL-Mevalonolactone. While both ultimately deliver the biologically active mevalonate, their distinct physicochemical properties significantly influence their handling, stability, and, most importantly, their permeability across the cell membrane. This guide provides a comprehensive comparison to aid researchers in selecting the optimal compound for their experimental needs.
At a Glance: Key Physicochemical and Handling Differences
| Property | This compound | DL-Mevalonolactone |
| Molecular Formula | C18H35NO4[3] | C6H10O3[4] |
| Molecular Weight | 329.47 g/mol [3] | 130.14 g/mol [4] |
| Form | White solid[5] | Oil or solid (melting point ~28°C)[4] |
| Solubility | Soluble in organic solvents like methanol and chloroform.[5][6] | Soluble in water, ethanol, DMSO, and DMF.[7][8] |
| Stability in Aqueous Solution | The salt form enhances stability for handling and storage.[6] | Exists in equilibrium with mevalonic acid in aqueous solutions.[9] |
| Mechanism of Mevalonate Release | Dissociation of the salt in solution. | Hydrolysis of the lactone ring.[10] |
The Central Question: Cell Permeability
The ability of a compound to efficiently cross the cell membrane is paramount for its biological activity in cell-based assays. The structural and chemical differences between the salt and lactone forms of mevalonate precursors have direct implications for their cellular uptake.
DL-Mevalonolactone: The Lipophilic Advantage
DL-Mevalonolactone is the δ-lactone form of mevalonic acid.[4] Its cyclic ester structure renders it more lipophilic and less polar compared to the open-chain carboxylic acid. This increased lipophilicity is theoretically advantageous for passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, intracellular esterases are thought to hydrolyze the lactone ring, releasing the biologically active mevalonic acid.[10]
This compound: A Matter of Dissociation and Transport
In contrast, this compound is an ionic compound.[6] The dicyclohexylammonium counterion serves to stabilize the mevalonic acid, which is otherwise an oily and less stable substance.[6][11] For cellular uptake, the salt must first dissociate in the aqueous environment of the cell culture medium. The resulting mevalonate anion is more polar and less likely to passively diffuse across the cell membrane. Its entry into the cell may rely on membrane transporters, although specific transporters for mevalonate have not been extensively characterized.
The following diagram illustrates the distinct pathways for cellular uptake and conversion to the active mevalonate form.
Caption: Cellular uptake pathways of mevalonate precursors.
Experimental Evidence: A Comparative Permeability Assay
To empirically compare the cell permeability of these two compounds, a robust experimental design is essential. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelial barrier and provides a quantitative measure of a compound's ability to traverse a cell monolayer.[12]
Hypothetical Comparative Data
The following table presents plausible data from a Caco-2 permeability assay comparing the two mevalonate precursors.
| Compound | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 10 | 1.5 ± 0.3 | Low |
| DL-Mevalonolactone | 10 | 9.2 ± 1.1 | High |
| Propranolol (High Permeability Control) | 10 | 20.5 ± 2.5 | High |
| Lucifer Yellow (Low Permeability Control) | 10 | 0.2 ± 0.05 | Low |
These hypothetical results suggest that DL-Mevalonolactone exhibits significantly higher cell permeability than the dicyclohexylammonium salt form, a finding consistent with its greater lipophilicity.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the bidirectional permeability of the mevalonate precursors across a Caco-2 cell monolayer.
I. Materials and Reagents
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
DL-Mevalonolactone
-
Propranolol (high permeability control)
-
Lucifer yellow (low permeability control)
-
LC-MS/MS system for quantification
II. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
III. Monolayer Integrity Assessment
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.[12]
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability of Lucifer yellow should be low (<1 x 10⁻⁶ cm/s).
IV. Transport Experiment
-
Wash the cell monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.
-
Prepare transport solutions of this compound, DL-Mevalonolactone, and control compounds in HBSS.
-
For Apical to Basolateral (A-B) Transport: Add the transport solution to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
For Basolateral to Apical (B-A) Transport: Add the transport solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
V. Sample Analysis and Data Calculation
-
Quantify the concentration of the test compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
The following diagram outlines the experimental workflow for the Caco-2 permeability assay.
Caption: Caco-2 permeability assay workflow.
Conclusion and Recommendations
Based on physicochemical principles and supported by the presented hypothetical experimental data, DL-Mevalonolactone is the recommended choice for most cell-based assays requiring exogenous mevalonate supplementation due to its superior cell permeability. Its lipophilic nature facilitates passive diffusion across the cell membrane, leading to more efficient and reliable delivery of mevalonate to the intracellular space.
This compound , while offering advantages in terms of stability and handling as a solid, likely exhibits lower cell permeability. Its use may be more appropriate for applications where direct delivery into a cellular lysate is required or in specialized scenarios where the slower, potentially transporter-mediated uptake is desired.
Ultimately, the choice of mevalonate precursor should be guided by the specific requirements of the experiment. For researchers investigating the downstream effects of the mevalonate pathway within intact cells, the enhanced bioavailability of DL-Mevalonolactone makes it the more efficacious and experimentally sound option.
References
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MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Available at: [Link]
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Wikipedia. Mevalonate pathway. Available at: [Link]
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Wisdomlib. Mevalonate pathway: Significance and symbolism. Available at: [Link]
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PubMed. Cell cycle dependence on the mevalonate pathway: Role of cholesterol and non-sterol isoprenoids. Available at: [Link]
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PubMed. Determining small-molecule permeation through lipid membranes. Available at: [Link]
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PubMed. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. Available at: [Link]
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PubMed Central. Targeting prenylation inhibition through the mevalonate pathway. Available at: [Link]
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PubMed. Differential prenylation of proteins as a function of mevalonate concentration in CHO cells. Available at: [Link]
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MDPI. In Vitro Methods for Measuring the Permeability of Cell Monolayers. Available at: [Link]
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PubMed Central. Targeting the Mevalonate Pathway in Cancer. Available at: [Link]
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PubMed Central. The mevalonate coordinates energy input and cell proliferation. Available at: [Link]
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NCBI. Methods for Measuring Permeability. In: Regulation of Endothelial Barrier Function. Available at: [Link]
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Scientific Laboratory Supplies. Dl-mevalonic acid lactone. Available at: [Link]
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PubMed Central. Decoding the crosstalk between mevalonate metabolism and T cell function. Available at: [Link]
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MDPI. The Potential Therapeutic Applications of Natural Products in the Oxidative Stress-Related MVA Pathway: Focus on HMGCR. Available at: [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. This compound. Available at: [Link]
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Validating the rescue of statin-induced apoptosis with D,L-Mevalonic Acid Dicyclohexylammonium Salt
A Researcher's Guide to Validating Statin-Induced Apoptosis Rescue by Mevalonate
This guide provides an in-depth, objective comparison and experimental framework for researchers investigating the cellular effects of statins. We will explore the validation of rescuing statin-induced apoptosis using D,L-Mevalonic Acid Dicyclohexylammonium Salt. This process is a critical control experiment in studies examining the "pleiotropic" or non-cholesterol-related effects of statins. By understanding and implementing this validation, researchers can confidently attribute observed cellular responses to the specific inhibition of the mevalonate pathway.
The Core Scientific Principle: On-Target vs. Off-Target Effects
Statins, widely prescribed as cholesterol-lowering drugs, function by competitively inhibiting HMG-CoA reductase (HMGCR)[1][2][3][4]. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid (also known as mevalonate), the rate-limiting step in the cholesterol biosynthesis pathway[1][2][4]. However, the mevalonate pathway is not a simple linear route to cholesterol. It is a branching metabolic cascade that produces a host of essential non-sterol isoprenoid molecules[4][5][6][7].
These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for a post-translational modification process called prenylation[8][9][10][11]. Prenylation attaches these lipid moieties to small GTPase proteins (e.g., Ras, Rho, Rac), which is essential for their proper membrane localization and function in critical cell signaling pathways that govern proliferation, survival, and cytoskeletal arrangement[9][11][12][13].
The induction of apoptosis, or programmed cell death, is a well-documented effect of statins in various cancer cell lines and is thought to be a key component of their potential anti-cancer properties[12][14][15][16]. This apoptotic effect is largely attributed to the depletion of FPP and GGPP, leading to dysfunctional survival signaling, rather than the depletion of cholesterol itself[12][15][17][18].
Therefore, to prove that a statin's effect (like apoptosis) is a direct, "on-target" consequence of HMGCR inhibition, one must demonstrate that this effect can be reversed by replenishing a downstream product of the enzyme. Mevalonic acid is the ideal rescue agent because it is the direct product of HMGCR and can restore the entire downstream pathway, including both cholesterol and non-sterol isoprenoid synthesis[19][20][21][22].
Why this compound?
Mevalonic acid in its pure form is unstable. The dicyclohexylammonium salt provides a stable, soluble, and cell-permeable form of mevalonate suitable for in vitro cell culture experiments[23][24]. This makes it a reliable reagent for these critical rescue experiments.
Visualizing the Mechanism
To understand the experimental logic, it is crucial to visualize the biochemical pathway.
Figure 1: The Mevalonate Pathway and Points of Intervention.
Experimental Design: A Self-Validating System
A robust experimental design is crucial for unambiguous results. The inclusion of proper controls ensures that the observed effects are attributable to the specific treatments.
Key Experimental Groups:
-
Vehicle Control: Cells treated with the solvent used for the statin and mevalonic acid (e.g., DMSO, PBS). This group establishes the baseline level of apoptosis.
-
Statin Only: Cells treated with the statin of choice (e.g., Simvastatin, Atorvastatin). This group is expected to show a significant increase in apoptosis compared to the vehicle control.
-
Mevalonate Only: Cells treated with this compound alone. This group controls for any intrinsic effects of mevalonate on cell viability and should show apoptosis levels similar to the vehicle control.
-
Statin + Mevalonate (Rescue Group): Cells co-incubated with both the statin and mevalonic acid. If the statin's effect is on-target, this group should show a significant reduction in apoptosis compared to the "Statin Only" group, ideally returning to near-baseline levels.
Detailed Experimental Protocol
This protocol provides a generalized workflow. Researchers must optimize concentrations and incubation times for their specific cell line and statin.
Materials and Reagents:
-
Cell line of interest (e.g., A549 lung cancer, U87 glioblastoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin)
-
Statin (e.g., Simvastatin, Sigma-Aldrich)
-
This compound (e.g., Santa Cruz Biotechnology, CAS 1215802-31-5)[23]
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide Kit for flow cytometry)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells at a density that will result in 60-70% confluency at the time of analysis (e.g., 2.5 x 10^5 cells/well in a 6-well plate).
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Statin Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store at -20°C.
-
Mevalonate Stock: Prepare a stock solution (e.g., 100 mM) in sterile PBS or culture medium. This salt is generally water-soluble. Gentle warming may be required. Sterilize through a 0.22 µm filter.
-
-
Treatment of Cells:
-
The next day, remove the old medium from the cells.
-
Add fresh, pre-warmed medium containing the respective treatments. A common starting point for concentrations is 1-10 µM for statins and 100-200 µM for mevalonic acid[22][25][26].
-
Vehicle: Medium + equivalent volume of DMSO/PBS.
-
Statin: Medium + Statin (e.g., 5 µM).
-
Mevalonate: Medium + Mevalonate (e.g., 100 µM).
-
Rescue: Medium + Statin (5 µM) + Mevalonate (100 µM).
-
-
Incubate for a predetermined time, typically 24-48 hours, which is sufficient to observe apoptosis.
-
-
Apoptosis Analysis (Example: Annexin V/PI Staining):
-
Harvest Cells: Collect both floating and adherent cells. Gently aspirate the medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, detach with trypsin, and combine them with the floating cells.
-
Wash: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
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A Senior Application Scientist's Guide to Purity Confirmation of D,L-Mevalonic Acid Dicyclohexylammonium Salt via HPLC
This guide provides an in-depth comparison of analytical methodologies for confirming the purity of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a critical reagent in metabolic research and drug development. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also presenting alternative methods to ensure a comprehensive, self-validating approach to quality control.
Introduction: The Critical Role of Mevalonic Acid Purity
Understanding the Analyte: Key Chemical Properties
A successful analytical method hinges on understanding the analyte's behavior. Mevalonic acid exists in a pH-dependent equilibrium with its cyclic ester form, mevalonolactone (MVAL).[2][5] At acidic pH, the equilibrium favors the formation of the less polar lactone, while neutral to basic conditions maintain the open-chain carboxylate form.[5] This equilibrium is a critical consideration for sample preparation and mobile phase selection in HPLC. The dicyclohexylammonium counterion is ionically bonded and will dissociate in solution, allowing for the direct analysis of the mevalonate anion.
Potential impurities in this compound may include:
-
Starting materials from the synthesis process.
-
Residual solvents.
-
Side-reaction products.
-
Degradation products, such as the lactone form if the open-chain acid is desired.
Primary Method: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical quality control due to its high resolving power, reproducibility, and adaptability. For a polar molecule like mevalonic acid, a reversed-phase HPLC method is the most common and effective approach.
Causality Behind Experimental Choices
The goal is to develop a method that separates the mevalonate peak from the dicyclohexylamine peak and any potential impurities.
-
Column Selection: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering excellent retention for a wide range of molecules. Its nonpolar nature will retain the dicyclohexylamine counterion more strongly than the polar mevalonate.
-
Mobile Phase: A buffered aqueous-organic mobile phase is required. The pH must be controlled to ensure the mevalonic acid remains in its desired form. A pH around 8 will keep the carboxylic acid deprotonated (as mevalonate), preventing lactonization and ensuring consistent retention.[6] A gradient of an organic solvent like acetonitrile or methanol is used to elute compounds with varying polarities.
-
Detection: Mevalonic acid lacks a significant UV chromophore, making detection challenging. While Refractive Index (RI) detection is a viable universal option, it offers limited sensitivity and is incompatible with gradient elution.[7] Therefore, for a robust purity assay, UV detection at a low wavelength (~210 nm) is often employed to detect the carboxyl group, though sensitivity may be low. The gold standard for both sensitivity and specificity is mass spectrometry (MS).[5][8] For this guide, we will detail a widely accessible HPLC-UV method and discuss LC-MS as a superior alternative.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the complete workflow from sample preparation to final purity assessment.
Caption: Workflow for HPLC purity analysis of MVA DCHA Salt.
Detailed Step-by-Step HPLC Protocol
-
Reagent and Sample Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium formate buffer in water, adjusting the pH to 8.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the diluent.
-
Filtration: Filter all prepared solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main mevalonate peak relative to the total area of all peaks.
-
Purity (%) = (Area of Mevalonate Peak / Total Area of All Peaks) x 100
-
A high-purity sample should exhibit a single major peak for mevalonate, with minimal impurity peaks. The dicyclohexylamine peak will also be present but should be well-resolved.
-
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity assessment, relying on a single technique is not exhaustive. Orthogonal methods, which rely on different chemical principles, provide a more complete purity profile.
Overview of Alternatives
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful technique for both quantification and identification. It couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[8][9] It can definitively identify the parent compound and characterize unknown impurities based on their mass-to-charge ratio. This method is particularly useful for detecting trace-level impurities missed by UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and is a gold standard for volatile and semi-volatile compound analysis.[1] However, mevalonic acid is not volatile and requires a chemical derivatization step to make it suitable for GC analysis. This adds complexity and potential for sample preparation errors.[5]
-
Enzymatic Assays: These assays use specific enzymes, such as mevalonate kinase, to react with MVA.[10] The reaction can be monitored spectrophotometrically. The primary advantage is its specificity for the biologically active (R)-enantiomer.[10] However, this method will not detect non-biological impurities or the inactive (S)-enantiomer, making it unsuitable as a standalone purity assay but excellent for confirming biological activity.
Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS | Enzymatic Assay |
| Principle | Chromatographic Separation | Separation + Mass Analysis | Separation + Mass Analysis | Biocatalytic Reaction |
| Specificity | Moderate | Very High | High (with derivatization) | High (for R-enantiomer) |
| Sensitivity | Low to Moderate | Very High[1] | High | High[10] |
| Sample Prep | Simple dissolution | Simple dissolution | Complex (derivatization) | Moderate (buffer prep) |
| Impurity Profiling | Good for known impurities | Excellent for unknown ID | Good for volatile impurities | Poor (only detects substrate) |
| Primary Use | Routine Purity & QC | Trace Analysis & ID | Specialized Analysis | Biological Activity |
Method Selection Guide
Choosing the right analytical tool depends on the specific research question. The following diagram provides a logical framework for this decision-making process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Confirming the purity of this compound is essential for maintaining data integrity in research and development. A well-developed reversed-phase HPLC method provides a reliable and accessible means for routine quality control, capable of separating the active mevalonate from its counterion and potential process-related impurities. For absolute certainty and the characterization of unknown trace components, this method should be supplemented with a more specific and sensitive technique like LC-MS/MS. By employing a scientifically sound, multi-faceted analytical strategy, researchers can proceed with confidence in the quality of their reagents.
References
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ResearchGate. HPLC traces for the detection of mevalonolactone formed by internal...[Link]
-
FH Joanneum. Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS Master Thesis.[Link]
-
National Institutes of Health (NIH). An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC.[Link]
-
PubMed. Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry.[Link]
-
PubMed. Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins.[Link]
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A Researcher's Guide to Mevalonic Acid Precursors in Cell Culture: A Side-by-Side Comparison
For researchers in cell biology and drug development, manipulating the mevalonic acid (MVA) pathway is a powerful tool to understand and influence a vast array of cellular processes, from proliferation and differentiation to cholesterol metabolism and protein prenylation.[1][2][3] The MVA pathway is a critical metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids.[1][4] When endogenous MVA production is inhibited, for instance by widely used statin drugs that target the rate-limiting enzyme HMG-CoA reductase (HMGCR), supplementing cell cultures with exogenous MVA precursors becomes essential to rescue or study downstream effects.[3][5][6]
This guide provides an in-depth, side-by-side comparison of common mevalonic acid precursors used in cell culture. We will delve into their distinct chemical properties, metabolic fates, and practical considerations for experimental design. Furthermore, we will equip you with a robust, validated protocol to empirically compare their performance in your specific cellular context, ensuring that your experimental choices are data-driven and mechanistically sound.
The Mevalonic Acid Pathway: A Central Hub of Cellular Metabolism
The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.[1][7] These five-carbon units are then utilized to synthesize a diverse array of vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][7] A crucial branch of this pathway leads to the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational prenylation of small GTPases like Ras and Rho.[2][3][8] This modification is critical for their proper membrane localization and signaling function.
Below is a diagram illustrating the core MVA pathway and the entry points of various exogenous precursors.
Caption: The Mevalonic Acid Pathway and entry points of common precursors.
Side-by-Side Comparison of Mevalonic Acid Precursors
The choice of precursor can significantly impact experimental outcomes due to differences in stability, cell permeability, and metabolic activation. Here, we compare the three most common precursors: Mevalonic Acid (as a salt), Mevalonolactone, and Phosphomevalonic Acid.
| Feature | Mevalonic Acid (Salt form, e.g., Sodium Mevalonate) | Mevalonolactone | Phosphomevalonic Acid |
| Chemical Form | The biologically active open-chain carboxylate. | The cyclic lactone form of mevalonic acid.[9] | The 5-phosphate ester of mevalonic acid.[1] |
| Solubility & Stability | Highly soluble in aqueous media. Stable in solution at neutral pH. | Moderately soluble. Spontaneously hydrolyzes to the active mevalonic acid form in aqueous solutions.[9] The rate of hydrolysis is pH and temperature-dependent. | Soluble in aqueous media. Generally stable in solution. |
| Cell Permeability | Generally considered to have lower cell permeability due to its charged carboxylate group at physiological pH. | More lipophilic and readily crosses cell membranes. Once inside the cell, it is hydrolyzed to mevalonic acid.[6][10] | Uptake mechanisms are less characterized but likely rely on phosphate transporters. Its charged nature may limit passive diffusion. |
| Metabolic Activation | Directly enters the mevalonate pathway and is phosphorylated by Mevalonate Kinase (MVK).[1] | Must first be hydrolyzed to mevalonic acid by cellular esterases before it can be phosphorylated by MVK.[9] | Bypasses the initial phosphorylation step by MVK and is directly converted to mevalonate-5-diphosphate by Phosphomevalonate Kinase (PMVK).[11][12] |
| Common Applications | Rescuing cells from HMG-CoA reductase inhibitors.[5] Studying the direct effects of mevalonate pathway activation.[13] | Widely used for rescuing statin-induced phenotypes due to its good cell permeability.[6][10] | Investigating the roles of downstream metabolites by bypassing the initial regulatory step of mevalonate kinase. |
| Potential Considerations | Higher concentrations may be required to achieve the desired intracellular effect compared to mevalonolactone. | The kinetics of hydrolysis to the active form can introduce variability. | The efficiency of cellular uptake can be cell-type dependent. Bypasses potential regulation at the mevalonate kinase step.[14] |
Experimental Protocol: A Framework for Comparing Mevalonic Acid Precursors
The following protocol provides a robust framework for comparing the efficacy of different mevalonic acid precursors in your cell line of interest, particularly in the context of rescuing cells from statin-induced growth inhibition.
Rationale for Experimental Design
This protocol is designed as a self-validating system. By first establishing a dose-dependent inhibition with an HMG-CoA reductase inhibitor (e.g., lovastatin or simvastatin), we create a defined biological problem: the depletion of mevalonate pathway products. The subsequent addition of various precursors at different concentrations allows for a direct, quantitative comparison of their ability to solve this problem, measured through cell viability and proliferation assays. This approach ensures that the observed effects are directly attributable to the restoration of the mevalonate pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing mevalonic acid precursor efficacy.
Materials
-
Cell line of interest (e.g., A549, HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
HMG-CoA Reductase inhibitor (e.g., Lovastatin, Simvastatin)
-
Mevalonic acid precursor stock solutions (prepare fresh):
-
Sodium Mevalonate
-
Mevalonolactone
-
Phosphomevalonic Acid
-
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for viability/proliferation assays (e.g., MTT, BrdU incorporation kit)
Step-by-Step Methodology
Part 1: Determining the Optimal Inhibitor Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.
-
Statin Treatment: Prepare a serial dilution of your chosen statin (e.g., from 0.1 µM to 50 µM). Remove the old media from the cells and replace it with media containing the different statin concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT) to determine the concentration of the statin that inhibits cell growth by 50% (IC50). This concentration will be used for the rescue experiments.
Part 2: Comparative Rescue Experiment
-
Cell Seeding: Seed cells as described in Part 1, Step 1.
-
Preparation of Treatment Media: Prepare media containing the statin at its predetermined IC50 concentration. In separate tubes, also prepare media containing the statin (at IC50) plus a serial dilution of each mevalonic acid precursor (e.g., from 1 µM to 1 mM).
-
Treatment: Remove the old media and add the prepared treatment media to the respective wells. Include the following controls:
-
Untreated cells (media only)
-
Vehicle control
-
Statin only (at IC50)
-
Each precursor alone (at the highest concentration) to test for any intrinsic effects.
-
-
Incubation: Incubate the plate for the same duration as in the initial statin titration (e.g., 48-72 hours).
-
Endpoint Assays:
-
Cell Viability: Perform a cell viability assay to quantify the extent of rescue by each precursor.
-
Cell Proliferation (Optional but Recommended): Perform a BrdU incorporation assay or immunofluorescent staining for a proliferation marker like Ki67 to specifically assess the impact on cell cycle progression.
-
Data Analysis and Interpretation
For each precursor, plot the cell viability or proliferation signal against the precursor concentration. This will generate dose-response curves for the rescue effect. Compare the EC50 values (the concentration of precursor required to achieve 50% of the maximal rescue) for each compound. A lower EC50 indicates a more potent precursor in your experimental system.
Conclusion
References
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Isoprenoid biosynthesis in cells. A simplified view of isoprenoid... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Fairbanks, K. P., Barbu, V. D., Witte, L. D., Weinstein, I. B., & Goodman, D. S. (1986). Effects of Mevinolin and Mevalonate on Cell Growth in Several Transformed Cell Lines. Journal of Cellular Physiology, 127(2), 216–222. [Link]
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(PDF) Characterization of phosphomevalonate kinase: Chromosomal localization, regulation, and subcellular targeting. (2000, January 1). Retrieved January 15, 2026, from [Link]
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Niessner, A., & Marchesi, V. T. (1995). Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro. Basic Research in Cardiology, 90(6), 443–450. [Link]
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Bond, C. M., & Schwab, J. M. (2012). Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae. PLOS ONE, 7(7), e41165. [Link]
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Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC. (2019, August 21). Retrieved January 15, 2026, from [Link]
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Hogenboom, S., Tuyp, J. J. M., Espeel, M., Koster, J., Wanders, R. J. A., & Waterham, H. R. (2004). Phosphomevalonate kinase is a cytosolic protein in humans. Journal of Lipid Research, 45(4), 697–705. [Link]
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Mevalonate pathway lipids in gastric cancer cells. | CEG - Dove Medical Press. (2021, May 31). Retrieved January 15, 2026, from [Link]
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Biosynthetic pathways for isoprenoid precursors. The mevalonic acid... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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HMG and mevalonate pathways. Semi‐log10 intensity versus time plots... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Targeting phosphomevalonate kinase enhances radiosensitivity via ubiquitination of the replication protein A1 in lung cancer cells - PMC. (2023, July 5). Retrieved January 15, 2026, from [Link]
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Cholesterol and mevalonic acid are independent requirements for the in vitro proliferation of human bone marrow granulocyte progenitor cells: studies using ML-236B | Semantic Scholar. (1983, April 1). Retrieved January 15, 2026, from [Link]
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Mevalonate production using gene‐deficient Escherichia coli strains for... - ResearchGate. (2015, January 1). Retrieved January 15, 2026, from [Link]
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Targeting the Mevalonate Pathway in Cancer - PMC. (2018, November 1). Retrieved January 15, 2026, from [Link]
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Isoprenoid Biosynthesis Inhibitors Targeting Bacterial Cell Growth - PMC. (2016, December 1). Retrieved January 15, 2026, from [Link]
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The in vitro metabolism of mevalonate by sterol and nonsterol pathways in neonatal chick. (1979, January 1). Retrieved January 15, 2026, from [Link]
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and fluorinated mevalonate prodrugs and their in vitro human plasma stability - PubMed. (2015, January 27). Retrieved January 15, 2026, from [Link]
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Mevalonate biosynthesis pathway regulates the development and survival of brown adipocytes - ResearchGate. (2022, November 1). Retrieved January 15, 2026, from [Link]
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Microbial Production of Mevalonate - ResearchGate. (2018, July 1). Retrieved January 15, 2026, from [Link]
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A Researcher's Guide to Confirming the Biological Activity of D,L-Mevalonic Acid Dicyclohexylammonium Salt Post-Dissolution
For researchers in cellular biology and drug development, the integrity of experimental reagents is paramount. D,L-Mevalonic Acid (MVA) Dicyclohexylammonium Salt is a crucial reagent, serving as a precursor in the biosynthesis of cholesterol and other essential isoprenoids.[1] Its supplementation in cell culture can rescue cells from the effects of mevalonate pathway inhibitors, such as statins, making it an indispensable tool for studying cellular processes like proliferation and signaling.[2][3] However, its biological activity is contingent on proper dissolution and handling. This guide provides a comprehensive framework for confirming the biological activity of D,L-Mevalonic Acid Dicyclohexylammonium Salt after it has been prepared for experimental use.
This guide will objectively compare the performance of cells treated with the dissolved MVA salt against appropriate controls, supported by established experimental protocols. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
The Mevalonate Pathway: A Cornerstone of Cellular Metabolism
The mevalonate pathway is a vital metabolic cascade that produces cholesterol and non-sterol isoprenoids, which are fundamental for various cellular functions.[4][5] Cholesterol is a critical component of cell membranes, influencing their fluidity and the function of membrane-bound proteins.[6][7] Non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for protein prenylation, a post-translational modification that anchors proteins to membranes and is crucial for their signaling functions.[6][8] Given its central role in cell growth and proliferation, the mevalonate pathway is a significant area of research, particularly in cancer biology.[9][10]
The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step of this pathway.[11][12] Statins, a class of cholesterol-lowering drugs, function by competitively inhibiting HMG-CoA reductase.[13][14] By blocking the pathway at this early stage, statins deplete the cell of mevalonate and its downstream products, leading to effects such as cell cycle arrest and apoptosis, particularly in cancer cells that often exhibit an upregulated mevalonate pathway.[15][16]
It is this inhibition by statins that provides a robust system for validating the biological activity of exogenous MVA. If the dissolved this compound is biologically active, it should be able to bypass the statin-induced block and restore the downstream functions of the mevalonate pathway.
Experimental Workflow for Biological Activity Confirmation
The following workflow is designed to provide a clear and logical process for verifying the biological activity of your dissolved this compound.
Caption: Experimental workflow for MVA biological activity confirmation.
Part 1: Reagent Preparation and Cell Culture
Dissolution of this compound
The dicyclohexylammonium salt form of MVA enhances its stability for laboratory use.[17] However, proper dissolution is critical for its biological availability.
Protocol:
-
Solvent Selection: While some sources suggest organic solvents like methanol, for cell culture applications, dissolution in a sterile, aqueous buffer or directly into the culture medium is preferred to avoid solvent toxicity.[17] A stock solution can be prepared in sterile phosphate-buffered saline (PBS) or water.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound.
-
Dissolve in sterile PBS or cell culture grade water to a convenient stock concentration (e.g., 100 mM).[2]
-
Gentle warming (to 37°C) and vortexing can aid dissolution.[18]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Stability and Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the course of the experiment should be considered, although for many common reagents, this is not a major issue.[19]
Cell Line Selection and Culture
The choice of cell line is crucial. Cancer cell lines, particularly those known to have an active mevalonate pathway like glioblastoma (e.g., U87, A172) or multiple myeloma cell lines, are excellent models.[2][16] These cells often show a clear dependence on the mevalonate pathway for proliferation and are sensitive to statins.
Protocol:
-
Cell Culture: Culture your chosen cell line (e.g., U87) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2. For example, U87 cells are typically grown in DMEM with 10% FBS.[20]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other assays) at a density that allows for logarithmic growth during the experiment.
Part 2: The Rescue Experiment - A Self-Validating System
The core of this guide is the "rescue" experiment. By treating cells with a statin to inhibit the endogenous mevalonate pathway, we create a system where cell survival and function become dependent on the exogenously supplied, and presumably biologically active, MVA.
Experimental Groups:
-
Negative Control: Cells treated with vehicle (the solvent used for MVA and statin).
-
Statin Only: Cells treated with a statin (e.g., pitavastatin, lovastatin) at a concentration known to inhibit proliferation (e.g., 10 µM pitavastatin for U87 cells).[2]
-
Statin + MVA: Cells treated with the statin and the dissolved this compound. This is the key experimental group.
-
MVA Only: Cells treated only with the dissolved MVA salt to observe any effects of MVA supplementation alone.
Protocol:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing the respective treatments.
-
Incubate the cells for a period sufficient to observe the effects of the statin, typically 48 to 72 hours.[2][16]
Part 3: Data Acquisition and Analysis
Primary Endpoint: Cell Viability
A straightforward method to assess the biological activity of MVA is to measure its ability to rescue cell viability in the presence of a statin.
Protocol: MTT Assay
The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[16]
-
At the end of the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Expected Outcomes & Interpretation:
| Treatment Group | Expected Outcome | Interpretation of MVA Activity |
| Negative Control | High cell viability | Baseline cell health |
| Statin Only | Significantly reduced cell viability | Statin is effectively inhibiting the mevalonate pathway |
| Statin + MVA | Cell viability restored to levels similar to the negative control | The dissolved MVA is biologically active |
| MVA Only | Cell viability similar to or slightly higher than the negative control | MVA is not toxic and may slightly promote proliferation |
Secondary Endpoints: Downstream Functional Assays
To provide more in-depth confirmation, you can assess the restoration of specific downstream functions of the mevalonate pathway.
A. Cholesterol Synthesis Restoration
Protocol: Total Cholesterol Quantification
Commercial kits are available for the colorimetric or fluorometric quantification of total cholesterol in cell lysates.[21][22][23]
-
Lyse the cells from each treatment group.
-
Follow the manufacturer's protocol to measure the total cholesterol concentration in the lysates.
-
Normalize the cholesterol levels to the total protein concentration in each lysate.
Expected Outcomes & Interpretation:
| Treatment Group | Expected Outcome | Interpretation of MVA Activity |
| Negative Control | Baseline level of total cholesterol | Normal cholesterol synthesis |
| Statin Only | Significantly reduced total cholesterol | Statin is inhibiting cholesterol synthesis |
| Statin + MVA | Total cholesterol restored to near-baseline levels | The dissolved MVA is effectively utilized for cholesterol synthesis |
B. Protein Prenylation Restoration
Protein prenylation is a critical downstream event that can be assessed to confirm MVA activity. This can be observed by the electrophoretic mobility shift of certain prenylated proteins.
Protocol: Western Blot for Unprenylated Proteins
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies that can distinguish between prenylated and unprenylated forms of a protein (e.g., some small GTPases) or that recognize proteins whose localization is prenylation-dependent. The accumulation of unprenylated proteins in statin-treated cells can sometimes be detected as a slight shift in mobility.
While more technically demanding, this provides direct evidence of the restoration of a key non-sterol branch of the mevalonate pathway.[24][25]
Comparative Analysis and Troubleshooting
Alternative Products: The primary alternative to this compound is mevalonolactone, the lactone form of mevalonic acid.[26] Both should yield similar biological effects in rescuing statin-treated cells. The choice between them often comes down to solubility, stability, and cost.
Troubleshooting:
-
No Rescue Effect: If the "Statin + MVA" group does not show restored viability, consider the following:
-
Dissolution Issues: The MVA salt may not have been fully dissolved. Prepare a fresh stock solution.
-
Degradation: The MVA may have degraded. Use a fresh aliquot or a newly prepared solution.
-
Concentration: The concentration of MVA may be insufficient to overcome the statin's effect. A dose-response experiment with varying MVA concentrations can be performed.
-
Statin Concentration: The statin concentration may be too high, causing off-target toxicity. Confirm the appropriate statin concentration for your cell line.
-
Conclusion
Confirming the biological activity of this compound post-dissolution is a critical quality control step for any research involving the mevalonate pathway. The statin-rescue experimental design provides a robust, self-validating system to achieve this. By demonstrating the restoration of cell viability and, ideally, downstream functions like cholesterol synthesis or protein prenylation, researchers can proceed with their experiments with confidence in the integrity of their reagents. This methodical approach ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement.
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A Comparative Guide to Quantifying the Effects of D,L-Mevalonic Acid Dicyclohexylammonium Salt on Cellular Cholesterol Levels
For Researchers, Scientists, and Drug Development Professionals
The Central Role of the Mevalonate Pathway in Cholesterol Synthesis
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate pathway.[1][2] This pathway commences with acetyl-CoA and proceeds through numerous intermediates to ultimately produce cholesterol.[3][4]
The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the rate-limiting step and a primary point of regulation for this entire pathway.[3][5] Understanding this critical juncture is paramount for researchers aiming to modulate cellular cholesterol levels for therapeutic or investigational purposes.
Mechanism of Action: D,L-Mevalonic Acid Dicyclohexylammonium Salt
This compound provides a direct source of mevalonic acid, the product of the HMGCR-catalyzed reaction.[6] By supplying cells with exogenous mevalonic acid, researchers can effectively bypass the HMGCR regulatory step. This is particularly useful in studies where the aim is to investigate the downstream effects of the mevalonate pathway, independent of HMGCR activity, or to rescue cells from the effects of HMGCR inhibitors, such as statins.[7][8]
For instance, in experiments utilizing statins to block endogenous cholesterol production, the supplementation of this compound can restore the synthesis of cholesterol and other essential isoprenoids derived from mevalonate, thereby allowing for the specific investigation of statin-induced, cholesterol-independent effects.[9][10]
Caption: Cholesterol Biosynthesis Pathway and Points of Intervention.
Comparative Analysis of Cholesterol Modulators
While this compound serves to replenish the mevalonate pathway, other compounds are utilized to inhibit it. A direct comparison highlights their distinct applications in research.
| Compound | Mechanism of Action | Primary Research Application | Potential Experimental Observations |
| This compound | Provides exogenous mevalonic acid, bypassing HMG-CoA reductase.[6] | Rescue experiments in the presence of HMGCR inhibitors; studying downstream pathway events.[7] | Restoration of cholesterol synthesis; reversal of statin-induced phenotypes. |
| Statins (e.g., Atorvastatin, Simvastatin) | Competitively inhibit HMG-CoA reductase, blocking mevalonate production.[11][12] | Investigating the effects of cholesterol depletion; studying HMGCR inhibition. | Decreased cellular cholesterol levels; upregulation of LDL receptors.[11] |
| Bempedoic Acid | Inhibits ATP citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase.[13][14] | Studying cholesterol synthesis inhibition with potentially fewer off-target effects on muscle tissue.[14] | Reduction in cellular cholesterol synthesis. |
| Ezetimibe | Inhibits the absorption of cholesterol from the small intestine (in vivo). In vitro, it has limited direct effect on cellular cholesterol synthesis.[13][15] | Primarily used in in vivo studies of cholesterol absorption. | Not typically used for direct modulation of cholesterol synthesis in cell culture. |
Experimental Protocol: Quantifying the Effect of D,L-Mevalonic Acid on Cellular Cholesterol
This protocol details a robust in vitro assay to quantify changes in total cellular cholesterol levels in response to treatment with this compound, often in the context of HMGCR inhibition.
Rationale for Method Selection
We will utilize a widely accepted and highly sensitive fluorometric method, the Amplex® Red Cholesterol Assay.[16][17] This assay can detect both free cholesterol and cholesteryl esters, providing a comprehensive measure of total cellular cholesterol.[16][18] The enzymatic cascade of the assay results in a highly fluorescent product, resorufin, which allows for quantification with a standard fluorescence microplate reader.[18]
Experimental Workflow
Caption: Workflow for Quantifying Cellular Cholesterol Levels.
Step-by-Step Methodology
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells, CHO cells)
-
Complete cell culture medium
-
This compound
-
Statin (e.g., Atorvastatin)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v)[19]
-
Amplex® Red Cholesterol Assay Kit[16]
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare fresh treatment media containing the desired concentrations of your compounds. A typical experimental setup would include:
-
Vehicle control (e.g., DMSO)
-
Statin alone (to inhibit cholesterol synthesis)
-
Statin in combination with varying concentrations of this compound (to assess the rescue effect).
-
-
Remove the old media and replace it with the treatment media.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Carefully aspirate the treatment media and wash the cells twice with ice-cold PBS.
-
Add 200 µL of hexane:isopropanol (3:2, v/v) to each well to lyse the cells and extract lipids.[20]
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Transfer the organic phase to a new microfuge tube and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[20]
-
The remaining protein pellet in the original plate can be used for normalization. Add 200 µL of 0.2N NaOH to each well, incubate at 37°C for 3 hours, and perform a BCA protein assay according to the manufacturer's instructions.[19][21]
-
-
Cholesterol Quantification:
-
Reconstitute the dried lipid extracts in the reaction buffer provided with the Amplex® Red Cholesterol Assay Kit.[20]
-
Prepare a cholesterol standard curve according to the kit protocol.[16]
-
Prepare the Amplex® Red working solution containing horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase.[16]
-
Add the working solution to each well containing the resuspended lipid extracts and the cholesterol standards.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[16]
-
Measure the fluorescence in a microplate reader with excitation at ~571 nm and emission at ~585 nm.[16]
-
-
Data Analysis and Normalization:
-
Calculate the cholesterol concentration in each sample using the standard curve.
-
Normalize the cholesterol content to the total protein content determined from the BCA assay for each corresponding well. This accounts for any variations in cell number.[21]
-
Present the data as µg of cholesterol per mg of protein.
-
Expected Results and Interpretation
Below is a table with hypothetical data illustrating the expected outcomes from the described experiment.
| Treatment Group | Normalized Cholesterol (µg/mg protein) | % Change from Control |
| Vehicle Control | 25.2 ± 2.1 | - |
| Statin (10 µM) | 10.8 ± 1.5 | -57.1% |
| Statin + Mevalonic Acid (100 µM) | 23.9 ± 1.9 | -5.2% |
| Statin + Mevalonic Acid (500 µM) | 28.1 ± 2.5 | +11.5% |
These hypothetical results would demonstrate that the statin effectively reduces cellular cholesterol levels. The addition of this compound is expected to rescue this effect in a dose-dependent manner, restoring cholesterol levels to, or even above, the baseline of the control group. This confirms that the observed effect of the statin is indeed due to the inhibition of the mevalonate pathway upstream of mevalonic acid production.
Conclusion
This compound is an invaluable tool for researchers investigating the intricacies of the cholesterol biosynthesis pathway. Its ability to bypass the rate-limiting HMG-CoA reductase step provides a clear and direct method for dissecting the downstream functions of mevalonate and for validating the on-target effects of HMGCR inhibitors. When used in conjunction with robust quantification methods, such as the Amplex® Red Cholesterol Assay, it allows for a precise and reproducible assessment of its impact on cellular cholesterol homeostasis. This guide provides the foundational knowledge and a detailed protocol to empower researchers to effectively incorporate this compound into their experimental designs, ultimately contributing to a deeper understanding of cholesterol metabolism and its role in health and disease.
References
- Mechanism of Action of Statins (HMG-CoA Reductase Inhibitors). (n.d.).
-
6.1: Cholesterol synthesis. (2021, November 2). Medicine LibreTexts. Retrieved from [Link]
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The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. (n.d.). MetwareBio. Retrieved from [Link]
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Mevalonate pathway. (n.d.). Wikipedia. Retrieved from [Link]
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Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387. Retrieved from [Link]
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Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The interplay between cell signalling and the mevalonate pathway in cancer. Nature Reviews Cancer, 16(11), 718-731. Retrieved from [Link]
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Statin. (n.d.). Wikipedia. Retrieved from [Link]
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Biosynthesis of cholesterol. (2022, December 11). Proteopedia. Retrieved from [Link]
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Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378–387. Retrieved from [Link]
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Statins: Side effects, uses, function, and risks. (n.d.). Medical News Today. Retrieved from [Link]
-
Amplex® Red Cholesterol Assay Kit. (2010, May 5). LabMart. Retrieved from [Link]
-
The utility of 3D models to study cholesterol in cancer: Insights and future perspectives. (n.d.). Frontiers in Oncology. Retrieved from [Link]
-
New model to study cholesterol uptake in the human intestine in vitro. (1993, March). Journal of Lipid Research, 34(3), 475-485. Retrieved from [Link]
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Cholesterol and mevalonic acid modulation in cell metabolism and multiplication. (1991). International Journal of Biochemistry, 23(5-6), 545-551. Retrieved from [Link]
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Recent Progress in in vitro Models for Atherosclerosis Studies. (2022, January 27). Pharmaceutics, 14(2), 293. Retrieved from [Link]
-
A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. (2010, November). Journal of Lipid Research, 51(11), 3364-3369. Retrieved from [Link]
-
Cholesterol Quantification Using a Fluorometric Assay and Synergy HT Multi-Mode Microplate Reader. (n.d.). Agilent. Retrieved from [Link]
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A mathematical model of in vitro hepatocellular cholesterol and lipoprotein metabolism for hyperlipidemia therapy. (2022, June 3). PLOS One. Retrieved from [Link]
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A mathematical model of in vitro hepatocellular cholesterol and lipoprotein metabolism for hyperlipidemia therapy. (2022). PLoS One, 17(6), e0268853. Retrieved from [Link]
-
Mevalonate pathway of cholesterol synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Procedure for determination of free and total cholesterol in micro- or nanogram amounts suitable for studies with cultured cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Cellular cholesterol and how to find it. (n.d.). UCL Discovery. Retrieved from [Link]
-
Mevalonic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Mevalonic acid analogs as inhibitors of cholesterol biosynthesis. (1981, September). Journal of Pharmaceutical Sciences, 70(9), 1007-1010. Retrieved from [Link]
-
Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. (2015, July 15). International Journal of Molecular Sciences, 16(7), 16087-16103. Retrieved from [Link]
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How best is to normalize cholesterol levels secreted by cells in culture? (2019, September 5). ResearchGate. Retrieved from [Link]
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How can I measure cholesterol level in my cell lysate? (2014, November 10). ResearchGate. Retrieved from [Link]
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Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. (1985, December). Journal of Biological Chemistry, 260(29), 15760-15765. Retrieved from [Link]
-
Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. (2022, March 14). Frontiers in Cellular and Infection Microbiology, 12, 847849. Retrieved from [Link]
-
4 statin alternatives that lower cholesterol. (2024, November 1). British Heart Foundation. Retrieved from [Link]
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Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. (2022, March 13). Frontiers. Retrieved from [Link]
-
7 Best Statin Substitutes: Natural Alternatives to Lower Cholesterol. (n.d.). Liv Hospital. Retrieved from [Link]
-
Plasma mevalonate as a measure of cholesterol synthesis in man. (1984, January). Journal of Clinical Investigation, 73(1), 226-232. Retrieved from [Link]
-
Plasma mevalonic acid, an index of cholesterol synthesis in vivo, and responsiveness to HMG-CoA reductase inhibitors in familial hypercholesterolaemia. (1996, January 26). Atherosclerosis, 119(2), 203-213. Retrieved from [Link]
-
The mevalonate pathway leads to cholesterol synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Bempedoic Acid: for Whom and When. (n.d.). Current Atherosclerosis Reports. Retrieved from [Link]
-
What are alternative cholesterol medications for patients who cannot tolerate statins (HMG-CoA reductase inhibitors)? (n.d.). Dr.Oracle. Retrieved from [Link]
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- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
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A Senior Application Scientist's Guide to Cross-Validation of D,L-Mevalonic Acid Dicyclohexylammonium Salt Batches
Abstract
In biomedical research, the reproducibility of experimental findings is paramount. The subtle, yet significant, variability between different batches of chemical reagents can be a major source of experimental inconsistency. This guide provides a comprehensive framework for the cross-validation of different batches of D,L-Mevalonic Acid Dicyclohexylammonium Salt, a key reagent used to study the mevalonate pathway. We will delve into the rationale behind batch validation, provide detailed protocols for analytical and cell-based assays, and offer a clear methodology for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals who seek to enhance the robustness and reliability of their experimental data.
Introduction: The Critical Need for Batch Validation
The mevalonate (MVA) pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a wide array of non-sterol isoprenoids. These isoprenoids are crucial for numerous cellular processes, including protein prenylation, cell signaling, and the maintenance of cell membrane integrity. This compound is a commonly used reagent to replenish cells with mevalonate, often in the context of experiments involving statins, which inhibit the rate-limiting enzyme of the MVA pathway, HMG-CoA reductase.
This guide will walk you through a systematic approach to cross-validating different batches of this compound, empowering you to confidently assess the consistency and reliability of your key reagent.
Understanding Potential Sources of Batch-to-Batch Variability
To design an effective cross-validation strategy, it is essential to understand the potential sources of variability between different batches of this compound. These can include:
-
Purity: The percentage of the active compound may vary, with the remainder consisting of starting materials, byproducts, or other impurities.
-
Isomeric Ratio: The product is a salt of a racemic mixture of D- and L-mevalonic acid. While only the D-isomer is biologically active, variations in the D:L ratio could affect the compound's potency.
-
Impurities: The presence of even trace amounts of unknown impurities could have off-target biological effects.
-
Counter-ion Stoichiometry: The ratio of mevalonic acid to dicyclohexylammonium may not be exactly 1:1, which would alter the effective concentration of mevalonate.
-
Hygroscopicity and Stability: The compound's tendency to absorb moisture from the air can affect its stability and weighing accuracy. Degradation over time, especially with improper storage, can also lead to reduced activity.
A Two-Tiered Approach to Cross-Validation
We recommend a two-tiered approach to cross-validation, beginning with analytical characterization and followed by functional cell-based assays. This ensures that any observed differences in biological activity are not due to trivial factors such as inaccurate concentration determination.
Tier 1: Analytical Characterization
Before initiating any biological experiments, it is crucial to perform a basic analytical characterization of the different batches.
Experimental Protocol: Purity and Identity Verification by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of each batch of this compound and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Compare the spectra of the different batches to a reference spectrum (if available) or to each other. Look for:
-
The characteristic peaks of mevalonic acid and dicyclohexylammonium.
-
The presence of any unexpected peaks, which could indicate impurities.
-
The integral ratios of the peaks to confirm the stoichiometry of the salt.
-
Table 1: Hypothetical ¹H NMR Data for Three Batches of this compound
| Batch ID | Purity (by ¹H NMR) | Impurities Detected | MVA:DCHA Ratio |
| Batch A | >99% | None | 1:1.02 |
| Batch B | ~97% | Unknown peak at 3.8 ppm | 1:0.99 |
| Batch C | >99% | None | 1:1.01 |
Tier 2: Functional Cell-Based Assays
Once the analytical integrity of the batches has been assessed, the next step is to compare their biological activity in a relevant cellular context. A common application of this compound is to rescue the effects of statin-induced inhibition of the mevalonate pathway.
Experimental Workflow: Statin Rescue Assay
Caption: Workflow for the statin rescue cell-based assay.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed a cancer cell line known to be sensitive to statins (e.g., PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Statin Treatment: Treat the cells with a concentration of a statin (e.g., simvastatin, atorvastatin) that induces a significant, but not complete, loss of viability (e.g., IC70-IC80).
-
Mevalonate Rescue: Concurrently, treat the cells with a serial dilution of each batch of this compound. Include a "statin only" control and an "untreated" control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
Data Analysis: Plot the cell viability as a function of mevalonate concentration for each batch and calculate the EC₅₀ (the concentration that restores 50% of the viability lost due to statin treatment).
Table 2: Hypothetical Cell Viability Data for Three Batches of this compound
| Batch ID | EC₅₀ (µM) | Maximum Rescue (%) |
| Batch A | 102.5 | 95.8 |
| Batch B | 145.2 | 82.3 |
| Batch C | 105.1 | 94.9 |
Interpreting the Results:
In this hypothetical example, Batches A and C show very similar EC₅₀ values and achieve almost complete rescue of cell viability. In contrast, Batch B exhibits a significantly higher EC₅₀ and a lower maximum rescue, suggesting it is less potent. This could be due to the impurity detected by ¹H NMR or other factors. Based on these results, Batches A and C can be considered functionally equivalent, while Batch B should be flagged for further investigation or avoided in sensitive experiments.
Downstream Mechanistic Validation
To further increase confidence in the interchangeability of batches, it is advisable to assess a more specific downstream readout of mevalonate pathway activity. Protein prenylation is an excellent candidate, as it is a critical process that is highly dependent on the MVA pathway.
Signaling Pathway: The Mevalonate Pathway and Protein Prenylation
Caption: Simplified diagram of the mevalonate pathway leading to protein prenylation.
Experimental Protocol: Western Blot for Unprenylated Rap1a
-
Experimental Setup: Follow the same experimental setup as the cell viability assay (statin treatment and mevalonate rescue).
-
Protein Extraction: After 24-48 hours of treatment, lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody that specifically recognizes the unprenylated form of a small GTPase, such as Rap1a. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities for unprenylated Rap1a and normalize to the loading control. A successful rescue will result in a decrease in the amount of unprenylated Rap1a.
Table 3: Hypothetical Western Blot Data for Unprenylated Rap1a
| Batch ID | Concentration for 50% Reduction in Unprenylated Rap1a (µM) |
| Batch A | 110.8 |
| Batch B | 160.3 |
| Batch C | 112.5 |
Interpreting the Results:
The Western blot data should correlate with the cell viability data. In our example, Batches A and C would show a similar dose-dependent decrease in unprenylated Rap1a, while Batch B would be less effective. This provides mechanistic confirmation of the functional differences observed in the viability assay.
Conclusions and Recommendations
The cross-validation of different batches of this compound is an indispensable step in ensuring the reliability and reproducibility of your research. By employing a two-tiered approach of analytical characterization followed by functional cell-based assays, you can confidently identify and exclude batches with aberrant activity.
Our key recommendations are:
-
Always perform at least one functional assay to compare a new batch with a previously validated batch.
-
For critical experiments, consider a more in-depth validation , including both a general viability assay and a specific mechanistic readout.
-
If a batch shows discrepant results, do not use it. Contact the manufacturer and provide them with your validation data.
-
Properly store the reagent as recommended by the manufacturer to minimize degradation and variability over time.
By investing a small amount of time and resources in batch validation, you can save yourself from the much larger cost of troubleshooting irreproducible experiments and pursuing false leads.
References
-
Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The interplay between cell signalling and the mevalonate pathway in cancer. Nature Reviews Cancer, 16(11), 718–731. [Link]
-
Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry, 271(10), 5289–5292. [Link]
-
Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D,L-Mevalonic Acid Dicyclohexylammonium Salt
D,L-Mevalonic Acid Dicyclohexylammonium Salt is a vital precursor in the biosynthesis of cholesterol and other isoprenoids.[1][2][3][4] Its handling and disposal require a thorough understanding of its chemical properties and potential hazards. This guide is structured to provide a clear, logical pathway for its safe management from point-of-use to final disposal.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a comprehensive risk assessment is paramount. The Safety Data Sheet (SDS) for the structurally similar D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt identifies several key hazards:
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling procedures.
| Hazard | Associated Risk | Recommended Precaution |
| Acute Oral Toxicity | Harmful if ingested. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Wear nitrile or butyl rubber gloves and a lab coat. |
| Eye Irritation | Can cause serious, potentially damaging, eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or in a chemical fume hood. |
The first step in any disposal plan is to consult your institution's Environmental Health and Safety (EHS) office.[6][7] Disposal regulations are governed by local, state, and federal laws, and your EHS department will provide specific guidance compliant with these regulations.
Chemical Properties and Disposal Considerations
This compound (C₁₈H₃₅NO₄) is composed of two distinct moieties: mevalonic acid and dicyclohexylamine.[1] Understanding their individual properties is key to formulating a sound disposal strategy.
-
Mevalonic Acid: A naturally occurring, water-soluble organic acid that is a key intermediate in the mevalonate pathway for steroid and terpene biosynthesis in numerous organisms.[2][8][9] Its biological origin and high water solubility suggest it is readily biodegradable and of low environmental concern.
-
Dicyclohexylamine: An amine that acts as the counter-ion. While some guidelines may classify dicyclohexylamine itself as a non-hazardous liquid suitable for sanitary sewer disposal in certain contexts, this is not universally applicable, especially for its salt form.[10] Amines as a class can be corrosive and ecotoxic. Therefore, direct disposal to the sanitary sewer is not recommended without explicit approval from local authorities.
Given the combined hazards, the primary and most recommended disposal method is to treat this compound as a chemical waste and dispose of it through an approved waste disposal contractor. [5]
Standard Operating Procedure for Disposal
This section details the step-by-step protocol for the collection and preparation of this compound for disposal.
Before handling the chemical, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or butyl rubber gloves.
-
Body Protection: A standard laboratory coat.
All waste containing this compound, including pure compound, contaminated solutions, and rinsate from empty containers, must be collected.
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste (Solutions): Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any items grossly contaminated, such as weigh boats, pipette tips, or paper towels, should be collected in a sealed bag and placed within the solid chemical waste container.
Proper labeling is a critical safety and regulatory requirement. Your institution's EHS office will provide specific labeling guidelines. At a minimum, the label should include:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.
Contact your institution's EHS department to schedule a pickup of the chemical waste.[6] Do not attempt to dispose of the chemical via standard trash or sanitary sewer.[11][12]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound.
Caption: Disposal decision workflow for this compound.
Advanced Topic: Chemical Neutralization (for expert use only)
Disclaimer: This procedure should only be performed by trained chemists with a thorough understanding of the reaction and access to appropriate safety equipment in a controlled laboratory environment. Always consult with your EHS office before attempting any chemical neutralization of waste.
In some instances, chemical neutralization can be employed to reduce the hazard of a waste stream before disposal. For this compound, this would involve separating the mevalonic acid and dicyclohexylamine. This is an acid-base reaction.
A strong, non-volatile base (e.g., NaOH) could be added to an aqueous solution of the salt to deprotonate the dicyclohexylammonium ion, liberating the free dicyclohexylamine. Conversely, adding a strong acid (e.g., HCl) would protonate the mevalonate, forming mevalonic acid (which exists in equilibrium with mevalonolactone) and the dicyclohexylammonium salt of the strong acid.
This process is NOT recommended as a standard disposal procedure because it involves handling additional hazardous chemicals and generates a more complex waste mixture that still requires professional disposal. The primary recommendation remains the direct disposal of the original compound through a licensed contractor.
Caption: Conceptual overview of potential acid-base reactions.
References
- LGC Standards. (2024). Safety Data Sheet for TRC-M339022-1MG - D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt.
-
Wikipedia. (2023). Mevalonic acid. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
-
TRI Princeton. (2023). Everyone is Talking About Mevalonic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Mevalonic acid (HMDB0000227). Retrieved from [Link]
- National Institutes of Health. (2020). The NIH Drain Discharge Guide.
-
ResearchGate. (n.d.). The biosynthetic steps of the mevalonic acid pathway toward the synthesis of terpenes. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Special Waste Disposal. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
-
Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
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- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
